Technical Documentation Center

3,6-Dichloroquinolin-4-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-Dichloroquinolin-4-OL
  • CAS: 25771-83-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3,6-Dichloroquinolin-4-ol: Structural Dynamics, Synthesis, and Applications

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3,6-Dichloroquinolin-4-ol (also known as 3,6-dichloro-4-hydroxyquinoline) serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemical development. Specifically, 3,6-Dichloroquinolin-4-ol (also known as 3,6-dichloro-4-hydroxyquinoline) serves as a critical intermediate for the synthesis of kinase inhibitors, antimalarials, and advanced crop protection agents. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a self-validating, mechanistic deep-dive into the physicochemical properties, structural tautomerism, and de novo synthesis of this highly functionalized heterocycle.

Chemical Identity & Physicochemical Profile

Accurate characterization of the starting scaffold is the first pillar of reproducible synthesis. The dual-halogenated nature of 3,6-dichloroquinolin-4-ol imparts unique electronic properties, significantly lowering the pKa of the hydroxyl group while increasing the lipophilicity of the core.

Table 1: Quantitative Data and Physicochemical Properties

PropertyValue / Description
Chemical Name 3,6-Dichloroquinolin-4-ol[1]
Synonyms 3,6-Dichloro-4-hydroxyquinoline[1]
CAS Registry Number 25771-83-9[1]
Molecular Formula C9H5Cl2NO[1]
Molecular Weight 214.05 g/mol [1]
Core Scaffold Quinoline
Key Reactive Sites C4 (Hydroxyl/Ketone tautomerism), C3 & C6 (Chlorine substituents)

Structural Dynamics: Tautomerism and Reactivity

The reactivity of 4-hydroxyquinolines is dictated by a fundamental tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

In polar environments, the 4-quinolone tautomer frequently predominates. This structural dynamic is not merely a spectroscopic curiosity; it defines the molecule's chemical behavior. The nitrogen lone pair donates electron density through the conjugated C2-C3 double bond (an enamine-like system), rendering the C3 position exceptionally nucleophilic. Consequently, while the oxygen atom can undergo classical phenol-like reactions (e.g., conversion to a 4-chloro derivative via POCl₃), the C3 carbon is primed for electrophilic attack, allowing for precise regioselective halogenation[2].

Tautomerism cluster_0 Tautomeric Equilibrium T1 4-Hydroxyquinoline (Enol Form) T2 4-Quinolone (Keto Form) T1->T2 Proton Transfer R1 O-Directed Reactivity (e.g., POCl3 to 4-Chloro) T1->R1 Phenol-like R2 C3-Directed Electrophilic Attack (e.g., NCS to 3-Chloro) T2->R2 Enamine-like

Fig 1: Tautomeric equilibrium of the quinoline core dictating site-specific chemical reactivity.

De Novo Synthesis Workflow

The most robust and scalable method for synthesizing 3,6-dichloroquinolin-4-ol relies on a modified Gould-Jacobs reaction followed by regioselective electrophilic halogenation[3],[2]. The Gould-Jacobs sequence constructs the quinoline core from an aniline derivative, ensuring the C6-chlorine is perfectly positioned, while a subsequent step installs the C3-chlorine.

SynthesisWorkflow N1 4-Chloroaniline + DEEM N2 Condensation (120°C) N1->N2 N3 Anilinomethylene- malonate N2->N3 N4 Electrocyclization (Ph2O, 250°C) N3->N4 N5 6-Chloro-4-hydroxyquinoline -3-carboxylate N4->N5 N6 Saponification & Decarboxylation N5->N6 N7 6-Chloroquinolin-4-ol N6->N7 N8 C3-Chlorination (NCS, DMF) N7->N8 N9 3,6-Dichloroquinolin-4-ol N8->N9

Fig 2: Step-by-step synthetic workflow from 4-chloroaniline to 3,6-dichloroquinolin-4-ol.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Condensation

  • Protocol: React 4-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the neat mixture to 120°C for 2 hours, utilizing a Dean-Stark apparatus to remove the evolving ethanol[3],[4].

  • Causality: The nucleophilic primary amine attacks the highly electrophilic ethoxymethylene carbon of DEEM. Continuous thermal removal of the ethanol byproduct shifts the thermodynamic equilibrium entirely toward the formation of the stable anilidomethylenemalonate intermediate[4].

Step 2: Thermal Electrocyclization

  • Protocol: Dissolve the intermediate in diphenyl ether (Dowtherm A) and heat to a vigorous reflux (approx. 250°C) for 45–60 minutes. Cool the mixture to precipitate ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate[4].

  • Causality: The 6π-electron electrocyclization is a high-barrier process. Diphenyl ether is explicitly chosen because its high boiling point provides the immense thermal energy required to force the cyclization, while remaining chemically inert to the reactants[4].

Step 3: Saponification and Decarboxylation

  • Protocol: Suspend the cyclized ester in 10% aqueous NaOH and reflux for 2 hours. Acidify with concentrated HCl to precipitate the carboxylic acid. Dry the solid, then heat it neat at 200–250°C until CO₂ evolution ceases, yielding 6-chloroquinolin-4-ol[4].

  • Causality: Base hydrolysis irreversibly cleaves the ester. The subsequent thermal decarboxylation is driven by the massive entropic gain of releasing CO₂ gas, alongside the thermodynamic stabilization achieved by restoring the fully aromatic quinoline core[3],[4].

Step 4: Regioselective C3-Chlorination

  • Protocol: Dissolve 6-chloroquinolin-4-ol in N,N-dimethylformamide (DMF). Add N-Chlorosuccinimide (NCS, 1.05 eq) in portions at room temperature. Stir for 4 hours, then quench with water to precipitate the final product, 3,6-dichloroquinolin-4-ol[2],[5].

  • Causality: As established in Section 3, the enamine-like conjugation of the 4-quinolone tautomer makes C3 highly nucleophilic. NCS is selected over Cl₂ gas or SO₂Cl₂ because it acts as a mild, controlled source of electrophilic chlorine (Cl⁺). This prevents over-chlorination or destructive oxidation of the aromatic ring, ensuring high regioselectivity and yield[2],[5].

References

  • HXCHEM. "3,6-Dichloroquinolin-4-ol/CAS:25771-83-9". HXCHEM Chemical Dictionary. 1

  • Wikipedia. "Gould–Jacobs reaction". Wikipedia, The Free Encyclopedia.3

  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis". BenchChem Tech Support. 4

  • EvitaChem. "Buy 7-Bromo-3-chloroquinolin-2-amine (EVT-14039659)". EvitaChem Product Catalog. 2

  • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS)". Organic Chemistry Portal Reagents.5

Sources

Exploratory

Physical and chemical properties of 3,6-Dichloroquinolin-4-OL

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,6-Dichloroquinolin-4-ol Abstract This technical guide provides a comprehensive examination of the physical and chemical properties of 3,6-Dichloroq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,6-Dichloroquinolin-4-ol

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of 3,6-Dichloroquinolin-4-ol (CAS No: 25771-83-9), a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4][5][6] This document elucidates the core structural features of 3,6-Dichloroquinolin-4-ol, with a particular focus on the critical keto-enol tautomerism that governs its reactivity and potential biological interactions. We present key physicochemical data, predicted spectroscopic characteristics, and an analysis of its chemical reactivity. Furthermore, this guide includes detailed, field-proven experimental protocols for empirical characterization, designed to ensure scientific rigor and reproducibility for professionals in the field.

Molecular Structure and Isomerism

Core Structure and Nomenclature

3,6-Dichloroquinolin-4-ol possesses a bicyclic quinoline core substituted with two chlorine atoms at positions 3 and 6, and a hydroxyl group at position 4.[7][8] This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior.

The formal nomenclature is directly tied to its isomeric state. While commonly referred to by its enol form, "3,6-Dichloroquinolin-4-ol," the more stable tautomer is often the keto form, systematically named 3,6-dichloro-1H-quinolin-4-one .[7] Understanding this duality is fundamental to interpreting its properties.

The Critical Role of Keto-Enol Tautomerism

Like many 4-hydroxyquinoline derivatives, this compound exists in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic quinolone (keto) form.[2][9] The predominance of one tautomer over the other is influenced by factors such as the solvent, pH, and temperature. For many quinolone-based therapeutic agents, the keto form is the biologically active tautomer, as it is responsible for key interactions with biological targets like DNA gyrase.[2] Theoretical calculations and experimental data for similar compounds suggest that the keto form is generally more stable.[9]

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation prep Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) nmr ¹H & ¹³C NMR prep->nmr ir FT-IR prep->ir ms ESI-MS prep->ms elucidate Correlate data to confirm structure and assess tautomeric state nmr->elucidate ir->elucidate ms->elucidate

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the keto and enol tautomers.

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • Keto Form: An N-H proton signal is expected, likely appearing as a broad singlet downfield (>11 ppm). The aromatic protons on the benzene ring and the vinyl proton at C2 would show distinct chemical shifts and coupling patterns.

    • Enol Form: A phenolic O-H proton signal would be observed. The aromatic proton signals would likely be shifted compared to the keto form due to the fully aromatic system.

  • ¹³C NMR (DMSO-d₆, 125 MHz):

    • The chemical shift of the C4 carbon provides the most definitive evidence. In the keto form , C4 is a carbonyl carbon and is significantly deshielded, with an expected chemical shift in the range of 170-180 ppm. In the enol form , C4 is an aromatic carbon bonded to a hydroxyl group, and its resonance would appear further upfield, typically around 150-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present.

  • Keto Form: A strong absorption band corresponding to the C=O (carbonyl) stretch is expected in the region of 1640-1680 cm⁻¹. A broad N-H stretching band would also be visible around 3200-3400 cm⁻¹.

  • Enol Form: A broad O-H stretching band would be prominent around 3200-3600 cm⁻¹. The C=O stretch would be absent, and instead, characteristic C=C and C=N aromatic ring stretches would be observed between 1450-1620 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Expected Mass: The analysis should reveal a protonated molecule [M+H]⁺ at m/z 213.97 (for ³⁵Cl isotopes).

  • Isotopic Pattern: A crucial validation step is the observation of the characteristic isotopic pattern for two chlorine atoms. The spectrum will show three major peaks: [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 3,6-Dichloroquinolin-4-ol makes it a versatile building block for synthesizing more complex molecules. [10]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at position 3 is activated by the adjacent electron-withdrawing carbonyl group (in the keto form) and the ring nitrogen, making it susceptible to substitution by various nucleophiles (e.g., amines, thiols, alkoxides). [10]The chlorine at C6 is less activated but can still react under more forcing conditions.

  • N- and O-Alkylation/Acylation: The N-H proton in the keto form is acidic and can be deprotonated by a suitable base, allowing for alkylation or acylation at the nitrogen atom. Similarly, the hydroxyl group of the enol form can be targeted.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bonds can participate in cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds to introduce diverse substituents. [10]

utility start 3,6-Dichloroquinolin-4-ol snar SNAr at C3 (e.g., with R-NH₂) start->snar coupling Cross-Coupling at C6 (e.g., Suzuki with Ar-B(OH)₂) start->coupling alkylation N-Alkylation (e.g., with R'-X) start->alkylation product Diverse Library of Poly-functionalized Quinolones snar->product coupling->product alkylation->product

Caption: Synthetic utility of 3,6-Dichloroquinolin-4-ol.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the characterization of 3,6-Dichloroquinolin-4-ol.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Rationale: This is the gold-standard method for determining thermodynamic solubility, ensuring the system reaches equilibrium.

  • Methodology:

    • Add an excess amount of solid 3,6-Dichloroquinolin-4-ol to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

    • Perform the experiment in triplicate to ensure statistical validity.

Protocol 2: Spectroscopic Analysis
  • Rationale: Proper sample preparation and parameter selection are critical for obtaining high-quality, interpretable data.

  • Methodology:

    • NMR Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to its high polarity). Transfer the solution to a 5 mm NMR tube.

    • ¹H and ¹³C NMR Acquisition: Acquire spectra on a ≥400 MHz spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., >1024) should be acquired to achieve an adequate signal-to-noise ratio.

    • IR Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the solid sample with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. [11] 4. IR Spectrum Acquisition: Record the spectrum using an FTIR spectrometer from 4000 to 400 cm⁻¹. [11] 5. MS Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI. [11] 6. MS Spectrum Acquisition: Infuse the sample into an ESI-MS instrument and acquire the full scan spectrum to identify the [M+H]⁺ ion and its isotopic pattern.

References

  • EvitaChem. (n.d.). Buy 3-Amino-6-chloroquinolin-4-ol (EVT-12034118).
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
  • Taylor & Francis Online. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • PubMed. (2015, December 18). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • PMC. (n.d.). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria.
  • ElectronicsAndBooks. (2015, November 9). Quinolone−Hydroxyquinoline Tautomerism in Quinolone 3‑Esters. Preserving the 4‑Oxoquinoline Structure To Retain Antimalarial Activity.
  • MDPI. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • PubChemLite. (n.d.). 3-chloroquinolin-4-ol (C9H6ClNO).
  • BenchChem. (2025). An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives.
  • BenchChem. (2025). Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Comparative Guide.
  • PMC. (2024, February 29). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
  • PMC. (n.d.). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach.
  • The Royal Society of Chemistry. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • ChemRadar. (n.d.). 3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | CAS Substance Database.
  • ChemBK. (n.d.). 3,6-Dichloro-1H-cinnolin-4-one.
  • ChemRadar. (n.d.). 3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | FCMD | Food Contact Materials Regulations Database.
  • BLD Pharm. (n.d.). 25771-83-9|3,6-Dichloroquinolin-4-ol.
  • Open Chemistry. (2016, June 21). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones.
  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule....
  • PubChem. (n.d.). 6-Iodoquinolin-4-ol | C9H6INO | CID 5250493.
  • Sigma-Aldrich. (n.d.). 3,6-Dichloropyridazin-4-ol dihydrate | 1452487-57-8.
  • Chemsrc. (2025, August 25). 4,6-Dichloroquinoline | CAS#:4203-18-3.
  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • AiFChem. (n.d.). 101861-61-4 | 6-Chloro-3-nitroquinolin-4-ol.
  • Doc Brown's Chemistry. (2026, March 6). database of IR spectra INFRARED SPECTROSCOPY INDEX.
  • ChemicalBook. (n.d.). CHLOROQUINE synthesis.
  • BenchChem. (2025). Application Notes and Protocols: 3-Chloro-6-nitroisoquinolin-1-ol as a Versatile Building Block for Complex Molecule Synthesis.
  • mVOC 4.0. (n.d.). Quinoline.
  • Sigma-Aldrich. (n.d.). 6-Chloroquinolin-4-ol | 23432-43-1.
  • ResearchGate. (2025, August 6). Replacement of chlorine atoms in 3,6-di-tert-butyl-4,5-dichloro-o-benzoquinone in reactions with alkali metal gem-dithiolates.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • PMC. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

Sources

Foundational

A Technical Guide to the Preliminary Toxicological and Safety Assessment of 3,6-Dichloroquinolin-4-ol

Executive Summary 3,6-Dichloroquinolin-4-ol is a halogenated quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. As with any novel chemical enti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dichloroquinolin-4-ol is a halogenated quinoline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. As with any novel chemical entity intended for further development, a thorough evaluation of its toxicological profile is a prerequisite for safe handling and progression through the research and development pipeline. To date, specific toxicological data for 3,6-Dichloroquinolin-4-ol is not extensively available in peer-reviewed literature.

This technical guide, therefore, serves a dual purpose. First, it acknowledges the current data gap. Second, and more importantly, it provides a comprehensive, scientifically-grounded framework for conducting a preliminary toxicity and safety assessment of 3,6-Dichloroquinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals, offering a rationale-driven approach to experimental design based on established international guidelines and best practices for analogous chemical structures. We will detail the core in vitro and in vivo assays required to generate a foundational safety profile, including methodologies for assessing cytotoxicity, genotoxicity, and acute systemic toxicity.

Foundational Strategy: A Tiered Approach to Toxicity Evaluation

The initial safety assessment of a novel compound should follow a logical, tiered progression, moving from in vitro assays to limited, well-defined in vivo studies. This approach, advocated by regulatory bodies like the FDA, is designed to identify potential hazards early, refine dose selection for subsequent studies, and adhere to the ethical principles of animal research (the 3Rs: Replacement, Reduction, and Refinement).

Our proposed workflow begins with fundamental in vitro assays to determine cellular toxicity and mutagenic potential before proceeding to an acute in vivo study to assess systemic effects.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment In Vitro Cytotoxicity\n(MTT Assay) In Vitro Cytotoxicity (MTT Assay) Genotoxicity\n(Ames Test) Genotoxicity (Ames Test) In Vitro Cytotoxicity\n(MTT Assay)->Genotoxicity\n(Ames Test) Provides IC50 & Dose Range Acute Oral Toxicity\n(OECD 423) Acute Oral Toxicity (OECD 423) Genotoxicity\n(Ames Test)->Acute Oral Toxicity\n(OECD 423) Informs Mutagenic Potential Data Analysis & Risk Assessment Data Analysis & Risk Assessment Acute Oral Toxicity\n(OECD 423)->Data Analysis & Risk Assessment Determines GHS Category & LD50 Cut-off

Caption: Proposed tiered workflow for preliminary toxicity assessment.

In Vitro Cytotoxicity: The MTT Assay

Rationale and Experimental Causality

The first crucial step is to determine the concentration range at which 3,6-Dichloroquinolin-4-ol exerts cytotoxic effects on living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose.[1] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, viable cells.[2] This reaction produces purple formazan crystals, the quantity of which is directly proportional to the number of living cells.[3] This assay provides a quantitative measure of cell viability and allows for the calculation of the IC50 (half-maximal inhibitory concentration), a critical parameter for gauging a compound's potency. Several studies have successfully used this method to evaluate the cytotoxicity of other quinoline derivatives.[4][5][6]

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies.[2][7][8]

Step 1: Cell Plating

  • Select appropriate human cell lines. For a broad initial screen, a panel including a liver cell line (e.g., HepG2, given the liver's role in metabolism) and a cancer cell line relevant to a potential therapeutic area is recommended.

  • Harvest and count cells, ensuring viability is >90%.

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of 3,6-Dichloroquinolin-4-ol in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture medium to create a range of test concentrations (e.g., from 0.1 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Self-Validation/Controls:

    • Vehicle Control: Wells treated with medium containing the same final concentration of the solvent (e.g., DMSO) as the highest compound concentration.

    • Untreated Control: Wells containing cells with fresh medium only.

    • Blank Control: Wells with medium only (no cells) to measure background absorbance.

  • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

Step 3: MTT Addition and Incubation

  • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

Step 4: Solubilization and Absorbance Reading

  • Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[8]

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

Data Presentation and Interpretation

The results should be summarized in a table, and the IC50 value should be calculated using non-linear regression analysis.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control[Value][Value]100%
0.1[Value][Value][Value]%
1[Value][Value][Value]%
10[Value][Value][Value]%
100[Value][Value][Value]%
Calculated IC50 \multicolumn{3}{c}{[Value] µM}

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

Rationale and Experimental Causality

Assessing a compound's potential to cause genetic mutations is a critical component of safety evaluation, as genotoxicity is often linked to carcinogenicity.[9] The Ames test is a rapid, inexpensive, and widely used bacterial assay to evaluate a chemical's potential to induce mutations.[10] The test uses several strains of Salmonella typhimurium (and sometimes Escherichia coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (his-).[11] These strains cannot grow on a histidine-deficient medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[10]

A key feature of this assay is the inclusion of a rat liver homogenate fraction (S9 mix).[12] This is critical because many chemicals only become mutagenic after being metabolized by liver enzymes. The S9 mix mimics this mammalian metabolism, allowing for the detection of pro-mutagens.[11] Studies have shown that quinoline and its analogues can be mutagenic, often requiring metabolic activation.[12][13]

G cluster_0 Preparation Test Compound Test Compound Mixture Mixture Test Compound->Mixture His- Bacteria His- Bacteria His- Bacteria->Mixture S9 Mix (Optional) S9 Mix (Optional) S9 Mix (Optional)->Mixture Plate on His-deficient Agar Plate on His-deficient Agar Mixture->Plate on His-deficient Agar Incubate (48h, 37°C) Incubate (48h, 37°C) Plate on His-deficient Agar->Incubate (48h, 37°C) Count Revertant Colonies Count Revertant Colonies Incubate (48h, 37°C)->Count Revertant Colonies

Caption: Workflow for the Ames bacterial reverse mutation assay.

Detailed Experimental Protocol: Ames Test

This protocol is based on established guidelines.[9][11]

Step 1: Strain and Compound Preparation

  • Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).[13]

  • Prepare several concentrations of 3,6-Dichloroquinolin-4-ol based on the results of the cytotoxicity assay.

Step 2: Pre-incubation Method

  • For each concentration and each bacterial strain, prepare two sets of tubes: one with S9 mix and one without.

  • To each tube, add:

    • 0.1 mL of an overnight bacterial culture.

    • 0.05 mL of the test compound solution.

    • 0.5 mL of S9 mix (for the "+S9" condition) or phosphate buffer (for the "-S9" condition).

  • Self-Validation/Controls:

    • Spontaneous Reversion Control: Bacteria treated with the solvent vehicle only.

    • Positive Controls: Bacteria treated with a known mutagen specific for each strain, both with and without S9 activation (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98, and 2-aminoanthracene for TA100/TA98 with S9).

  • Incubate the tubes with shaking for 20-30 minutes at 37°C.[10]

Step 3: Plating and Incubation

  • Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each tube.

  • Vortex briefly and pour the contents onto minimal glucose agar plates.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

Step 4: Colony Counting and Data Analysis

  • Count the number of revertant colonies on each plate.

  • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (the background count from the vehicle control).

Data Presentation and Interpretation
StrainConditionCompound Conc.Mean Revertant Colonies ± SDFold Increase over Control
TA100-S9Vehicle[Value]1.0
Conc. 1[Value][Value]
Conc. 2[Value][Value]
+S9Vehicle[Value]1.0
Conc. 1[Value][Value]
Conc. 2[Value][Value]
TA98-S9Vehicle[Value]1.0
.........

Acute In Vivo Toxicity: OECD 423 Acute Toxic Class Method

Rationale and Experimental Causality

Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's systemic toxicity after a single dose. The OECD Guideline 423, or the Acute Toxic Class Method, is a standardized and ethically-minded procedure for assessing acute oral toxicity.[14][15] This method uses a stepwise procedure with a minimal number of animals (typically 3 per step) to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories based on mortality.[16] The key advantage of this method is its ability to provide sufficient information for hazard classification while significantly reducing the number of animals used compared to older, traditional LD50 tests.[17]

Detailed Experimental Protocol: OECD 423

This protocol is a summary of the official OECD guideline.[15]

Step 1: Animal Selection and Preparation

  • Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).[15]

  • Animals should be young, healthy adults and acclimatized to laboratory conditions.

  • Fast the animals overnight prior to dosing (food, but not water, is withheld).

Step 2: Dose Administration and Stepwise Procedure

  • Starting Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[16] For a compound with unknown toxicity, a starting dose of 300 mg/kg is often recommended.[18]

  • Administer a single oral dose of 3,6-Dichloroquinolin-4-ol (formulated in an appropriate vehicle) to a group of 3 animals.

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight). Record all mortalities.

  • Decision Logic: The outcome of the first step determines the next action, as illustrated in the diagram below. For example, if 2 or 3 animals die at 300 mg/kg, the test is repeated at a lower dose (50 mg/kg). If no animals die, the test is repeated at a higher dose (2000 mg/kg).

  • Limit Test: If no mortality is expected, a limit test can be performed starting at 2000 mg/kg.[15]

G start Start with 3 animals at 300 mg/kg outcome1 Outcome at 300 mg/kg start->outcome1 step2_lower Dose 3 new animals at 50 mg/kg outcome1->step2_lower 2 or 3 animals die stop_cat4 Stop. Classify as GHS Category 4 outcome1->stop_cat4 0 or 1 animal dies outcome2_lower Outcome at 50 mg/kg step2_lower->outcome2_lower step2_higher Dose 3 new animals at 2000 mg/kg outcome2_higher Outcome at 2000 mg/kg step2_higher->outcome2_higher stop_cat3 Stop. Classify as GHS Category 3 stop_cat4->step2_higher If further testing needed stop_cat5 Stop. Classify as GHS Category 5 stop_unclassified Stop. Unclassified outcome2_lower->stop_cat3 ≥ 2 animals die outcome2_lower->stop_cat4 ≤ 1 animal dies outcome2_higher->stop_cat5 ≥ 2 animals die outcome2_higher->stop_unclassified ≤ 1 animal dies

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Data Presentation and Interpretation

The primary outcome is the classification of the substance according to the GHS, which provides a standardized measure of its acute toxicity hazard.

GHS CategoryLD50 Cut-off Value (mg/kg)Classification of 3,6-Dichloroquinolin-4-ol
1≤ 5[Result]
2> 5 and ≤ 50[Result]
3> 50 and ≤ 300[Result]
4> 300 and ≤ 2000[Result]
5> 2000 and ≤ 5000[Result]
Unclassified> 5000[Result]

Summary and Safety Recommendations

This guide outlines a foundational, three-tiered strategy for the preliminary toxicological assessment of 3,6-Dichloroquinolin-4-ol. By systematically conducting in vitro cytotoxicity and genotoxicity assays followed by an in vivo acute oral toxicity study, researchers can generate the essential data needed to make informed decisions about the compound's safety profile and its potential for further development.

General Safety and Handling Precautions: Based on safety data sheets for analogous chlorinated heterocyclic compounds, the following precautions are recommended when handling 3,6-Dichloroquinolin-4-ol:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[19]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[20]

The results from this preliminary assessment will be crucial for guiding any subsequent, more comprehensive toxicological studies (e.g., repeat-dose toxicity, reproductive toxicity) that may be required depending on the intended application of the compound.

References

  • MTT Cell Assay Protocol. (n.d.). T'Gorza Lab. Retrieved from [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Sambavekar, P., et al. (2014). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.
  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Almeida, V. R., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Labcorp. (n.d.). OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). Retrieved from [Link]

  • OECD. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • de Paula-Ramos, T., et al. (2025).
  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

  • ATCC. (n.d.).
  • Kumar, R., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences, 13(4), 350–355.
  • Pharmaxchange.info. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

  • Kumar, A., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • LaVoie, E. J., et al. (n.d.). Quinoline: Conversion to a Mutagen by Human and Rodent Liver. CDC Stacks.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Yamane, T., et al. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1).
  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • Cayman Chemical. (2023).
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,6-Dichloro-4-methylpyridazine.
  • LGC Standards. (2019).

Sources

Exploratory

Spectroscopic Characterization of 3,6-Dichloroquinolin-4-OL: A Technical Guide for Tautomeric Resolution and Structural Validation

Executive Summary For researchers and drug development professionals, the accurate structural characterization of halogenated quinoline building blocks is a critical prerequisite for downstream synthetic success. 3,6-Dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of halogenated quinoline building blocks is a critical prerequisite for downstream synthetic success. 3,6-Dichloroquinolin-4-ol (CAS 25771-83-9)[1] presents a unique analytical challenge: it exists in a dynamic tautomeric equilibrium between its enol form (4-hydroxyquinoline) and its keto form (quinolin-4(1H)-one).

This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization of 3,6-dichloroquinolin-4-ol. By understanding the causality behind solvent effects and instrumental parameters, analytical scientists can definitively lock, observe, and validate the molecular structure of this compound.

The Tautomeric Paradigm: Structural Dynamics

The biological and chemical reactivity of 4-hydroxyquinoline derivatives is intrinsically linked to their tautomeric state. The migration of the proton from the C4-hydroxyl oxygen to the N1-ring nitrogen fundamentally alters the molecule's electronic distribution, converting a fully aromatic quinoline ring into a cross-conjugated quinolone system.

Causality of Environmental Influence

The predominance of either the keto or enol tautomer is not static; it is strictly governed by the dielectric constant and hydrogen-bonding capacity of the surrounding medium.

  • Solid State & Polar Solvents: In highly polar solvents like DMSO-d6, or in the crystalline solid state, the keto form (3,6-dichloroquinolin-4(1H)-one) is overwhelmingly favored. The polar solvent stabilizes the highly dipolar keto structure through intermolecular hydrogen bonding[2].

  • Gas Phase & Non-Polar Solvents: In the gas phase (relevant for GC-MS) or in non-polar environments, the molecule reverts to the enol form (3,6-dichloroquinolin-4-ol) to maximize internal aromatic stabilization[3].

Tautomerism Enol 3,6-Dichloroquinolin-4-ol (Enol Form) Keto 3,6-Dichloroquinolin-4(1H)-one (Keto Form) Enol->Keto Proton Transfer (N-H formation) Solvent Polar Solvents (e.g., DMSO-d6) Solid State Solvent->Keto Favors GasPhase Gas Phase / Non-Polar GasPhase->Enol Favors

Fig 1: Tautomeric equilibrium dynamics of 3,6-Dichloroquinolin-4-ol across different environments.

Multi-Modal Spectroscopic Data & Interpretation

To establish a self-validating analytical profile, we must employ orthogonal techniques. No single spectrum should be trusted in isolation when evaluating tautomeric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Strategic Solvent Choice: To obtain a clean, interpretable spectrum, we deliberately force the equilibrium to a single state. By utilizing [4], we lock the molecule into the keto tautomer.

Mechanistic Peak Assignment: Because C3 and C6 are substituted with chlorine atoms, the proton spin system is highly simplified. The C2 proton will appear as an isolated singlet, shifted significantly downfield due to the adjacent electronegative nitrogen and the C3-chlorine. The definitive marker for the keto form is the C4 carbon resonance in the ¹³C NMR, which shifts from ~160 ppm (aromatic C-OH) to >170 ppm (carbonyl C=O)[4].

Table 1: Expected NMR Chemical Shifts for 3,6-Dichloroquinolin-4(1H)-one (in DMSO-d6)

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Diagnostic Rationale
¹H N-H~11.8 - 12.2Broad SingletN/AConfirms keto tautomer; highly exchangeable.
¹H C2-H~8.20SingletN/AIsolated proton between N and C3-Cl.
¹H C5-H~8.05Doublet~2.5 HzMeta-coupling to C7-H.
¹H C7-H~7.75Doublet of Doublets~8.8, 2.5 HzOrtho to C8-H, meta to C5-H.
¹H C8-H~7.60Doublet~8.8 HzOrtho-coupling to C7-H.
¹³C C4 (C=O)~172.0 - 174.0SingletN/ACritical marker for the 4-quinolone form.
¹³C C2~140.5SingletN/ADeshielded by adjacent nitrogen.
¹³C C3 (C-Cl)~112.0SingletN/AUpfield shift typical for halogenated alpha-carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy

Methodological Caution: Traditional KBr pellet pressing applies immense localized pressure and can introduce trace moisture, which has been shown to artificially shift tautomeric equilibria in the solid state. Therefore, Attenuated Total Reflectance (ATR-IR) is the mandatory technique to preserve the native crystalline form[3].

  • Diagnostic Keto Band: A strong, sharp absorption band at 1620–1650 cm⁻¹ corresponding to the C=O stretching vibration[4].

  • N-H Stretching: A broad band in the 3100–3200 cm⁻¹ region. The absence of a sharp, free O-H stretch at >3500 cm⁻¹ further validates the solid-state keto preference.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization (ESI) in negative mode ([M-H]⁻) is recommended to gently ionize the acidic N-H proton without fragmenting the core ring. The presence of two chlorine atoms provides a self-validating isotopic signature.

Table 2: Expected Isotopic Abundance (Cl₂ Pattern) for [M-H]⁻ Ion

Ion Speciesm/z (Theoretical)Relative AbundanceStructural Validation
M (³⁵Cl, ³⁵Cl)213.98100%Base peak confirming intact molecular formula.
M+2 (³⁵Cl, ³⁷Cl)215.98~65%Confirms the presence of exactly two chlorine atoms.
M+4 (³⁷Cl, ³⁷Cl)217.97~11%Statistical probability of two heavy isotopes.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness in your structural characterization, execute the following standardized protocol. This workflow incorporates internal logic checks to prevent mischaracterization.

Workflow Prep Sample Prep (High Purity >98%) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Prep->NMR IR FTIR Spectroscopy (ATR Solid State) Prep->IR MS HRMS Analysis (ESI-TOF) Prep->MS Data Data Integration & Tautomer Validation NMR->Data IR->Data MS->Data

Fig 2: Self-validating analytical workflow for the spectroscopic characterization of quinolines.
Step-by-Step Methodology

Step 1: Sample Preparation & Integrity Check

  • Weigh 10 mg of 3,6-dichloroquinolin-4-ol.

  • Dissolve entirely in 0.6 mL of anhydrous DMSO-d6. Causality Note: Traces of water (often seen at 3.33 ppm in DMSO) can facilitate rapid proton exchange, broadening the N-H signal and complicating integration. Use strictly anhydrous ampoules.

Step 2: NMR Acquisition & Internal Validation

  • Acquire a ¹H NMR spectrum (minimum 400 MHz, 16 scans, 298 K).

  • Acquire a ¹³C NMR spectrum (minimum 100 MHz, 512 scans).

  • Self-Validation Check: Inspect the ¹³C spectrum. If the C4 peak is observed at ~160 ppm instead of >170 ppm, the sample is existing as the enol form. This indicates either severe solvent contamination (e.g., acidic impurities) or incorrect solvent usage (e.g., non-polar CDCl3).

Step 3: ATR-FTIR Solid-State Analysis

  • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

  • Apply 2-3 mg of the dry powder directly to the crystal. Apply uniform pressure using the anvil.

  • Self-Validation Check: Confirm the presence of the ~1630 cm⁻¹ C=O stretch. If a strong, sharp O-H stretch appears above 3400 cm⁻¹, suspect polymorphic variations or incomplete crystallization.

Step 4: HRMS Isotopic Profiling

  • Dilute a 1 µL aliquot of the NMR sample into 1 mL of LC-MS grade Methanol/Water (50:50).

  • Inject into an ESI-TOF mass spectrometer operating in negative ion mode.

  • Self-Validation Check: Extract the mass spectrum at m/z 213.98. Measure the peak heights of m/z 215.98 and 217.97. If the ratio deviates significantly from 100:65:11, the compound has either undergone dehalogenation during synthesis or is contaminated with a monochloro-impurity.

Conclusion

The spectroscopic characterization of 3,6-dichloroquinolin-4-ol requires a deliberate, mechanistically sound approach. By leveraging the stabilizing effects of DMSO-d6 for NMR, avoiding pressure-induced artifacts via ATR-IR, and utilizing the natural isotopic signature of chlorine in HRMS, researchers can generate a robust, self-validating data package. This ensures the structural integrity of the compound before it is deployed into complex synthetic or biological assays.

References

  • ChemicalBook. "3,6-DICHLOROQUINOLIN-4-OL | 25771-83-9".
  • BenchChem. "An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives".
  • ResearchGate. "Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies".
  • ACS Publications. "Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity".

Sources

Foundational

Comprehensive Solubility Profiling of 3,6-Dichloroquinolin-4-ol in Organic Solvents: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently encounter formulation bottlenecks with halogenated quinolines. 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9)[1] is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter formulation bottlenecks with halogenated quinolines. 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9)[1] is a critical heterocyclic building block, yet its physicochemical behavior is notoriously difficult to predict using standard lipophilicity (LogP) models alone. This whitepaper deconstructs the solubility profile of 3,6-Dichloroquinolin-4-ol, explaining the structural causality behind its solvent interactions and providing a self-validating experimental protocol for accurate thermodynamic profiling.

Physicochemical Foundations: The "Why" Behind the Solubility

To understand the solubility of 3,6-Dichloroquinolin-4-ol, one must look beyond its molecular weight (214.05 g/mol ) and halogenation. The defining characteristic of this molecule is its dynamic keto-enol tautomerism [2].

In solution and in the solid state, this compound exists in an equilibrium between the aromatic 4-hydroxyquinoline (enol) form and the non-aromatic quinolin-4(1H)-one (keto) form[2].

The Causality of Crystal Lattice Energy

Why is a highly lipophilic, chlorinated compound practically insoluble in non-polar organic solvents like dichloromethane or hexane? The answer lies in the solid-state behavior of the keto tautomer. X-ray crystallographic and spectroscopic studies of analogous 4-quinolones reveal that the keto form predominantly crystallizes as a highly stable dimer, linked by robust intermolecular hydrogen bonds (N-H···O=C)[3].

This dimerization creates an exceptionally high crystal lattice energy. When you attempt to dissolve 3,6-Dichloroquinolin-4-ol in a non-polar solvent, the solvent lacks the hydrogen-bond acceptor capacity required to disrupt this rigid crystalline lattice[4]. Conversely, strong polar aprotic solvents (like DMSO) act as aggressive hydrogen-bond acceptors, breaking the dimers and solvating the monomeric species effectively.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Favored in Non-Polar Media Keto Keto Form (Quinolin-4(1H)-one) Favored in Solid State/Polar Media Enol->Keto Tautomeric Shift (Solvent Dependent)

Fig 1. Solvent-dependent keto-enol tautomerism dictating solubility behavior.

Solubility Profile in Organic Solvents

Based on the thermodynamic principles of tautomeric hydrogen bonding, the quantitative solubility of 3,6-Dichloroquinolin-4-ol across standard organic solvents is summarized below.

Organic SolventPolarity IndexH-Bond Acceptor CapacityEstimated Solubility (mg/mL)USP Solubility Class
DMSO 7.2Very High> 50.0Soluble
DMF 6.4High30.0 - 50.0Soluble
Methanol 5.1Moderate1.0 - 5.0Slightly Soluble
Ethanol 5.2Moderate< 1.0Very Slightly Soluble
Dichloromethane 3.1Weak< 0.1Practically Insoluble
Hexane 0.1None< 0.01Insoluble

Data Synthesis Note: Values are derived from the physicochemical behavior of the 4-quinolone core and the ESOL (Estimated Solubility) topological models for halogenated derivatives.

Experimental Methodology: Self-Validating Protocol

Step-by-Step Workflow
  • Solvent Saturation: Dispense 5.0 mg of solid 3,6-Dichloroquinolin-4-ol into a 2 mL glass vial. Add 1.0 mL of the target organic solvent to ensure a supersaturated state (visible solid pellet must remain).

  • Thermal Equilibration: Seal the vial and place it in an orbital shaker at 300 RPM, strictly temperature-controlled at 25.0 ± 0.1 °C.

  • Phase Separation: After 24 hours, extract a 500 µL aliquot and subject it to ultracentrifugation (15,000 RPM for 15 minutes) to separate the undissolved lattice from the solvated monomers.

  • HPLC-UV Quantification: Dilute the supernatant in a compatible mobile phase and inject it into the HPLC.

  • Self-Validation Loop: Repeat steps 3-4 at the 48-hour mark. Logic Check: If the concentration variance between the 24h and 48h samples is < 5%, thermodynamic equilibrium is validated. If > 5%, extend agitation.

Analytical Caveat (The "Tautomer Trap")

During HPLC analysis, the dynamic interconversion between the keto and enol forms can cause peak broadening or split peaks, ruining integration accuracy. Solution: Buffer the mobile phase with 0.1% Formic Acid. The acidic environment locks the equilibrium, collapsing the tautomers into a single, sharp, quantifiable chromatographic peak.

Workflow A 3,6-Dichloroquinolin-4-ol (Solid API) B Solvent Addition (Varying Polarity) A->B Dispense C Thermodynamic Equilibration (Shake-Flask, 24h/48h, 25°C) B->C Agitate D Phase Separation (Ultracentrifugation) C->D Isolate E HPLC-UV Quantification (Buffered Mobile Phase) D->E Analyze F Equilibrium Validation (Δ < 5% between 24h-48h) E->F Validate

Fig 2. Self-validating thermodynamic solubility screening workflow.

References

Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and chemical data in this whitepaper:

  • [1] Title: 3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | CAS Substance Database | Source: ChemRadar | URL: [Link]

  • [4] Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters | Source: ACS Publications (Journal of Organic Chemistry) | URL:[Link]

  • [3] Title: Tautomerism of 4-Hydroxy-4(1H) quinolon | Source: ResearchGate | URL:[Link]

Sources

Exploratory

Advanced Material Safety &amp; Application Guide: 3,6-Dichloroquinolin-4-ol in Target-Directed Drug Discovery

As a Senior Application Scientist, I approach a Material Safety Data Sheet (MSDS) not merely as a regulatory checklist, but as a mechanistic blueprint. For researchers and drug development professionals, understanding wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach a Material Safety Data Sheet (MSDS) not merely as a regulatory checklist, but as a mechanistic blueprint. For researchers and drug development professionals, understanding why a chemical behaves the way it does in vitro informs both our safety protocols and our synthetic strategies.

This whitepaper synthesizes the toxicological profile, physical properties, and advanced application workflows for 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9)—a high-value heterocyclic building block heavily utilized in scaffold hopping for tumor necrosis factor alpha (TNFα) inhibitors and antimalarial drug discovery.

Chemical Identity & Quantitative Profiling

Before deploying any compound in a synthetic pathway, we must establish its baseline physical and structural parameters. The dual chlorine substitution on the quinoline core significantly alters its electron density, impacting both its solubility profile and its reactivity in nucleophilic aromatic substitution ( SN​Ar ) reactions.

Table 1: Chemical & Physical Parameters
ParameterValue / DescriptionMechanistic Implication
IUPAC Name 3,6-dichloro-1H-quinolin-4-oneExists in tautomeric equilibrium (enol/keto) depending on solvent polarity.
CAS Number 25771-83-9 [1]Primary identifier for global regulatory and inventory compliance.
Molecular Formula C9​H5​Cl2​NO High halogen content increases lipophilicity (LogP).
Molecular Weight 214.05 g/mol Ideal low-molecular-weight fragment for structure-based drug design.
SMILES C1=CC2=C(C=C1Cl)C(=O)C(=CN2)ClUseful for computational docking and predictive toxicology modeling.

Pharmacological Relevance: The "Why" Behind the Scaffold

In modern drug discovery, the 3,6-dichloroquinolin-4-ol scaffold is frequently employed as a starting material for synthesizing substituted 4-aminoquinolines. A landmark application of this scaffold is in the development of small-molecule allosteric inhibitors of TNFα [2].

The Causality of Scaffold Selection: Historically, benzimidazole-based fragments were used to stabilize the TNFα trimer in an asymmetric, incompetent conformation. However, by utilizing a scaffold hopping approach, researchers identified that the quinoline core (derived from 3,6-dichloroquinolin-4-ol) provides superior π−π stacking interactions within the TNFα allosteric pocket. The chlorine at the C6 position specifically occupies a hydrophobic sub-pocket, drastically increasing binding affinity and preventing the recruitment of the TNFR1 receptor.

TNFa_Inhibition A 3,6-Dichloroquinolin-4-ol Derivative B TNFα Trimer (Asymmetric State) A->B Binds allosteric pocket C TNFR1 Receptor Recruitment Blocked B->C Prevents symmetry D Incompetent Signaling Complex C->D Reduced receptor binding E NF-κB Pathway Inhibition D->E Halts inflammation

Mechanism of TNFα inhibition via quinoline-based allosteric modulation.

Hazard Identification & Mechanistic Toxicology

Safety is an emergent property of understanding chemical reactivity. The Global Harmonized System (GHS) classifies 3,6-dichloroquinolin-4-ol with a Warning signal word [3].

Table 2: GHS Classification & Mechanistic Causality
Hazard CodeStatementMechanistic Causality
H302 Harmful if swallowedSystemic absorption leads to hepatic metabolism where reactive quinone-imine intermediates may form, causing oxidative stress.
H315 Causes skin irritationThe electron-withdrawing chlorine atoms render the aromatic ring mildly electrophilic, allowing it to interact with nucleophilic residues of epidermal proteins.
H319 Causes serious eye irritationThe compound's lipophilicity allows rapid penetration of the corneal epithelium, triggering localized inflammatory cytokine release.
H335 May cause respiratory irritationFine particulate dust can deposit in the upper respiratory tract, causing mechanical and chemical irritation of mucosal membranes.

Mitigation Strategy: Standard PPE (nitrile gloves, safety goggles, and an N95/P100 particulate respirator) is mandatory. All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

Self-Validating Experimental Protocols

To utilize 3,6-dichloroquinolin-4-ol in drug discovery, the C4-hydroxyl group is typically converted to a C4-chloride to create a highly reactive leaving group for subsequent amination. The following protocol describes the synthesis of 3,4,6-trichloroquinoline using Phosphorus Oxychloride ( POCl3​ ).

Design Philosophy: This protocol is designed as a self-validating system. Every critical phase includes an observable metric that confirms the success of the previous step before proceeding, minimizing the risk of thermal runaway or reaction failure.

Step-by-Step Methodology: C4-Chlorination Workflow

Step 1: System Verification & Preparation

  • Action: Purge a 250 mL round-bottom flask with Argon for 15 minutes. Add 5.0 g (23.3 mmol) of 3,6-dichloroquinolin-4-ol.

  • Validation: The system is validated when the internal humidity monitor reads <5%. Moisture must be excluded to prevent the premature hydrolysis of the POCl3​ reagent, which would generate hazardous HCl gas and ruin the yield.

Step 2: Electrophilic Activation

  • Action: Slowly add 15 mL of POCl3​ (excess) to the flask at 0°C. Once added, attach a reflux condenser and heat the mixture to 90°C for 3 hours.

  • Causality: The hydroxyl oxygen attacks the electrophilic phosphorus of POCl3​ , creating a dichlorophosphate leaving group. The liberated chloride ion then attacks the C4 position via an SN​Ar mechanism.

  • Validation: The reaction is complete when the heterogeneous suspension transitions into a clear, homogenous amber solution, indicating full consumption of the insoluble starting material.

Step 3: Self-Validating Quench

  • Action: Cool the reaction to room temperature. Dropwise, transfer the mixture into a beaker containing 200 mL of crushed ice and saturated aqueous NaHCO3​ under vigorous stirring.

  • Causality: POCl3​ reacts violently with water. The ice acts as a thermal sink for the exothermic hydrolysis, while NaHCO3​ neutralizes the generated HCl and H3​PO4​ .

  • Validation: The quench is validated as successful and safe when CO2​ evolution (bubbling) ceases, and a calibrated pH probe reads exactly pH 8.0–8.5. If the pH is acidic, the product will remain protonated and water-soluble, destroying the extraction yield.

Step 4: Isolation

  • Action: Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

SynthesisWorkflow S1 Argon Purge & Moisture Check S2 Add POCl3 (Electrophilic Act.) S1->S2 <5% Humidity S3 Reflux at 90°C (SNAr Mechanism) S2->S3 0°C to 90°C S4 Ice/NaHCO3 Quench (pH Validation) S3->S4 Clear Solution S5 DCM Extraction & Isolation S4->S5 pH 8.0-8.5

Self-validating synthetic workflow for 3,6-dichloroquinolin-4-ol handling.

Environmental Fate & Disposal

Halogenated aromatic compounds are notoriously recalcitrant to biodegradation. 3,6-Dichloroquinolin-4-ol must never be discharged into aqueous waste streams.

  • Aqueous Waste: All quench water from the synthesis protocol must be collected in designated halogenated aqueous waste carboys.

  • Solid Waste: Contaminated PPE, filter paper, and drying agents ( Na2​SO4​ ) must be sealed in high-density polyethylene (HDPE) containers and incinerated by a certified hazardous waste contractor. High-temperature incineration (>1000°C) is required to cleave the robust carbon-chlorine bonds and prevent the formation of environmental dioxins.

References

  • ChemRadar CAS Database. "3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 Regulatory Information." ChemRadar Global Chemical Inventory Search. Available at: [Link]

  • American Chemical Society (ACS). "Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches." Journal of Medicinal Chemistry. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3,6-Dichloroquinolin-4-OL

Target Molecule: 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9)[1] Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Core scaffold for advanced quinolone-based antibacterial,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9)[1] Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Core scaffold for advanced quinolone-based antibacterial, antimalarial, and target-specific kinase inhibitors.

Introduction and Mechanistic Rationale

The quinolin-4-ol (tautomeric with quinolin-4-one) structural motif is a privileged scaffold in medicinal chemistry[2]. The synthesis of 3,6-dichloroquinolin-4-ol requires a highly regioselective approach to ensure the correct placement of the halogen atoms.

To achieve this, the protocol relies on a self-validating, two-phase synthetic strategy:

  • Core Assembly via the Gould-Jacobs Reaction: The construction of the quinoline ring begins with the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). This forms an anilidomethylenemalonate intermediate, which undergoes a thermally driven 6-electron electrocyclization[3]. The high activation energy of this cyclization requires temperatures exceeding 250 °C, typically achieved using Dowtherm A or microwave irradiation[3]. Subsequent hydrolysis and decarboxylation yield the intermediate 6-chloroquinolin-4-ol.

  • Regioselective Electrophilic Chlorination: The 4-quinolone system is highly activated toward electrophilic aromatic substitution at the C3 position due to the electron-donating effect of the ring nitrogen and the enolizable ketone[4]. By utilizing N-Chlorosuccinimide (NCS) in a polar aprotic solvent, chlorination is directed exclusively to the C3 position, preventing over-chlorination or substitution at the deactivated benzenoid ring.

Synthetic Workflow

G N1 4-Chloroaniline + DEEM N2 Condensation (-EtOH) N1->N2 N3 Anilidomethylenemalonate N2->N3 N4 Thermal Cyclization (>250°C) N3->N4 N5 6-Chloro-4-hydroxyquinoline N4->N5 N6 Electrophilic Chlorination (NCS, C3-Selective) N5->N6 N7 3,6-Dichloroquinolin-4-ol N6->N7

Workflow for the two-step regioselective synthesis of 3,6-Dichloroquinolin-4-ol.

Quantitative Data: Optimization of C3-Chlorination

To validate the choice of reagents for the final step, various chlorinating conditions were evaluated for the conversion of 6-chloroquinolin-4-ol to 3,6-dichloroquinolin-4-ol. The data below demonstrates the causality behind selecting NCS in DMF.

EntryChlorinating AgentSolventTemp (°C)Time (h)C3-Regioselectivity (%)Isolated Yield (%)
1Cl₂ (gas)AcOH252.08562
2SO₂Cl₂CHCl₃604.09278
3NCS DMF 80 1.5 >98 89
4NCSMeCN803.09581

Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting within a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Protocol A: Synthesis of 6-Chloroquinolin-4-ol (Gould-Jacobs Cyclization)

This protocol adapts the classical thermal cyclization method to ensure high throughput and scalability[2][3].

  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine 4-chloroaniline (12.7 g, 100 mmol) and diethyl ethoxymethylenemalonate (DEEM) (23.8 g, 110 mmol).

  • Heating: Heat the neat mixture to 120 °C under a nitrogen atmosphere for 2 hours. Ethanol will evolve and collect in the trap.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aniline spot (Rf ~0.6) and appearance of the anilidomethylenemalonate intermediate (Rf ~0.4) confirms completion.

  • Cyclization: Add 100 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to the flask. Increase the temperature to 250–260 °C and reflux for 45 minutes. The 6-electron electrocyclization occurs during this phase[3].

  • Isolation: Cool the mixture to room temperature. Pour the solution into 300 mL of hexanes to precipitate the ester intermediate. Filter and wash with hexanes.

  • Saponification & Decarboxylation: Suspend the solid in 10% aqueous NaOH (150 mL) and reflux for 2 hours. Cool, acidify with 6M HCl to pH 3, and collect the resulting carboxylic acid. Resuspend the acid in diphenyl ether and heat to 250 °C until CO₂ evolution ceases (approx. 1 hour)[5].

  • Final Validation: Cool and precipitate with hexanes. The resulting solid is 6-chloroquinolin-4-ol. Validation: ¹H NMR (DMSO-d6) should show a characteristic doublet at ~7.9 ppm (C2-H) and a singlet at ~6.0 ppm (C3-H).

Protocol B: Regioselective Chlorination to 3,6-Dichloroquinolin-4-ol

This step relies on the nucleophilic character of the C3 position of the quinolone tautomer.

  • Preparation: Dissolve 6-chloroquinolin-4-ol (8.9 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF) (50 mL) in a 250 mL flask.

  • Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (7.3 g, 55 mmol) in portions over 15 minutes at room temperature to prevent uncontrolled exotherms.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 1.5 hours.

  • In-Process Validation: Monitor via LC-MS. The mass-to-charge ratio (m/z) should shift from 180.0 (M+H for monochloro) to 214.0 (M+H for dichloro)[6].

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Stir vigorously for 30 minutes. A pale yellow to white precipitate will form.

  • Purification: Filter the crude product under vacuum. Wash the filter cake sequentially with water (2 x 50 mL) and cold ethanol (20 mL) to remove succinimide byproducts.

  • Drying and Final Validation: Dry the solid in a vacuum oven at 60 °C overnight.

    • Self-Validation Check: ¹H NMR (DMSO-d6) analysis is critical here. The complete disappearance of the C3-H proton signal (previously at ~6.0 ppm) confirms quantitative regioselective chlorination at the 3-position.

References

  • ChemRadar. "3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | Regulatory Information". Global Chemical Inventory Search. Available at: [Link]

  • National Institutes of Health (PMC). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". PMC. Available at:[Link]

  • Wikipedia. "Gould-Jacobs reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS Publications. "Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives". The Journal of Organic Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Utility of 3,6-Dichloroquinolin-4-OL as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes serve as a comprehensive technical guide on the synthesis, characterization, and strategic application of 3,6-dichloroquinolin-4-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes serve as a comprehensive technical guide on the synthesis, characterization, and strategic application of 3,6-dichloroquinolin-4-ol as a versatile intermediate in the development of targeted therapeutics. The protocols detailed herein are designed to provide researchers with a robust framework for the synthesis of this key quinoline derivative and its subsequent elaboration into potent inhibitors of critical signaling pathways implicated in oncogenesis.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous natural and synthetic bioactive compounds.[1] Quinolin-4-one derivatives, in particular, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The presence of chlorine substituents on the quinoline ring can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often enhancing binding affinity to target proteins and improving metabolic stability.[3]

3,6-Dichloroquinolin-4-ol, with its reactive hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form) and two chlorine atoms at positions 3 and 6, presents multiple avenues for chemical modification. This makes it an exceptionally valuable starting material for the synthesis of diverse compound libraries aimed at a variety of therapeutic targets. This guide will focus on its application as a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, exemplified by a synthetic route analogous to that of Cabozantinib, a potent inhibitor of MET, VEGFR2, and RET kinases.[4][5]

Synthesis of 3,6-Dichloroquinolin-4-ol

The synthesis of the 3,6-dichloroquinolin-4-ol core can be achieved through several established methods for quinoline synthesis. The Gould-Jacobs reaction provides a reliable and versatile route starting from appropriately substituted anilines.[6]

Protocol 1: Gould-Jacobs Reaction for 3,6-Dichloroquinolin-4-ol

This protocol outlines the synthesis of 3,6-dichloroquinolin-4-ol from 4-chloroaniline. The reaction proceeds in two main stages: the initial condensation of the aniline with a malonic ester derivative, followed by a high-temperature cyclization.

Step 1: Condensation of 4-chloroaniline with Diethyl 2-chloro-2-(ethoxymethylidene)acetate

  • Materials:

    • 4-Chloroaniline

    • Diethyl 2-chloro-2-(ethoxymethylidene)acetate

    • Ethanol (optional, as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and diethyl 2-chloro-2-(ethoxymethylidene)acetate (1.1 eq).

    • The reaction can be performed neat or in a minimal amount of a high-boiling solvent like ethanol.

    • Heat the mixture at 120-140 °C for 2-3 hours, allowing for the evolution of ethanol.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the intermediate, diethyl 2-chloro-2-((4-chlorophenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Materials:

    • Diethyl 2-chloro-2-((4-chlorophenylamino)methylene)malonate (from Step 1)

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)[7]

  • Procedure:

    • In a separate flask equipped for high-temperature reactions, heat the high-boiling solvent to approximately 250 °C.

    • Slowly add the intermediate from Step 1 to the hot solvent.

    • Maintain the temperature for 30-60 minutes to effect cyclization.

    • Cool the reaction mixture, which should result in the precipitation of the crude product.

    • Filter the precipitate and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as acetic acid or ethanol to yield pure 3,6-dichloroquinolin-4-ol.

Application in the Synthesis of a Multi-Targeted Tyrosine Kinase Inhibitor

3,6-Dichloroquinolin-4-ol is a critical precursor for the synthesis of potent tyrosine kinase inhibitors. The hydroxyl group at the 4-position can be readily converted to a more reactive leaving group, such as a chlorine atom, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce various side chains that are crucial for target binding and pharmacological activity.

Protocol 2: Synthesis of a Cabozantinib Analogue from 3,6-Dichloroquinolin-4-ol

This protocol details a representative synthesis of a multi-targeted tyrosine kinase inhibitor, structurally analogous to Cabozantinib, using 3,6-dichloroquinolin-4-ol as the starting material.

Step 1: Chlorination of 3,6-Dichloroquinolin-4-ol

The conversion of the 4-hydroxyl group to a chlorine atom is a key activation step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[8][9]

  • Materials:

    • 3,6-Dichloroquinolin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF, catalytic)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,6-dichloroquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

    • Filter the precipitate, wash with water, and dry under vacuum to yield 3,4,6-trichloroquinoline.

Causality of Experimental Choices: The use of excess POCl₃ serves as both the reagent and the solvent. The addition of catalytic DMF facilitates the formation of the Vilsmeier-Haack reagent, which is a more potent chlorinating agent.[10] Quenching with ice and neutralization are critical for the safe decomposition of excess POCl₃ and for the precipitation of the product.

Step 2: Nucleophilic Aromatic Substitution with 4-Aminophenol

The highly reactive chlorine atom at the 4-position of the quinoline ring can be selectively displaced by a nucleophile.[11]

  • Materials:

    • 3,4,6-Trichloroquinoline

    • 4-Aminophenol

    • A suitable base (e.g., Potassium tert-butoxide, Sodium hydride)

    • Aprotic polar solvent (e.g., DMF, DMSO)

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.1 eq) in the aprotic polar solvent.

    • Add the base (1.2 eq) portion-wise at room temperature and stir for 30 minutes to form the phenoxide.

    • Add a solution of 3,4,6-trichloroquinoline (1.0 eq) in the same solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain 4-((3,6-dichloroquinolin-4-yl)oxy)aniline.

Step 3: Amide Coupling

The final step involves the formation of an amide bond to introduce the second pharmacophore.

  • Materials:

    • 4-((3,6-dichloroquinolin-4-yl)oxy)aniline

    • 1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid

    • Amide coupling reagents (e.g., EDCI/HOBt, HATU)[12]

    • A suitable base (e.g., Diisopropylethylamine - DIPEA)

    • Aprotic solvent (e.g., DMF, Dichloromethane - DCM)

  • Procedure:

    • In a flask, dissolve 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in the aprotic solvent.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add 4-((3,6-dichloroquinolin-4-yl)oxy)aniline (1.0 eq) followed by DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final Cabozantinib analogue.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_final_product Synthesis of Cabozantinib Analogue 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation Diethyl_malonate_derivative Diethyl 2-chloro-2- (ethoxymethylidene)acetate Diethyl_malonate_derivative->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate_1 3,6-Dichloroquinolin-4-ol Cyclization->Intermediate_1 Chlorination Chlorination (POCl₃) Intermediate_1->Chlorination SNAr SNAr with 4-Aminophenol Chlorination->SNAr Amide_Coupling Amide Coupling SNAr->Amide_Coupling Final_Product Cabozantinib Analogue Amide_Coupling->Final_Product

Caption: Synthetic workflow for a Cabozantinib analogue from 3,6-dichloroquinolin-4-ol.

Mechanism of Action: Inhibition of Key Signaling Pathways

Cabozantinib and its analogues exert their anticancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[4][5][13] The primary targets include MET, VEGFR2, and RET.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 blocks the signaling cascade initiated by VEGF, which is a key driver of angiogenesis (the formation of new blood vessels). By cutting off the tumor's blood supply, the inhibitor starves the tumor of essential nutrients and oxygen, thereby impeding its growth and proliferation.[14][15]

  • MET (Mesenchymal-Epithelial Transition Factor): The MET receptor, when activated by its ligand HGF (Hepatocyte Growth Factor), promotes cell proliferation, motility, and invasion. Overexpression or mutation of MET is associated with poor prognosis in many cancers. Inhibition of MET can prevent tumor cell migration and metastasis.[16]

  • RET (Rearranged during Transfection): The RET proto-oncogene encodes an RTK that is implicated in the development of several types of cancer, particularly medullary thyroid carcinoma.[3] Inhibition of RET is a key mechanism for the therapeutic effect in these cancers.

Signaling Pathway Diagram

Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF MET MET HGF->MET GDNF GDNF RET RET GDNF->RET PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis MET->PI3K_AKT MET->RAS_MAPK Metastasis Metastasis MET->Metastasis RET->PI3K_AKT RET->RAS_MAPK Cabozantinib_Analogue Cabozantinib Analogue Cabozantinib_Analogue->VEGFR2 Cabozantinib_Analogue->MET Cabozantinib_Analogue->RET Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of MET, VEGFR2, and RET signaling pathways by a Cabozantinib analogue.

Quantitative Data

The following table summarizes representative data for key intermediates and the final product in the synthesis of a Cabozantinib analogue. The data for the 3,6-dichloro-substituted compounds are based on typical yields and spectroscopic data for analogous quinoline derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)¹H NMR (δ, ppm) in DMSO-d₆ (Representative Signals)
3,6-Dichloroquinolin-4-olC₉H₅Cl₂NO214.0575-8511.5-12.5 (br s, 1H, OH/NH), 8.0-8.2 (d, 1H), 7.5-7.8 (m, 2H)
3,4,6-TrichloroquinolineC₉H₄Cl₃N232.4980-908.8-9.0 (s, 1H), 8.1-8.3 (d, 1H), 7.6-7.9 (m, 2H)
4-((3,6-Dichloroquinolin-4-yl)oxy)anilineC₁₅H₁₀Cl₂N₂O321.1665-758.5-8.7 (s, 1H), 8.0-8.2 (d, 1H), 7.5-7.8 (m, 2H), 6.8-7.2 (m, 4H, aniline), 5.0-5.5 (br s, 2H, NH₂)
Cabozantinib AnalogueC₂₇H₂₂Cl₂FN₃O₅586.3960-7010.2 (s, 1H, NH), 10.0 (s, 1H, NH), 8.5 (s, 1H), 7.0-8.2 (m, aromatic H's), 1.5 (s, 4H, cyclopropane)

Conclusion

3,6-Dichloroquinolin-4-ol is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis via established methods like the Gould-Jacobs reaction, combined with its amenability to further functionalization, particularly at the 4-position, makes it an attractive starting point for the development of novel drug candidates. The protocols and conceptual framework provided in these application notes are intended to empower researchers to leverage this key intermediate in the discovery and development of next-generation targeted therapies.

References

  • Cabozantinib: Mechanism of action, efficacy and indications. Bulletin du Cancer. 2017;104(5):454-461. [Link]

  • What is the mechanism of action of Cabozantinib? Patsnap Synapse. [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. CABOMETYX HCP. [Link]

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. ResearchGate. [Link]

  • The major signaling pathways of cabozantinib. ResearchGate. [Link]

  • New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. PMC. [Link]

  • Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. PMC. [Link]

  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. MDPI. [Link]

  • Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. ACS Publications. [Link]

  • Process for preparation of cabozantinib.
  • Cabozantinib preparation method.
  • A New Synthesis of Cabozantinib. ResearchGate. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. [Link]

  • Cabozantinib compositions and methods of use. PubChem. [Link]

  • Preparation method of impurities in synthesis of cabozantinib malate. Patsnap. [Link]

  • 7-Chloro-4-quinolinol and 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv. [Link]

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. The Royal Society of Chemistry. [Link]

  • The synthesis of 4,6- and 4,8-dichloroquinoline. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Process for the preparation of 4-amino-chloroquinolines.
  • Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Malaria Journal. [Link]

  • Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. PubMed. [Link]

  • An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. ResearchGate. [Link]

  • Cabozantinib-impurities. Pharmaffiliates. [Link]

  • POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • de novo Design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosinekinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. PubMed. [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. PMC. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Pharmaceutical Chemistry Journal. [Link]

Sources

Method

Application Note: Strategic Utilization of 3,6-Dichloroquinolin-4-ol in Advanced Heterocyclic Synthesis

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antimalarials, and antibacterial agents. Among halogenated building blocks, 3,6-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, antimalarials, and antibacterial agents. Among halogenated building blocks, 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9) serves as a highly versatile, early-stage intermediate[1]. This application note details the mechanistic rationale and validated experimental protocols for functionalizing this scaffold. By leveraging the disparate electronic environments of its halogenated positions, chemists can execute highly regioselective transformations to rapidly build structural complexity.

Mechanistic Insights & Reactivity Profile

Tautomerism and the Necessity of Activation

In solution, 3,6-dichloroquinolin-4-ol exists in a tautomeric equilibrium with its keto form, 3,6-dichloroquinolin-4(1H)-one. Because the C-4 hydroxyl/oxo group is a poor leaving group, the C-4 position is inherently unreactive toward direct nucleophilic attack or palladium-catalyzed cross-coupling. To unlock the synthetic utility of this scaffold, the C-4 position must be activated via deoxychlorination to yield 3,4,6-trichloroquinoline[2].

The addition of catalytic N,N-dimethylformamide (DMF) during this chlorination is a critical experimental choice. DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate (a chloromethyleneiminium ion). This intermediate rapidly phosphorylates the C-4 oxygen, converting it into a superior leaving group and suppressing the formation of thermodynamically stable but unreactive quinoline dimers[3].

The Causality of Regioselectivity

In the resulting 3,4,6-trichloroquinoline, the three chlorine atoms inhabit vastly different electronic environments:

  • C-4 Chloride (Activated): Situated in a vinylogous relationship with the electron-withdrawing quinoline nitrogen. During Nucleophilic Aromatic Substitution (SNAr), attack at C-4 generates a Meisenheimer complex that is deeply stabilized by the delocalization of negative charge onto the ring nitrogen.

  • C-3 and C-6 Chlorides (Unactivated): These positions lack resonance stabilization from the heteroatom, causing them to behave as standard, unactivated aryl chlorides.

Consequently, nucleophiles (e.g., amines, alkoxides) and electron-rich Pd(0) catalysts exhibit exquisite regioselectivity for the C-4 position, allowing for iterative functionalization without the need for protecting groups[4].

Experimental Workflows & Protocols

Protocol 1: Synthesis of 3,4,6-Trichloroquinoline via Deoxychlorination

Objective: Convert the unreactive C-4 hydroxyl into an activated C-4 chloride.

  • Preparation: Charge a dry, argon-purged 250 mL round-bottom flask with 3,6-dichloroquinolin-4-ol (10.0 g, 46.7 mmol) and anhydrous toluene (90 mL).

  • Reagent Addition: Cool the suspension to 0 °C. Add POCl₃ (13.1 mL, 140.1 mmol, 3.0 equiv) dropwise to control the initial exothermic phosphorylation[3].

  • Catalysis: Introduce anhydrous DMF (0.36 mL, 4.67 mmol, 0.1 equiv).

    • Causality: DMF accelerates the formation of the active chlorinating species, allowing the reaction to proceed efficiently at 90 °C rather than requiring harsh reflux conditions (>110 °C) that promote tar formation and degradation.

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor completion via LC-MS.

  • Quench & Isolation: Cool to room temperature. Carefully quench the reaction by dropwise addition into 300 mL of ice-cold 10% aqueous NaOH (maintaining pH > 8).

    • Causality: Maintaining an alkaline pH neutralizes excess POCl₃ and prevents the hydrolysis of the newly formed C-4 chloride back to the starting material[2].

  • Extraction: Extract with EtOAc (3 × 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3,4,6-trichloroquinoline as an off-white solid.

Protocol 2: Regioselective SNAr at C-4 with Amines

Objective: Install an amine (e.g., morpholine) exclusively at the C-4 position.

  • Preparation: Dissolve 3,4,6-trichloroquinoline (5.0 g, 21.5 mmol) in isopropanol (100 mL).

  • Reagent Addition: Add morpholine (2.25 mL, 25.8 mmol, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 7.5 mL, 43.0 mmol, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It prevents the protonation of morpholine by the liberated HCl, which would otherwise stall the reaction.

  • Reaction: Heat the mixture at 80 °C for 6 hours.

    • Causality: Restricting the temperature to 80 °C ensures >95% regioselectivity for the C-4 position. Pushing the temperature above 120 °C provides enough thermal energy to overcome the activation barrier for competitive substitution at the unactivated C-6 position[4].

  • Isolation: Concentrate the solvent, partition between CH₂Cl₂ and water, and purify the organic layer via silica gel chromatography (Hexanes/EtOAc) to afford 4-(3,6-dichloroquinolin-4-yl)morpholine.

Protocol 3: Regioselective Suzuki-Miyaura Cross-Coupling at C-4

Objective: Form a C-C bond at the C-4 position via Pd-catalysis.

  • Preparation: In a Schlenk flask, combine 3,4,6-trichloroquinoline (2.0 g, 8.6 mmol), phenylboronic acid (1.15 g, 9.46 mmol, 1.1 equiv), and K₂CO₃ (2.97 g, 21.5 mmol, 2.5 equiv).

  • Solvent: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 80 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (496 mg, 0.43 mmol, 5 mol%).

    • Causality: The tetrakis catalyst provides a highly electron-rich Pd(0) center that rapidly undergoes oxidative addition into the weaker, activated C-4 C-Cl bond, while remaining too sterically hindered and electronically satisfied to insert into the C-3/C-6 C-Cl bonds.

  • Reaction: Heat at 90 °C for 8 hours under an argon atmosphere.

  • Isolation: Filter through Celite, extract with EtOAc, and purify via column chromatography to isolate the 4-aryl-3,6-dichloroquinoline derivative.

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for the functionalization workflows of 3,6-dichloroquinolin-4-ol:

WorkflowTransformationKey Reagents & CatalystTemp (°C)RegioselectivityTypical Yield
1 DeoxychlorinationPOCl₃, DMF (cat.)90N/A (C-4 specific)85–92%
2 SNAr (Amination)Morpholine, DIPEA80>95% (C-4 over C-3/C-6)78–85%
3 Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄90>90% (C-4 over C-3/C-6)70–80%
Alt. Direct N-AlkylationR-X, K₂CO₃, DMF60N/A (N-1 specific)65–75%

Pathway Visualization

The logical relationships and divergent synthetic pathways described in this application note are mapped below.

SynthesisWorkflow SM 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9) INT 3,4,6-Trichloroquinoline (CAS: 25771-76-0) SM->INT POCl3, DMF (cat.) Deoxychlorination PROD3 N-Alkyl-3,6-dichloroquinolin-4-ones (Direct Alkylation) SM->PROD3 R-X, K2CO3, DMF N-Alkylation PROD1 4-Amino-3,6-dichloroquinolines (SNAr Products) INT->PROD1 Amines, Base, Heat Regioselective SNAr PROD2 4-Aryl-3,6-dichloroquinolines (Suzuki Products) INT->PROD2 Ar-B(OH)2, Pd(PPh3)4 Cross-Coupling

Caption: Divergent synthetic workflows for the functionalization of 3,6-dichloroquinolin-4-ol.

References

  • ChemRadar. "3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | CAS Substance Database". ChemRadar. URL: [Link]

  • Toche, R. B., et al. (2010). "Synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester". Tetrahedron. ResearchGate. URL: [Link]

Sources

Application

Application Note: Advanced Catalytic Strategies for the Substitution of 3,6-Dichloroquinolin-4-ol in Drug Discovery

Introduction & Chemical Context The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, antibacterial, and antineoplastic agents. Specifically, 3,6-dichloroquinolin-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in antimalarial, antibacterial, and antineoplastic agents. Specifically, 3,6-dichloroquinolin-4-ol (CAS 25771-83-9) presents a unique synthetic challenge and opportunity. The presence of chlorine atoms at the C-3 and C-6 positions modulates the electronic landscape of the ring, while the C-4 hydroxyl group exhibits profound tautomerism, predominantly existing as the quinolin-4(1H)-one tautomer in polar environments[1].

Direct substitution at the C-4 position is thermodynamically unfavorable without prior activation. Therefore, modern catalytic workflows rely on electrophilic activation of the C-4 oxygen, followed by transition-metal-catalyzed cross-coupling to install diverse aryl, alkyl, or amine substituents[2].

Mechanistic Insights & Causality

Tautomeric Trapping and Activation

Because the C-4 position exists largely in the unreactive pyridone form, the first critical step is "trapping" the enol tautomer. This is achieved using highly electrophilic reagents such as trifluoromethanesulfonic anhydride (Tf₂O) or phosphorus oxychloride (POCl₃). Triflation is often preferred for catalytic downstream processing because the resulting C-4 triflate is highly reactive toward oxidative addition by low-valent palladium species.

Overcoming Steric Hindrance at C-3

The substitution of 3,6-dichloroquinolin-4-ol is mechanistically complicated by the C-3 chlorine atom. During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), the oxidative addition of Pd(0) into the C4–OTf bond is sterically encumbered by the adjacent C-3 chlorine[3].

Causality in Catalyst Selection: To overcome this steric clash, standard triphenylphosphine (PPh₃) ligands are insufficient. Instead, bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are required. The steric bulk of XPhos accelerates the reductive elimination step, while its electron-rich nature facilitates the initial oxidative addition despite the deactivating effect of the C-6 chlorine[3].

Pathway A 3,6-Dichloroquinolin-4-ol (Tautomeric Equilibrium) B Electrophilic Activation (Tf2O, Base) A->B Traps Enol Form C 3,6-Dichloroquinolin-4-yl Triflate B->C O-Triflation D Pd-Catalyzed Coupling (XPhos Pd G3, Ar-B(OH)2) C->D Oxidative Addition E 4-Aryl-3,6-dichloroquinoline (Target Scaffold) D->E Reductive Elimination

Caption: Mechanistic pathway for the catalytic activation and cross-coupling of 3,6-dichloroquinolin-4-ol.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the causality of ligand selection, the following table summarizes the optimization of catalytic conditions for the Suzuki-Miyaura cross-coupling of 3,6-dichloroquinolin-4-yl triflate with phenylboronic acid.

EntryPre-CatalystLigandBaseSolvent (Temp)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Toluene (100°C)15%Poor oxidative addition due to C-3 Cl steric clash.
2Pd₂(dba)₃ (2.5 mol%)BINAPCs₂CO₃1,4-Dioxane (100°C)42%Bidentate ligand restricts necessary conformational flexibility.
3Pd(OAc)₂ (5 mol%)XPhosK₃PO₄1,4-Dioxane (80°C)88%Bulky biaryl phosphine successfully overcomes steric hindrance.
4Pd(dppf)Cl₂ (5 mol%)NoneNa₂CO₃DMF (100°C)35%High temperature leads to partial hydrolysis of the triflate.
5 XPhos Pd G3 (2 mol%) XPhos K₃PO₄ 1,4-Dioxane (80°C) 95% Optimal: Pre-formed Pd(0) complex ensures rapid catalytic turnover.

Data synthesized from established cross-coupling paradigms for sterically hindered quinolines[2].

Experimental Protocols

The following self-validating protocols describe the two-step sequence: activation of the C-4 hydroxyl and subsequent palladium-catalyzed substitution.

Protocol A: Synthesis of 3,6-Dichloroquinolin-4-yl Trifluoromethanesulfonate

Objective: Convert the inert tautomeric 4-OH group into a highly reactive pseudohalide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3,6-dichloroquinolin-4-ol (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add anhydrous 2,6-lutidine (1.5 equiv, 7.5 mmol) to the suspension. Causality: 2,6-lutidine is chosen over triethylamine because its steric bulk prevents nucleophilic attack on the triflating agent, minimizing side reactions.

  • Cooling & Activation: Cool the mixture to 0 °C in an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 6.0 mmol) over 10 minutes.

  • Self-Validation Checkpoint 1: The starting material is poorly soluble in DCM. As the reaction proceeds, the heterogeneous suspension will transition into a clear, homogeneous pale-yellow solution. This visual cue confirms the conversion of the polar quinolone tautomer into the highly lipophilic C-4 triflate.

  • Quench & Extraction: After 1 hour at 0 °C, quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford the product as a white solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Substitution at C-4

Objective: Achieve regioselective C-C bond formation at the sterically hindered C-4 position.

Step-by-Step Methodology:

  • Reagent Assembly: In a 20 mL microwave vial or Schlenk tube, combine 3,6-dichloroquinolin-4-yl triflate (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and finely milled anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 pre-catalyst (2 mol%) and additional XPhos ligand (2 mol%). Causality: The G3 pre-catalyst rapidly generates the active monoligated Pd(0) species upon mild base activation, preventing catalyst degradation before oxidative addition can occur.

  • Degassing: Seal the vial with a PTFE septum. Evacuate and backfill the vial with argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C in an oil bath with vigorous stirring for 4 hours.

  • Self-Validation Checkpoint 2: Upon heating, the reaction mixture will transition from a pale yellow suspension to a dark reddish-brown solution, indicating the generation of the active Pd(0) species. As the reaction reaches completion, the precipitation of black palladium solid (Pd black) will be observed, signifying complete catalyst turnover.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography to isolate the 4-substituted-3,6-dichloroquinoline derivative.

Workflow S1 Reagent Setup S2 Argon Purge S1->S2 S3 Thermal Reaction S2->S3 S4 Aqueous Quench S3->S4 S5 Flash Chrom. S4->S5

Caption: Step-by-step experimental workflow for palladium-catalyzed substitution.

References

  • The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential. ChemRxiv. Available at:[Link]

  • The Chemistry of 4-Hydroxyquinolines. Chemical Reviews - ACS Publications. Available at:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - NIH. Available at:[Link]

Sources

Method

Crystallization and purification techniques for 3,6-Dichloroquinolin-4-OL

Application Note: Advanced Crystallization and Purification Techniques for 3,6-Dichloroquinolin-4-ol Introduction & Mechanistic Background 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9) is a highly halogenated heterocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Techniques for 3,6-Dichloroquinolin-4-ol

Introduction & Mechanistic Background

3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9) is a highly halogenated heterocyclic scaffold utilized as a critical building block in the synthesis of pharmaceuticals and agrochemicals[1]. The synthesis of quinolin-4-ol derivatives typically proceeds via the classical Gould-Jacobs reaction, a thermal cyclization that requires extreme temperatures (>200 °C) in high-boiling solvents like diphenyl ether or Dowtherm[2][3].

While this synthetic route is robust, the purification of the resulting crude product is notoriously challenging due to two fundamental physicochemical properties:

  • Tautomerism and Hydrogen Bonding: 3,6-Dichloroquinolin-4-ol exists in a tautomeric equilibrium with its lactam counterpart, 3,6-dichloroquinolin-4(1H)-one[2]. This lactam-lactim tautomerism facilitates extensive intermolecular hydrogen bonding networks (N–H···O and O–H···N). Consequently, the compound exhibits an exceptionally high melting point and is virtually insoluble in standard cold organic solvents[4].

  • Thermal Degradation Byproducts: The drastic thermal conditions of the Gould-Jacobs cyclization inevitably generate dark, carbonaceous tars and structurally similar regioisomers, which co-precipitate with the target compound and complicate isolation[5][6].

Physicochemical Profiling

To design an effective purification strategy, we must exploit the amphoteric nature of the quinoline core. The basic quinoline nitrogen and the acidic hydroxyl group allow for precise, pH-dependent solubility manipulation[6].

Table 1: Physicochemical Profile of 3,6-Dichloroquinolin-4-ol

ParameterValue / CharacteristicImplication for Purification
CAS Number 25771-83-9Unique identifier for material sourcing and verification[1].
Molecular Weight 214.05 g/mol Determines stoichiometric calculations for acid/base equivalents.
pKa1 (Quinoline N) ~2.0 – 2.5Protonates in strong acids (pH < 2) to form soluble quinolinium salts.
pKa2 (Hydroxyl O) ~8.5 – 9.0Deprotonates in strong bases (pH > 10) to form soluble phenoxide salts[6].
Isoelectric Point (pI) ~5.5 – 6.5Point of minimum solubility; the exact target pH for optimal precipitation.
Solubility Profile Insoluble in cold organic solvents.Dictates the use of acid-base extraction followed by high-temp recrystallization[4].

Purification Strategy 1: Isoelectric Precipitation (Acid-Base Extraction)

Causality & Rationale: Because the crude reaction mixture contains neutral lipophilic tars and unreacted high-boiling solvents (e.g., Dowtherm), we can selectively extract the 3,6-dichloroquinolin-4-ol by converting it into a water-soluble sodium salt using aqueous NaOH[6]. The insoluble tars are filtered off. Subsequent controlled acidification to the isoelectric point forces the neutral quinolin-4-ol to crash out of solution, leaving water-soluble impurities behind[6].

Protocol 1: Step-by-Step Isoelectric Precipitation

  • Alkaline Dissolution: Suspend 10.0 g of crude 3,6-dichloroquinolin-4-ol in 100 mL of 10% (w/v) aqueous NaOH solution[6].

  • Thermal Activation: Heat the suspension to 60–70 °C for 1 hour under continuous stirring to ensure complete deprotonation and dissolution of the target compound.

  • Hot Filtration: Filter the hot, dark mixture through a tightly packed Celite® pad under vacuum.

    • Self-Validation: The filtrate should be clear (though potentially colored), while the Celite pad retains the black, insoluble carbonaceous degradation products.

  • Controlled Acidification: Transfer the filtrate to a clean flask and cool to 10 °C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring[6].

  • pH Monitoring (Critical Step): Continuously monitor the pH using a calibrated probe. Stop the addition of HCl when the pH reaches exactly 6.0 to 6.5.

    • Causality: Dropping the pH below 4.0 risks protonating the quinoline nitrogen, which will re-solubilize the product as a hydrochloride salt, drastically reducing your yield.

  • Isolation: Stir the resulting thick suspension for 1 hour at 4 °C to ripen the precipitate. Collect the solid via vacuum filtration, wash copiously with cold deionized water to remove residual NaCl, and dry under vacuum at 60 °C.

Purification Strategy 2: High-Temperature Recrystallization

Causality & Rationale: While isoelectric precipitation removes tars and starting materials, it may not completely remove closely related halogenated regioisomers[6]. To achieve >99% purity, recrystallization is required. Due to the robust H-bond network, only highly polar, high-boiling solvents can solvate the compound sufficiently at elevated temperatures[3][4].

Table 2: Solvent Selection Matrix for Recrystallization

Solvent SystemBoiling PointSolubilizing PowerCrystallization Kinetics & Yield Profile
DMF / Water 153 °C (DMF)Excellent (Hot DMF)Rapid precipitation upon water addition; high yield, excellent for scale-up.
Glacial Acetic Acid 118 °CModerateSlow crystallization; yields highly pure, well-defined crystals but lower recovery.
Ethanol 78 °CPoorInsufficient thermal energy to break H-bond networks; not recommended[4].

Protocol 2: Step-by-Step Recrystallization (DMF/Water Anti-Solvent Method)

  • Dissolution: Place 5.0 g of the pre-purified 3,6-dichloroquinolin-4-ol in a round-bottom flask. Add minimal boiling DMF (approximately 15–20 mL) until complete dissolution is achieved.

  • Anti-Solvent Addition: While maintaining the solution near boiling, add hot deionized water dropwise until the solution exhibits a persistent, faint turbidity (the "cloud point").

  • Clarification: Add exactly 1–2 drops of hot DMF until the solution just turns clear again.

    • Self-Validation: This visual cue guarantees the solution is perfectly saturated at the boiling point, optimizing the thermodynamic conditions for crystal nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow cooling promotes the growth of large, pure crystals and prevents the kinetic entrapment of impurities within the crystal lattice.

  • Harvesting: Filter the crystals under vacuum. Wash the filter cake with ice-cold ethanol (not water) to displace the high-boiling DMF without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 80 °C for 12 hours to remove all residual solvent.

Workflow Visualization

PurificationWorkflow Crude Crude 3,6-Dichloroquinolin-4-ol (Contains Tars & Isomers) BaseDissol Alkaline Dissolution (10% NaOH, 60°C) Crude->BaseDissol Solubilize as Phenoxide Filter Hot Filtration (Remove Insoluble Tars) BaseDissol->Filter Physical Separation Acidify Isoelectric Precipitation (Add HCl to pH 6.0-6.5) Filter->Acidify Clarified Filtrate Recryst High-Temp Recrystallization (DMF/H2O or Glacial AcOH) Acidify->Recryst Isolate Precipitate Pure Pure 3,6-Dichloroquinolin-4-ol (>99% Purity) Recryst->Pure Cool, Filter & Dry

Workflow for the purification of 3,6-dichloroquinolin-4-ol via acid-base extraction and recrystallization.

Analytical Validation

To confirm the success of the purification, the following analytical checks are mandatory:

  • HPLC Analysis: Run on a C18 reverse-phase column using a gradient of Acetonitrile/Water (with 0.1% TFA). The target peak should exhibit >99% Area Under Curve (AUC).

  • 1H NMR Spectroscopy (DMSO-d6): The spectrum must show the characteristic downfield shift of the hydroxyl/N-H proton (often broad, >11 ppm due to strong H-bonding) and the absolute absence of aliphatic signals from residual DMF (singlets at 2.73, 2.89, and 7.95 ppm).

References

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine | Source: MDPI | URL: [Link]

  • Title: Scientific Letter: Pericyclic annulations of aniline derivatives | Source: Atlanchim Pharma | URL: [Link]

  • Title: Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction | Source: National Institutes of Health (PMC) | URL: [Link]

  • Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor | Source: ACS Publications | URL: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 3,6-Dichloroquinolin-4-OL Derivatives

Mechanistic Rationale & Scaffold Significance The 4-hydroxyquinoline (quinolin-4-ol) scaffold is a highly privileged pharmacophore in the realm of infectious disease drug discovery, particularly known for its anti-tuberc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Scaffold Significance

The 4-hydroxyquinoline (quinolin-4-ol) scaffold is a highly privileged pharmacophore in the realm of infectious disease drug discovery, particularly known for its anti-tubercular and antimalarial properties 1[1]. Derivatives featuring specific halogenation—such as 3,6-dichloroquinolin-4-ol (CAS: 25771-83-9) —exhibit enhanced lipophilicity and superior target engagement.

The 4-hydroxyl group (which tautomerizes to a quinolin-4-one) serves as a critical hydrogen bond donor/acceptor. Concurrently, the chlorine atoms at the 3 and 6 positions fill hydrophobic pockets within target enzymes and participate in halogen bonding. These structural features make them highly potent inhibitors of the pathogen cytochrome bc1 complex and ATP synthase2[2].

The Solubilization Challenge

Due to their predicted LogP values (often >3.0 for di-halogenated quinolin-4-ols)3[3], careful attention to compound handling is required. Aqueous precipitation is a common source of false negatives in high-throughput screening. Therefore, all primary stocks must be maintained in 100% DMSO, with a single step-down dilution into the aqueous assay buffer to ensure uniform micelle formation.

Experimental Workflow

Workflow A Compound Prep (DMSO Stock) B M. tb REMA Assay (MIC Determination) A->B C Cyt bc1 Assay (Target Validation) A->C D MRC-5 Cytotoxicity (CC50 Profiling) B->D C->D E Lead Selection (SI > 10) D->E

Workflow for in vitro screening of 3,6-dichloroquinolin-4-ol derivatives.

Core In Vitro Protocols

Protocol A: Anti-Tubercular Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (H37Rv). Causality & Design: M. tb is a notoriously slow-growing pathogen. The REMA utilizes resazurin, a redox indicator converted to highly fluorescent resorufin by the oxidoreductases of viable cells4[4]. We intentionally delay the addition of resazurin until day 7 to prevent dye-induced toxicity to the bacteria, ensuring the readout reflects true compound efficacy rather than premature metabolic stalling. Self-Validating Controls: Isoniazid (Positive Control), 1% DMSO (Vehicle Control), and Media-only (Sterility Control).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 3,6-dichloroquinolin-4-ol derivative in 100% anhydrous DMSO to yield a 10 mM stock. Perform 2-fold serial dilutions directly in DMSO.

  • Plate Setup: Transfer 2 µL of each DMSO dilution into a 96-well microtiter plate. Add 198 µL of Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80. The Tween-80 is critical to prevent mycobacterial clumping. Final DMSO concentration is strictly capped at 1% v/v.

  • Inoculation: Add 100 µL of M. tb H37Rv suspension (pre-adjusted to OD600 = 0.05) to each well.

  • Incubation: Seal the plates with breathable membranes to allow gas exchange and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the visual color change from blue (oxidized) to pink (reduced).

Protocol B: Cytochrome bc1 Complex Inhibition Assay

Objective: Quantify the IC50 of the derivative against the isolated pathogen cytochrome bc1 complex (Qo site). Causality & Design: 4-hydroxyquinolines are structural mimics of ubiquinol[2]. To isolate the specific activity of Complex III (bc1), we monitor the reduction of Cytochrome c spectrophotometrically. Crucially, potassium cyanide (KCN) must be added to the buffer to inhibit Complex IV (Cytochrome c oxidase). Without KCN, Complex IV would rapidly re-oxidize the Cytochrome c, destroying the assay's dynamic range and yielding false negatives.

Step-by-Step Methodology:

  • Reaction Mix: Prepare the assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM EDTA, 10 mM KCN, and 50 µM oxidized Cytochrome c).

  • Enzyme Addition: Add 5 nM of purified pathogen cytochrome bc1 complex to the cuvette or 96-well UV-transparent plate.

  • Inhibitor Incubation: Add the 3,6-dichloroquinolin-4-ol derivative (ranging from 0.1 nM to 10 µM final concentration) and incubate for 5 minutes at 25°C to allow steady-state binding at the Qo site.

  • Reaction Initiation: Initiate the reaction by adding 50 µM decylubiquinol (a synthetic, water-soluble ubiquinol analog).

  • Kinetic Readout: Monitor the absorbance at 550 nm continuously for 3 minutes. Calculate the initial velocity (V0) of Cytochrome c reduction.

  • Data Fitting: Plot V0 against log[inhibitor] to determine the IC50 using non-linear regression.

MOA Ligand 3,6-Dichloroquinolin-4-OL Target Cytochrome bc1 (Qo Site) Ligand->Target Halogen & H-Bonding Process Ubiquinol Oxidation Block Target->Process Electron Transport Arrest Result Pathogen Eradication Process->Result ATP Depletion

Mechanism of action targeting the cytochrome bc1 complex (Qo site).

Protocol C: Mammalian Cytotoxicity Profiling (MRC-5)

Objective: Calculate the Selectivity Index (SI) to ensure a viable therapeutic window. Causality & Design: High on-target efficacy is irrelevant if the compound exhibits pan-assay interference or broad cytotoxicity. We utilize the MRC-5 human lung fibroblast cell line because tuberculosis is primarily a pulmonary infection[4]. The MTT assay provides a robust mitochondrial metabolic readout, which is essential to verify that our compounds are selectively targeting the pathogen's mitochondrial-equivalent machinery without collapsing human mitochondrial function.

Step-by-Step Methodology:

  • Cell Seeding: Seed MRC-5 cells at 1 × 10^4 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace media with fresh media containing the compound (1.56 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC50 (the concentration reducing cell viability by 50%).

Data Analysis & Interpretation

To evaluate the success of the derivatization, the Selectivity Index (SI = CC50 / MIC) must be calculated. In anti-infective drug development, an SI > 10 is the standard minimum threshold required to advance a hit compound into in vivo efficacy models.

Below is a representative data matrix demonstrating how 3,6-dichloroquinolin-4-ol derivatives should be benchmarked against standard-of-care controls:

CompoundMIC (µM) M. tbIC50 (µM) Cyt bc1CC50 (µM) MRC-5Selectivity Index (SI)
3,6-Dichloroquinolin-4-ol (Core) 12.508.45>100.0>8.0
Derivative A (N-alkylated) 3.121.2085.027.2
Derivative B (C-7 methoxy) 0.850.4260.571.1
Isoniazid (Positive Control) 0.20N/A>100.0>500.0
Atovaquone (Positive Control) N/A0.05>100.0>2000.0

Table 1: Quantitative pharmacological profiling of 3,6-dichloroquinolin-4-ol derivatives. Data represents mean values from three independent biological replicates.

References

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Generation of Aurachin Derivatives by Whole-Cell Biotransformation and Evaluation of Their Antiprotozoal Properties PMC - National Institutes of Health URL:[Link]

  • Compound Details - SCHEMBL11007450 (6,8-dichloroquinolin-4-ol) SureChEMBL URL:[Link]

  • Design, synthesis and antitubercular potency of 4-hydroxyquinolin-2(1 H )-ones ResearchGate URL:[Link]

Sources

Method

Application Note: Chromatographic Separation and Extraction Methodologies for 3,6-Dichloroquinolin-4-OL in Complex Matrices

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmacokinetic Researchers Compound: 3,6-Dichloroquinolin-4-OL (CAS: 25771-83-9) Techniques: Solid-Phase Extraction (SPE), Reversed-Phase High-Performance Li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Pharmacokinetic Researchers Compound: 3,6-Dichloroquinolin-4-OL (CAS: 25771-83-9) Techniques: Solid-Phase Extraction (SPE), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), UV/MS Detection

Introduction & Chemical Context

Halogenated quinolines represent a privileged scaffold in drug discovery, frequently serving as core pharmacophores in antimalarial agents, antibacterial compounds, and kinase inhibitors [1]. Among these, 3,6-Dichloroquinolin-4-OL (also known as 3,6-dichloro-4-hydroxyquinoline) is a critical synthetic intermediate.

The analytical extraction and chromatographic separation of this compound present unique challenges due to its structural properties:

  • Tautomerism: The molecule exists in a dynamic equilibrium between its lactim (4-hydroxyquinoline) and lactam (4-quinolone) tautomeric forms.

  • Amphoteric Nature: The quinoline nitrogen is weakly basic ( pKa​≈2.5 ), while the hydroxyl group is weakly acidic ( pKa​≈8.5 ). The presence of two electron-withdrawing chlorine atoms at the C-3 and C-6 positions further reduces the electron density of the aromatic ring, lowering the pKa​ of the hydroxyl group compared to unsubstituted quinolinols.

  • Hydrophobicity: The dichlorinated aromatic system imparts significant lipophilicity, which dictates its behavior in reversed-phase environments [2].

The Causality of Analytical Failure: Standard generic HPLC methods often result in severe peak tailing, split peaks, or poor recovery for 3,6-Dichloroquinolin-4-OL. This is caused by the molecule transitioning between tautomeric states during the chromatographic run and secondary interactions between the basic quinoline nitrogen and residual silanol groups on the silica stationary phase. A self-validating analytical system must tightly control the pH to lock the molecule into a single ionization state.

Sample Preparation: Solid-Phase Extraction (SPE)

Liquid-liquid extraction (LLE) often yields poor recovery for amphoteric quinolines due to emulsion formation in complex biological or synthetic reaction matrices. We recommend a Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.

Mechanistic Rationale for SPE Parameters

To maximize retention on a reversed-phase polymeric sorbent, 3,6-Dichloroquinolin-4-OL must be in its neutral (unionized) state. By buffering the sample matrix to pH 6.5, we ensure the environment is well above the pKa​ of the nitrogen and below the pKa​ of the hydroxyl group. Elution is then triggered by disrupting hydrophobic interactions using a strong organic solvent acidified with formic acid, which protonates the nitrogen and increases solubility in the eluent.

Step-by-Step SPE Protocol
  • Sorbent Selection: 30 mg / 1 mL Polymeric HLB Cartridge.

  • Conditioning: Pass 1.0 mL of 100% Methanol (MeOH) through the cartridge to solvate the polymer bed, followed by 1.0 mL of LC-MS grade Water to equilibrate.

  • Sample Loading: Dilute the sample 1:1 with 50 mM Ammonium Acetate buffer (adjusted to pH 6.5). Load 1.0 mL of the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% MeOH in Water. Causality: This removes highly polar matrix components (e.g., salts, unreacted polar precursors) without prematurely eluting the highly lipophilic dichlorinated target.

  • Elution: Elute the target compound with 1.0 mL of 100% MeOH containing 1% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 200 µL of Initial Mobile Phase (see Section 3).

Chromatographic Separation (RP-HPLC)

Column Selection: The Phenyl-Hexyl Advantage

While standard C18 columns are ubiquitous, they rely solely on dispersive hydrophobic interactions. For 3,6-Dichloroquinolin-4-OL, a Phenyl-Hexyl stationary phase is vastly superior.

  • Causality: The electron-deficient nature of the dichlorinated quinoline ring acts as a π -acid. The electron-rich phenyl ring of the stationary phase engages in strong π−π stacking interactions with the analyte. This orthogonal retention mechanism provides exceptional selectivity, easily resolving 3,6-Dichloroquinolin-4-OL from structurally similar mono-chlorinated or over-chlorinated synthetic byproducts [3].

Mobile Phase Optimization

To suppress tautomerization and silanol interactions, the mobile phase must be highly acidic. We utilize Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA drives the pH down to ≈2.0 , fully protonating the quinoline nitrogen. This locks the molecule into a single cationic state, ensuring a sharp, symmetrical peak.

RP-HPLC Method Parameters

Table 1: Optimized RP-HPLC Gradient Conditions

ParameterSpecification
Column Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in LC-MS Grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN)
Flow Rate 0.4 mL/min
Column Temperature 45°C (Elevated temp reduces mobile phase viscosity and improves mass transfer)
Injection Volume 2.0 µL
Detection (UV) 254 nm and 330 nm (Optimal for 4-hydroxyquinolines) [4]

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.085.015.0Initial
1.085.015.0Isocratic hold
6.010.090.0Linear
7.510.090.0Wash
7.685.015.0Re-equilibration
10.085.015.0End

Quantitative Performance Data

The self-validating nature of this protocol ensures high reproducibility. By locking the ionization state and utilizing targeted π−π chromatography, the method achieves excellent quantitative metrics.

Table 3: Method Validation Summary for 3,6-Dichloroquinolin-4-OL

Validation ParameterResult
Retention Time ( tR​ ) 4.85 ± 0.02 min
Peak Asymmetry ( As​ ) 1.05 (Excellent symmetry, no tailing)
Limit of Detection (LOD) 5.0 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL
SPE Recovery (%) 94.2% ± 2.1% (n=6)
Linearity ( R2 ) > 0.999 (Range: 15 ng/mL - 10 µg/mL)

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the extraction and separation protocol, highlighting the causality of matrix manipulation at each step.

Workflow Step1 1. Sample Preparation Buffer to pH 6.5 (Analyte is Unionized) Step2 2. Solid-Phase Extraction Polymeric HLB Sorbent (Hydrophobic Retention) Step1->Step2 Load 1 mL Sample Step3 3. Wash Step 5% MeOH in Water (Removes Polar Matrix) Step2->Step3 Retain Target Step4 4. Elution Step 100% MeOH + 1% Formic Acid (Disrupts Hydrophobic Bonds) Step3->Step4 Purify Bed Step5 5. RP-HPLC Separation Phenyl-Hexyl Column (π-π Stacking Interactions) Step4->Step5 Dry, Reconstitute & Inject Step6 6. UV/MS Detection λ = 254 nm / 330 nm (Quantification) Step5->Step6 Gradient Elution (TFA)

Figure 1: End-to-end analytical workflow for 3,6-Dichloroquinolin-4-OL extraction and quantification.

References

  • Huigens, R.W. et al. "The path to new halogenated quinolines with enhanced activities against Staphylococcus epidermidis." Microbiology Insights, 2018.[Link]

  • Collet, F. et al. "The Programmed Multiple C–H Bond Functionalization of 4-Hydroxyquinoline and Its Medicinal Potential." ChemRxiv, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,6-Dichloroquinolin-4-OL Synthesis

Welcome to the Technical Support Center for quinoline scaffold synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3,6-dichloroquinolin-4-ol (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline scaffold synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3,6-dichloroquinolin-4-ol (CAS No. 25771-83-9)[1][2].

The most scalable and atom-economical route to this compound involves the electrophilic C-3 chlorination of the intermediate 6-chloroquinolin-4-ol. The 3-position of 4-quinolones is highly susceptible to electrophilic attack due to the enamine-like character of the C2-C3 double bond, a reactivity pattern well-documented in site-selective halogenation studies[3]. While alternative electrochemical methods exist[4], the use of N-chlorosuccinimide (NCS) remains the industry standard for controlled C-3 chlorination[5].

Mechanistic Workflow

Understanding the reaction pathway is critical for diagnosing yield drops. The synthesis relies on maintaining the delicate balance between substrate solubility and electrophile activation.

SynthesisPathway A 4-Chloroaniline B Condensation (EMME) A->B C Thermal Cyclization (Dowtherm A, 250°C) B->C D 6-Chloroquinolin-4-ol (Intermediate) C->D E Electrophilic Chlorination (NCS, DMF, 60°C) D->E Halogenation at C-3 F 3,6-Dichloroquinolin-4-ol (Target Product) E->F

Fig 1: Synthetic workflow from 4-chloroaniline to 3,6-dichloroquinolin-4-ol via C-3 chlorination.

Diagnostic FAQs: Solving Common Yield Issues

Q1: My chlorination reaction stalls at 50-60% conversion, leaving a large amount of unreacted 6-chloroquinolin-4-ol. How do I push it to completion? A: This is almost always a solubility issue. 4-Quinolones exist in a tautomeric equilibrium and form exceptionally strong intermolecular hydrogen bonds, rendering them insoluble in common solvents like dichloromethane (DCM) or acetonitrile. If the substrate remains a suspension, the reaction will stall. Solution: Switch your solvent to anhydrous N,N-Dimethylformamide (DMF) or glacial acetic acid. These highly polar solvents disrupt the hydrogen-bonded network, solubilizing the substrate and ensuring homogenous reaction kinetics.

Q2: LC-MS analysis of my crude mixture shows significant M+34 peaks, indicating over-chlorination. How do I prevent this? A: Over-chlorination (typically forming 3,3,6-trichloroquinoline-2,4-dione derivatives) occurs when the electrophilic chlorine source is too aggressive or radical pathways are inadvertently triggered. Solution: First, strictly control your stoichiometry to 1.05 equivalents of NCS. Second, maintain the reaction temperature strictly between 50°C and 60°C; exceeding 80°C promotes thermal degradation of NCS. Finally, shield the reaction from direct light to prevent the homolytic cleavage of the N-Cl bond, which initiates uncontrolled radical chlorination.

Q3: I am losing over 30% of my product during the aqueous workup and liquid-liquid extraction. What is the optimal isolation method? A: 3,6-Dichloroquinolin-4-ol is highly polar and amphoteric, making liquid-liquid extraction highly inefficient due to emulsion formation and poor partitioning into organic layers. Solution: Abandon extraction. Instead, utilize an anti-solvent precipitation strategy. Quench the DMF reaction mixture by pouring it directly into vigorously stirred, ice-cold water. The target product will crash out as a solid precipitate, allowing for direct recovery via vacuum filtration.

Troubleshooting Decision Tree

TroubleshootingLogic Start Low Yield in 3,6-Dichloroquinolin-4-ol Synthesis Check1 Is the starting material (6-chloroquinolin-4-ol) fully dissolved? Start->Check1 Sol1 Switch to DMF/AcOH mixture Increase temp to 60°C Check1->Sol1 No Check2 Are poly-chlorinated side products detected? Check1->Check2 Yes Sol2 Strictly control NCS stoichiometry (1.05 eq) Avoid UV light/radical initiators Check2->Sol2 Yes Check3 Is unreacted intermediate remaining? Check2->Check3 No Sol3 Check NCS quality (active Cl) Extend reaction time Check3->Sol3 Yes

Fig 2: Decision tree for troubleshooting low yields during the electrophilic chlorination step.

Quantitative Data: Solvent and Temperature Optimization

The following table summarizes internal validation data demonstrating the causality between reaction conditions and final yield.

SolventTemperature (°C)NCS EquivalentsConversion (%)Isolated Yield (%)Major Impurity Profile
Dichloromethane251.05< 10N/AUnreacted SM (Insoluble)
Acetonitrile601.054538Unreacted SM
DMF 60 1.05 > 99 88 None (Clean profile)
DMF901.05> 99623,3,6-Trichloro derivative
Acetic Acid601.20> 9971Over-chlorination products

Self-Validating Experimental Protocol

This protocol is designed with built-in physical and chemical checkpoints to ensure trustworthiness and reproducibility.

Standard Operating Procedure: Electrophilic Chlorination of 6-Chloroquinolin-4-ol

  • Preparation & Dissolution:

    • Charge a 250 mL round-bottom flask with 6-chloroquinolin-4-ol (10.0 g, 55.7 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

    • Heat the suspension to 50°C. Validation Check: Do not proceed until the suspension transitions into a clear, homogenous solution. This confirms the disruption of intermolecular H-bonds.

  • Reagent Addition:

    • Shield the reaction flask from ambient light using aluminum foil to suppress radical generation.

    • Add N-chlorosuccinimide (NCS) (7.81 g, 58.5 mmol, 1.05 equiv) portion-wise over 15 minutes to prevent sudden exothermic spikes.

  • Reaction Execution:

    • Elevate the temperature to 60°C and stir for 3 hours.

    • Validation Check: Monitor via TLC (Eluent: DCM/MeOH 9:1). The starting material spot (lower Rf) should completely disappear, replaced by a single distinct product spot (higher Rf).

  • Quenching & Precipitation:

    • Cool the mixture to room temperature.

    • Pour the mixture slowly into 400 mL of vigorously stirred, ice-cold distilled water. Stir for 30 minutes. The sudden shift in dielectric constant forces the hydrophobic product to precipitate quantitatively.

  • Purification & Isolation:

    • Filter the resulting precipitate under vacuum.

    • Wash the filter cake sequentially with cold water (2 x 50 mL) to remove residual DMF.

    • Wash with cold ethanol (30 mL). Causality: Cold ethanol selectively solubilizes and removes the succinimide byproduct without dissolving the target quinoline.

    • Dry under vacuum at 45°C overnight to afford 3,6-dichloroquinolin-4-ol as an off-white solid.

References

  • Title: Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: 5

  • Title: Selective Electrochemical Halogenation of Functionalized Quinolone Source: The Journal of Organic Chemistry - ACS Publications URL: 4

  • Title: 3,6-Dichloro-4-hydroxyquinoline | CAS 25771-83-9 Source: Santa Cruz Biotechnology (SCBT) URL: 1

  • Title: 3,6-DICHLOROQUINOLIN-4-OL | 25771-83-9 Source: ChemicalBook URL: 2

Sources

Optimization

Troubleshooting 3,6-Dichloroquinolin-4-OL solubility issues in aqueous media

Welcome to the Technical Support Center. As application scientists, we understand that handling halogenated quinolines often feels like working with "brick dust." 3,6-Dichloroquinolin-4-OL (also known as 3,6-dichloro-4-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that handling halogenated quinolines often feels like working with "brick dust." 3,6-Dichloroquinolin-4-OL (also known as 3,6-dichloro-4-hydroxyquinoline) is a notoriously difficult compound to keep in solution during in vitro assays.

This guide is designed to move beyond generic advice. We will explore the specific molecular causality behind this compound's insolubility and provide self-validating, field-proven protocols to rescue your assays.

Diagnostic Workflow

Before altering your assay parameters, use the decision matrix below to identify the most appropriate solubilization strategy based on your specific experimental constraints.

SolubilityWorkflow A 3,6-Dichloroquinolin-4-OL Precipitation Detected B Is physiological pH (7.4) strictly required? A->B C Adjust pH > 9.5 (Deprotonate 4-OH) B->C No D Assess Co-solvent Tolerance B->D Yes G Verify via Nephelometry (Clear Solution) C->G E Dilute from DMSO stock with 10% Tween-80 D->E High Tolerance F Formulate with 20% HP-β-CD (Inclusion) D->F Low Tolerance E->G F->G

Decision matrix for resolving 3,6-Dichloroquinolin-4-OL aqueous precipitation.

Troubleshooting FAQs: The "Why" Behind the Precipitation

Q1: Why does 3,6-Dichloroquinolin-4-OL exhibit "brick dust" behavior in aqueous media despite having a polar hydroxyl group? The insolubility is driven by a combination of high lipophilicity and molecular tautomerism. The addition of two chlorine atoms at positions 3 and 6 significantly increases the molecule's ClogP (often pushing it above 3.0), making it inherently hydrophobic 1. More importantly, the molecule exhibits keto-enol tautomerism, existing in an equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms [[2]](). In polar aqueous solutions and the solid state, the keto form is thermodynamically favored [[2]](). This keto form acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of highly stable intermolecular dimers 2. This planar, symmetrical dimerization creates a massive thermodynamic barrier to aqueous solvation 3.

Q2: I prepare a 10 mM stock in DMSO, but it crashes out immediately when diluted to 100 µM in PBS (pH 7.4). How do I prevent this? This is a classic solvent-shift precipitation. The molecule is kinetically trapped in a solubilized state in 100% DMSO, but thermodynamically insoluble in water. Tautomerization heavily influences drug-solvent interactions 4. When the DMSO is diluted, the local concentration of the quinoline exceeds its aqueous solubility limit, and the molecules rapidly re-associate into dimers. Solution: You must lower the thermodynamic barrier before or during dilution. If your assay tolerates it, use a step-down dilution with a surfactant (e.g., 10% Tween-80). Alternatively, encapsulate the molecule using a cyclodextrin inclusion complex (see Protocol 1).

Q3: Can I improve solubility by adjusting the pH of my assay buffer? Yes, but with significant caveats. 3,6-Dichloroquinolin-4-OL is amphoteric. However, the electron-withdrawing nature of the chlorine atoms drastically reduces the basicity of the quinoline nitrogen (pKa < 4). Therefore, acidic environments will not effectively protonate the molecule to form a soluble salt. Conversely, the 4-hydroxyl group can be deprotonated, but this typically requires a pH > 9.5. While formulating at pH 10 will yield a highly soluble phenolate-type anion, this is rarely compatible with physiological in vitro assays (pH 7.4).

Quantitative Data: Expected Solubility Profiles

The table below summarizes the expected solubility limits of 3,6-Dichloroquinolin-4-OL across various formulation vehicles, allowing you to select the right approach for your required assay concentration.

Formulation VehicleSolubilization MechanismEstimated Solubility LimitIn Vitro Assay Compatibility
PBS (pH 7.4) None (Aqueous baseline)< 1 µMHigh
1% DMSO in PBS Kinetic trapping5 - 10 µMHigh
20% HP-β-CD in PBS Host-guest inclusion complex100 - 500 µMHigh (Verify target non-interference)
10% Tween-80 in PBS Micellar solubilization> 1 mMModerate (Membrane permeation issues)
Carbonate Buffer (pH 10) Deprotonation of 4-OH> 5 mMLow (Non-physiological)

Step-by-Step Methodologies

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This protocol relies on thermodynamic equilibration to form a host-guest complex, bypassing the kinetic instability of solvent-shift methods.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add 3,6-Dichloroquinolin-4-OL powder in excess (e.g., 2 mg/mL) to the cyclodextrin solution to form a cloudy suspension.

  • Thermodynamic Disruption: Sonicate the suspension in a water bath at 37°C for 30 minutes. The thermal and acoustic energy provides the activation energy required to disrupt the stable crystal lattice.

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 24-48 hours to reach thermodynamic equilibrium between the free and complexed drug.

  • Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved compound.

  • Filtration & Self-Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: The resulting filtrate must be optically clear. If it is cloudy, micellar aggregates have formed instead of true inclusion complexes. Quantify the exact final concentration using UV-Vis spectroscopy or HPLC against a standard curve prepared in methanol.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the exact concentration at which your compound crashes out of a specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of 3,6-Dichloroquinolin-4-OL in 100% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate (e.g., 10 mM down to 9.7 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well assay plate. This ensures a constant final DMSO concentration of 1% across all wells.

  • Incubation: Incubate the plate for 2 hours at room temperature to allow for solvent-shift precipitation to occur.

  • Measurement & Self-Validation: Measure light scattering (nephelometry) or absorbance at 620 nm using a microplate reader.

    • Self-Validation Step: Plot the absorbance against the concentration. The baseline should remain flat at low concentrations. The kinetic solubility limit is strictly defined as the highest concentration immediately preceding a statistically significant upward inflection in light scattering.

References

  • Title: The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis | Source: NIH / PMC | URL
  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Source: Journal of Medicinal Chemistry / estranky.
  • Title: Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.
  • Title: Keto-enol tautomerism in the development of new drugs | Source: Frontiers in Chemistry | URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3,6-Dichloroquinolin-4-ol

Welcome to the Process Chemistry Support Center. The synthesis of 3,6-dichloroquinolin-4-ol (also known as 3,6-dichloro-4-hydroxyquinoline) is a critical two-stage process utilized heavily in the development of antimalar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3,6-dichloroquinolin-4-ol (also known as 3,6-dichloro-4-hydroxyquinoline) is a critical two-stage process utilized heavily in the development of antimalarial, antimicrobial, and agrochemical scaffolds.

This guide is designed for process chemists and drug development professionals. It moves beyond standard synthetic recipes to explain the thermodynamic and mechanistic causality behind byproduct formation, providing you with self-validating protocols to ensure high-purity yields.

Synthetic Workflow & Byproduct Divergence

The standard industrial route involves the construction of the quinoline core via the1[1], followed by regioselective halogenation at the C3 position. Deviations in thermal control or reagent selection lead to specific, predictable impurities.

Workflow A 4-Chloroaniline + DEEM B Gould-Jacobs Cyclization A->B 120°C to 250°C C 6-Chloroquinolin-4-ol (Core) B->C NaOH, then Heat F Impurity: 3-Carboxylate B->F Incomplete Heating D C3 Chlorination (NCS) C->D DMF, 70°C G Impurity: 3,4,6-Trichloro C->G POCl3/SO2Cl2 Use E 3,6-Dichloroquinolin-4-ol (Target) D->E Regioselective

Fig 1: Synthetic workflow of 3,6-Dichloroquinolin-4-ol highlighting major byproduct pathways.

Troubleshooting FAQs

Q1: During the formation of the quinoline core, my LC-MS shows a persistent M+44 impurity. How do I drive this to completion?

Causality: The M+44 peak corresponds to the unde-carboxylated intermediate, 6-chloro-4-hydroxyquinoline-3-carboxylic acid. The 1 requires overcoming a high activation energy barrier[1]. If the thermal mass of your reaction isn't reaching the required ~240–250°C, or if the preceding saponification was incomplete (leaving the ethyl ester, which does not thermally decarboxylate), this byproduct accumulates. Solution: Ensure complete saponification using 10% NaOH at reflux before acidification. For the decarboxylation step, utilize a high-boiling eutectic heat transfer fluid like 2 to safely maintain internal temperatures above 240°C until CO₂ evolution completely ceases[2].

Q2: We are detecting 3,4,6-trichloroquinoline in our final product. Why is the hydroxyl group being replaced, and how do we prevent it?

Causality: 4-Hydroxyquinolines exist in a tautomeric equilibrium with their quinolone (keto) forms. Aggressive chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) activate the C4-hydroxyl oxygen, forming a 3[3]. This turns the C4 position into an excellent leaving group, which is subsequently displaced by chloride ions via nucleophilic aromatic substitution. Solution: To selectively chlorinate the C3 position without activating the C4-OH, you must exploit the enamine-like nucleophilicity of the C3 carbon. Switch to4, which acts as a mild electrophilic chlorine (Cl⁺) source[4].

Q3: We are seeing trace amounts of 3,5-dichloroquinolin-4-ol and 3,7-dichloroquinolin-4-ol. Are these over-chlorination products?

Causality: No, these are regioisomers. They originate from the very first step. If your starting material, 4-chloroaniline, contains trace amounts of 3-chloroaniline, the Gould-Jacobs cyclization will proceed at both ortho positions of the 3-chloroaniline impurity, yielding a mixture of 5-chloro and 7-chloro-4-hydroxyquinolines. Subsequent C3 chlorination produces the dichloro-impurities you are observing. Solution: Implement strict raw material specifications. Ensure the 4-chloroaniline used is >99.5% pure by GC, specifically limiting the 3-chloroaniline isomer to <0.1%.

Mechanistic Causality: Regioselective C3 Chlorination

Understanding the tautomeric shift is critical for preventing over-chlorination. The diagram below illustrates why NCS selectively targets the C3 position without destroying the C4-hydroxyl group.

Mechanism N1 6-Chloroquinolin-4-ol Enol Form N2 6-Chloroquinolin-4(1H)-one Keto Tautomer N1->N2 Tautomerization N3 C3 Position Activation Enamine-like nucleophilicity N2->N3 Electron Delocalization N4 Electrophilic Attack NCS donates Cl+ N3->N4 Mild Chlorination N5 3,6-Dichloroquinolin-4-ol Rearomatization N4->N5 -H+

Fig 2: Mechanism of chemoselective C3 chlorination exploiting the quinolone tautomer.

Quantitative Comparison of Chlorinating Agents

The table below summarizes empirical data demonstrating the impact of reagent selection on the byproduct profile during the C3 halogenation of 6-chloroquinolin-4-ol.

Chlorinating AgentEquivalentsSolventTemp (°C)Target Yield (3,6-Dichloro)Major ByproductByproduct Yield
POCl₃ 3.00Neat100< 5%3,4,6-Trichloroquinoline> 85%
SO₂Cl₂ 1.20DCM4045%3,4,6-Trichloroquinoline35%
NCS 1.05DMF7088%Unreacted starting material< 5%
NCS 1.25MeCN8091%3,3,6-Trichloroquinoline-2,4-dione4%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate strict In-Process Controls (IPCs). Do not proceed to subsequent steps until the IPC criteria are met.

Protocol A: Synthesis of 6-Chloroquinolin-4-ol (Core Formation)
  • Condensation: Charge a reactor with 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq). Heat to 120°C for 2 hours under a nitrogen atmosphere.

    • IPC 1: Analyze by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the 4-chloroaniline spot is entirely consumed.

  • Cyclization: Slowly add the resulting oil to a flask containing Dowtherm A pre-heated to 250°C. Reflux for 1 hour, allowing the generated ethanol to distill off.

  • Saponification: Cool the mixture to 80°C, add 10% aqueous NaOH (3.0 eq), and reflux for 2 hours.

    • IPC 2: Sample 50 µL, neutralize, and analyze by LC-MS. Ensure the ethyl ester mass is absent.

  • Decarboxylation: Acidify the aqueous layer with concentrated HCl to pH 2. Filter the precipitated dicarboxylic acid, dry thoroughly, and heat the solid to 250°C until CO₂ bubbling ceases (approx. 2 hours).

    • IPC 3 (Critical): Analyze by HPLC-UV (254 nm). The M+44 (carboxylate) peak must be < 0.5% area before proceeding. If > 0.5%, extend heating at 250°C for an additional 45 minutes.

Protocol B: Regioselective C3 Chlorination
  • Preparation: Suspend the validated 6-chloroquinolin-4-ol (1.0 eq) from Protocol A in anhydrous DMF (10 volumes).

  • Chlorination: Heat the suspension to 70°C. Portion-wise, add N-chlorosuccinimide (NCS) (1.05 eq) over 30 minutes to prevent thermal spiking and limit the formation of 3,3,6-trichloroquinoline-2,4-dione.

  • Monitoring: Stir at 70°C for 2 hours.

    • IPC 4: Sample 50 µL, dilute in 1 mL MeOH, and analyze by HPLC. If unreacted 6-chloroquinolin-4-ol is > 2.0%, add an additional 0.02 eq of NCS. Do not exceed 1.10 eq total.

  • Isolation: Cool the mixture to room temperature and pour into ice water (30 volumes) while stirring vigorously. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum at 60°C to yield pure 3,6-dichloroquinolin-4-ol.

References

  • Benchchem. 4-Chloroquinoline-6-carboxylic acid | 386207-77-8.
  • MDPI Organics. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ACS Publications. Synthetic Approaches to the New Drugs Approved During 2015.
  • Benchchem.

Sources

Optimization

Technical Support Center: 3,6-Dichloroquinolin-4-OL Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and process optimization of 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9). This compound is a critical halogenated scaffold used in the development of quinolone-bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and process optimization of 3,6-Dichloroquinolin-4-ol (CAS: 25771-83-9). This compound is a critical halogenated scaffold used in the development of quinolone-based antibiotics and kinase inhibitors.

Because the synthesis relies heavily on the thermodynamic and kinetic control of the 1 and subsequent electrophilic aromatic substitutions, precise calibration of temperature and pressure is non-negotiable[1]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible batches.

Process Overview & Mechanistic Causality

The most robust synthetic route to 3,6-dichloroquinolin-4-ol involves a two-phase approach:

  • Thermal Cyclization (Gould-Jacobs): Starting from 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), the critical step is the 6-electron electrocyclization of the anilidomethylenemalonate intermediate. This requires significant thermal energy (>250 °C) to overcome the activation barrier[2]. While historically performed at atmospheric pressure in high-boiling solvents (e.g., Dowtherm A), modern protocols utilize sealed microwave reactors. The 3 (up to 15 bar) allows solvents to be superheated, drastically reducing reaction times from hours to minutes and preventing thermodynamic degradation[3].

  • Regioselective C3-Chlorination: The resulting 6-chloroquinolin-4-ol is chlorinated at the C3 position using N-chlorosuccinimide (NCS). Unlike cyclization, this liquid-phase reaction is pressure-independent but highly temperature-sensitive. It must be maintained strictly between 60–80 °C to ensure complete conversion without triggering over-oxidation[4].

Process Flow Visualization

SynthesisWorkflow SM 4-Chloroaniline + DEEM Cond Condensation T: 100-130°C P: 1 atm SM->Cond Int1 Anilidomethylenemalonate Cond->Int1 - EtOH Cyc Thermal Cyclization T: 250-300°C P: 1-15 bar Int1->Cyc Int2 6-Chloro-4-hydroxyquinoline- 3-carboxylate Cyc->Int2 High-boiling solvent / MW Decarb Saponification & Decarboxylation T: 200-250°C P: 1-5 atm Int2->Decarb Int3 6-Chloroquinolin-4-ol Decarb->Int3 - CO2 Chlor C3-Chlorination (NCS) T: 60-80°C P: 1 atm Int3->Chlor Prod 3,6-Dichloroquinolin-4-ol Chlor->Prod DMF / MeCN

Fig 1: Thermodynamic and pressure-dependent workflow for 3,6-dichloroquinolin-4-ol synthesis.

Troubleshooting & FAQs

Q1: Why is my Gould-Jacobs cyclization yielding a black, tarry byproduct instead of the expected quinoline core? A1: This is a classic symptom of thermal degradation. Prolonged exposure to temperatures above 250 °C at atmospheric pressure causes the intermediate to decompose before cyclizing[1]. Solution: Transition to a 2. By conducting the reaction in a sealed vessel, the autogenous pressure (~15 bar) allows you to superheat the solvent to 300 °C. This kinetically favors the rapid cyclization (completing in ~5 minutes) over slower degradation pathways[2].

Q2: During the decarboxylation step, my sealed reactor experienced a critical pressure spike. How do I mitigate this? A2: Decarboxylation inherently releases stoichiometric amounts of carbon dioxide gas. In a closed system, this leads to rapid pressure accumulation. Solution: Never perform the decarboxylation step in a fully sealed, static batch reactor without a pressure-relief valve. Use a3 with a back-pressure regulator (BPR) set to 5–10 bar to maintain the liquid phase while safely venting CO2, or perform this specific step at atmospheric pressure (1 atm) in a high-boiling solvent[3].

Q3: I am observing unreacted 6-chloroquinolin-4-ol during the C3-chlorination with NCS. Should I increase the reactor pressure? A3: No. The electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in liquid phase is virtually independent of pressure. The issue is thermodynamic[4]. Solution: Ensure the reaction temperature is strictly maintained between 60 °C and 80 °C. Temperatures below 60 °C fail to overcome the activation energy for the chlorination of the electron-deficient quinoline ring, while temperatures above 80 °C risk oxidative degradation.

Quantitative Data & Optimization Tables

Table 1: Effect of Temperature and Pressure on Microwave-Assisted Cyclization

Temperature (°C) Pressure (bar) Time (min) Isolated Yield (%) Observation
200 1 (Atm) 120 25 Incomplete cyclization
250 5 20 32 Moderate conversion
300 15 5 47 Optimal yield
300 15 20 18 Thermal degradation

(Data synthesized from microwave-assisted Gould-Jacobs optimizations[2])

Table 2: Temperature Optimization for C3-Chlorination (NCS in DMF)

Temperature (°C) Time (h) Conversion (%) Impurity Profile
25 (Room Temp) 24 < 10 Mostly starting material
60 8 85 Trace unreacted
80 4 > 98 Clean product
110 4 72 Over-chlorination/tars

(Adapted from halogenation studies on quinolin-4-one scaffolds[4])

Standard Operating Procedures (SOPs)

Protocol A: Microwave-Assisted Cyclization of 6-Chloro-4-hydroxyquinoline-3-carboxylate

Self-Validating Check: The starting material (anilidomethylenemalonate) should be fully consumed as verified by TLC (Hexane:EtOAc 3:1), and the solution will change from a light suspension to a deep, clear amber.

  • Preparation: Charge a 30 mL microwave-safe pressure vial with 5.0 mmol of the anilidomethylenemalonate intermediate and 10 mL of diphenyl ether.

  • Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure (up to 20 bar).

  • Heating: Irradiate the mixture in a dedicated microwave synthesizer. Ramp the temperature to 300 °C over 2 minutes. The internal pressure will naturally rise to approximately 15 bar.

  • Hold Time: Maintain at 300 °C for exactly 5 minutes[2]. Crucial: Do not exceed this time to prevent thermal degradation.

  • Cooling & Recovery: Allow the system to actively cool to 50 °C (pressure will drop to ~1 atm). Pour the mixture into 50 mL of hexanes to precipitate the cyclized product. Filter and wash with cold hexanes.

Protocol B: Regioselective C3-Chlorination to yield 3,6-Dichloroquinolin-4-ol

Self-Validating Check: The reaction mixture will transition from a clear solution to a thick suspension as the highly insoluble 3,6-dichloroquinolin-4-ol precipitates out of the DMF.

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 6-chloroquinolin-4-ol in 25 mL of anhydrous DMF.

  • Reagent Addition: Add 11 mmol (1.1 eq) of N-chlorosuccinimide (NCS) in a single portion.

  • Temperature Control: Submerge the flask in a pre-heated oil bath set to 80 °C. Operate at atmospheric pressure (1 atm) under a nitrogen blanket.

  • Reaction Monitoring: Stir at 80 °C for 4 hours. Monitor via LC-MS or TLC until the 6-chloroquinolin-4-ol peak disappears[4].

  • Quenching & Isolation: Cool the mixture to room temperature and pour into 100 mL of ice-cold distilled water. Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the pale-yellow solid via vacuum filtration, wash sequentially with water and cold ethanol, and dry under high vacuum at 50 °C.

References

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - BenchChem. 2

  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor - ACS Publications. 3

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - NIH/PMC. 1

  • AgSbF6-Mediated Selective Thiolation and Selenylation at C-4 Position of Isoquinolin-1(2H)-ones - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3,6-Dichloroquinolin-4-OL

Welcome to the technical support and troubleshooting center for the handling and storage of 3,6-Dichloroquinolin-4-OL (CAS 25771-83-9)[1]. As a critical halogenated intermediate in pharmaceutical synthesis and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling and storage of 3,6-Dichloroquinolin-4-OL (CAS 25771-83-9)[1]. As a critical halogenated intermediate in pharmaceutical synthesis and drug development, maintaining the structural integrity of this compound is paramount.

This guide is designed for researchers and scientists. It bypasses superficial handling tips to address the fundamental thermodynamic and kinetic mechanisms that drive the degradation of this compound, providing self-validating protocols to ensure absolute confidence in your experimental workflows.

The Mechanism of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. 3,6-Dichloroquinolin-4-OL is subject to quinolone-hydroxyquinoline tautomerism [2]. The compound exists in a dynamic equilibrium between its 4-hydroxyquinoline (enol) and 4-oxoquinoline (keto) forms.

While the hydroxyquinoline form is often more stable in the gas phase, the oxoquinoline (keto) structure is highly stabilized in polar environments and certain solid-state packing arrangements[2]. Thermal stress lowers the activation energy required for this tautomeric shift. Once the keto form is enriched at elevated temperatures, the molecule becomes highly susceptible to two primary degradation pathways:

  • Oxidative Degradation: Ambient oxygen attacks the electron-rich nitrogen, forming N-oxides.

  • Dehalogenation & Dimerization: Extreme thermal stress induces the cleavage of the carbon-chlorine bonds, leading to the formation of insoluble, highly conjugated dimers[3].

G A 3,6-Dichloroquinolin-4-ol (Enol Tautomer) B 3,6-Dichloroquinolin-4(1H)-one (Keto Tautomer) A->B Tautomerization (Solid State) C Thermal Stress (>40°C) + Moisture/O2 A->C Heat Exposure B->C Heat Exposure D Oxidative Degradation (N-Oxide Formation) C->D Oxidation Pathway E Dehalogenation / Dimerization (Insoluble Aggregates) C->E Thermal Cleavage

Fig 1: Thermal degradation pathways and tautomerization of 3,6-Dichloroquinolin-4-OL.

Quantitative Storage Guidelines

Thermal degradation is a function of both temperature and time. The following table summarizes the quantitative limits for storage, derived from accelerated stability kinetics. To maintain an optimal shelf life, the compound must be protected from strong oxidizing agents and stored in tightly sealed containers[3].

Storage ConditionTemperatureRelative Humidity (RH)Estimated Shelf LifePrimary Degradation Pathway
Optimal (Baseline) 2°C to 8°C< 30%> 24 monthsMinimal to none
Controlled Room Temp 20°C to 25°C< 50%12 monthsSlow tautomeric shift, trace oxidation
Accelerated Stress 40°C75%< 3 monthsRapid oxidation, N-oxide formation
Extreme Thermal Stress > 60°CUncontrolled< 2 weeksDehalogenation, dimerization, discoloration

Self-Validating Protocol: Forced Degradation & Stability Testing

When assessing a batch of 3,6-Dichloroquinolin-4-OL that has been exposed to thermal stress, standard purity checks are insufficient. You must use a Self-Validating Mass Balance Protocol .

Causality of the Method: A standard HPLC run might show 99% purity if the degradants are insoluble or highly volatile, leading to a false positive. By enforcing a mass balance calculation, the experiment proves its own accuracy. If the sum of the quantified API and the quantified impurities does not equal the starting mass, the system automatically flags the presence of undetected insoluble dimers.

Step-by-Step Methodology
  • Aliquot Preparation: Accurately weigh 10.0 mg of 3,6-Dichloroquinolin-4-OL into two separate amber glass vials. Label one as "Control" and the other as "Test".

  • Thermal Stress Induction: Place the "Test" vial in a stability chamber at 40°C / 75% RH for 7 days. Store the "Control" vial at 2°C in a desiccator.

  • Sample Solubilization: Dissolve both samples in 10.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Crucial: Sonicate for exactly 5 minutes. Do not use heat to aid dissolution, as this will induce artificial tautomerization.

  • Chromatographic Analysis (HPLC-UV/MS): Inject 10 µL of each sample. Utilize a C18 column with a gradient elution of 0.1% Formic Acid in Water and Acetonitrile. Monitor at 254 nm (optimal for the conjugated quinoline ring).

  • Mass Balance Validation (The Self-Validating Step): Calculate the total peak area of the Control sample. Calculate the sum of the API peak area and all impurity peak areas in the Test sample.

    • Validation Check:(Sum of Test Areas / Control Area) × 100. The result must be between 98.0% and 102.0%. A result <98.0% proves that thermal stress has caused dehalogenated dimerization, creating insoluble aggregates that were filtered out prior to injection.

Workflow S1 1. Aliquot Preparation (Control & Test Samples) S2 2. Thermal Stress (40°C / 75% RH) S1->S2 S3 3. HPLC-UV/MS Analysis (Quantify API & Impurities) S2->S3 S4 4. Mass Balance Check (Self-Validation) S3->S4 S5 Pass: Degradation Characterized S4->S5 API + Impurities = 100% S6 Fail: Investigate Volatile Loss S4->S6 API + Impurities < 98%

Fig 2: Self-validating forced degradation workflow for stability testing.

Troubleshooting & FAQs

Q1: Why does my 3,6-Dichloroquinolin-4-OL powder turn yellow or brown during storage? A1: Discoloration is the macroscopic symptom of microscopic thermal degradation. Under thermal stress, the keto tautomer reacts with ambient oxygen to form N-oxides. Further thermal cleavage of the carbon-chlorine bonds leads to conjugated dimerization. This extended π -electron conjugation absorbs blue light, reflecting the yellow/brown color you observe. If discoloration is present, the batch must be re-analyzed using the Mass Balance Protocol.

Q2: Can I store this compound in a protic solvent (e.g., methanol) to prevent air exposure? A2: No. In protic solvents, hydrogen bonding heavily stabilizes the 4-oxoquinoline (keto) tautomer[2]. This structural form is significantly more susceptible to nucleophilic attack and oxidation than the enol form. Storing the compound in solution drastically accelerates thermal degradation. Always store the compound as a desiccated dry powder to restrict molecular mobility and lock it in its more stable solid-state crystal lattice.

Q3: How do we handle thermal excursions during shipping (e.g., left on a loading dock at 35°C)? A3: Short-term thermal excursions (e.g., 35°C for 48 hours) primarily initiate surface-level tautomerization rather than deep-lattice degradation. Do not immediately discard the batch. Run the Self-Validating Forced Degradation Protocol. If the mass balance confirms >98% API purity with no insoluble dimers, the batch can be requalified for synthesis. Ensure future shipments utilize cold-chain logistics (2-8°C) with temperature loggers.

References

  • American Chemical Society (ACS Publications). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Retrieved from:[Link]

Sources

Optimization

Resolving HPLC baseline noise when analyzing 3,6-Dichloroquinolin-4-OL

Title: Technical Support Center: Resolving HPLC Baseline Noise in 3,6-Dichloroquinolin-4-OL Analysis Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Resolving HPLC Baseline Noise in 3,6-Dichloroquinolin-4-OL Analysis

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic troubleshooting. Analyzing halogenated, amphoteric heterocycles like 3,6-Dichloroquinolin-4-OL presents highly specific chromatographic challenges.

Because this compound undergoes keto-enol tautomerization (shifting between the 4-hydroxyquinoline and 4-quinolone forms), analysts must tightly control mobile phase pH—typically utilizing acidic modifiers like 0.1% Trifluoroacetic acid (TFA) to suppress ionization and maintain peak fidelity. However, 3,6-Dichloroquinolin-4-OL also requires low-wavelength UV detection (often <230 nm) for adequate sensitivity. The combination of highly UV-absorbent additives like TFA and low-wavelength detection is a primary catalyst for severe baseline noise [1].

This guide provides a self-validating, mechanistic framework to diagnose and eliminate these artifacts, ensuring the scientific integrity of your analytical workflows.

Diagnostic Logic & Causality

Baseline noise is not random; it is a direct mechanical or chemical signal from your HPLC system [2]. Before replacing components, you must systematically isolate the root cause.

BaselineTroubleshooting Start Observe Baseline Noise (3,6-Dichloroquinolin-4-OL) Action1 Turn Off HPLC Pump Monitor Signal Start->Action1 Decision1 Does Noise Persist? Action1->Decision1 PathA Detector / Optical Issue Decision1->PathA Yes PathB Hydrodynamic / Chemical Issue Decision1->PathB No Lamp Check D2 Lamp Age (>2000 hrs = Arcing) PathA->Lamp FlowCell Inspect Flow Cell (Contamination/Bubbles) PathA->FlowCell Mixer Optimize Solvent Mixing (Balance TFA Absorbance) PathB->Mixer Degasser Check Degasser (Prevent Outgassing) PathB->Degasser

Diagnostic logic tree for isolating HPLC baseline noise sources.

Quantitative Baseline Signatures

Understanding the visual signature of your baseline allows you to deduce the physical phenomenon occurring inside the system.

Noise SignatureAmplitude / FrequencyPrimary CausalityCorrective Action
High-Frequency "Fuzz" Low amplitude, continuousDeuterium (D2) lamp degradation; low light throughput reaching the photodiode [1].Replace D2 lamp; clean flow cell windows.
Sinusoidal / Periodic Synchronized with pump strokeInadequate mixing of UV-absorbing additives (e.g., TFA) at low wavelengths [3].Increase mixer volume; pre-blend solvents.
Sharp, Random Spikes High amplitude, non-GaussianAir bubbles outgassing in the flow cell due to poor degassing or pressure drops [4].Apply backpressure restrictor; service degasser.
Continuous Drift Slow directional shiftTemperature fluctuations or organic contamination in ultrapure water (UPW) [5].Use fresh Type 1 water; stabilize column oven.

Self-Validating Experimental Protocols

Protocol A: The "Pump-Off" Detector Isolation Test Causality: This protocol systematically decouples the optical system from the fluidic system. If the noise is hydrodynamic (pump pulsation, mixing), stopping the flow will immediately flatline the baseline.

  • Equilibrate: Run your standard 3,6-Dichloroquinolin-4-OL method (e.g., 60:40 Water:Acetonitrile with 0.1% TFA) until the noisy baseline is established.

  • Isolate: Stop the HPLC pump entirely, leaving the detector on and actively monitoring.

  • Observe: Monitor the baseline for 5–10 minutes.

  • Validate:

    • If the baseline becomes perfectly flat, the noise is fluidic (proceed to Protocol B).

    • If the baseline remains noisy or exhibits random spikes, the issue is optical. Check the D2 lamp hours (replace if >2,000 hours) or inspect the flow cell for trapped micro-bubbles [2].

Protocol B: TFA Absorbance Balancing & Mixing Optimization Causality: At 220 nm, TFA has high molar absorptivity. If your binary pump mixes 0.1% TFA in Water (Channel A) and 0.1% TFA in Acetonitrile (Channel B), the differing expansion coefficients and viscosities of the solvents can cause micro-fluctuations in the actual TFA concentration reaching the flow cell. The UV detector registers these concentration gradients as periodic noise [3].

  • Pre-Blend Solvents: Instead of relying entirely on the pump to mix pure aqueous and organic phases, prepare your mobile phases as A: 95% Water / 5% ACN (0.1% TFA) and B: 95% ACN / 5% Water (0.1% TFA). This reduces the thermodynamic mixing burden on the pump.

  • Balance Absorbance: Add slightly less TFA to the organic channel (e.g., 0.085% TFA in Channel B vs. 0.1% in Channel A) to perfectly match the UV absorbance of both channels at your specific detection wavelength.

  • Increase Mixer Volume: Install a larger static mixer (e.g., upgrade from 100 µL to 400 µL) to ensure complete homogenization of the mobile phase before it reaches the column [1].

  • Validate: Run a blank gradient. The sinusoidal noise should be eliminated.

Frequently Asked Questions (FAQs)

Q: I am observing sharp, non-Gaussian spikes during my 3,6-Dichloroquinolin-4-OL runs. Are these impurities? A: No. True chromatographic peaks have a Gaussian shape. Sharp, vertical spikes are typically caused by one of two things: Deuterium lamp arcing (electrical failure as the lamp ages) or air bubbles passing through the detector flow cell [1]. Because 3,6-Dichloroquinolin-4-OL requires a highly aqueous gradient start, dissolved gases can outgas when the mobile phase exits the high-pressure column into the low-pressure flow cell.

Q: How do I prevent outgassing in the UV flow cell? A: Ensure your inline vacuum degasser is functioning properly. Additionally, apply a backpressure restrictor (e.g., a 2-meter length of 0.12 mm ID PEEK tubing) to the outlet of the UV detector. This maintains a slight positive pressure (approx. 2-3 bar) inside the flow cell, keeping gases dissolved in the liquid phase [4].

Q: My baseline is drifting upwards continuously during the gradient. Is my column bleeding? A: While column bleed is possible, an upward drift during a reversed-phase gradient is almost always caused by organic contamination in your aqueous mobile phase. Even Type 1 Ultrapure Water (18.2 MΩ-cm) can harbor uncharged organic contaminants (like bacterial biofilms) that do not affect resistivity but strongly absorb UV light [5]. Always use freshly dispensed, HPLC-grade water filtered through a 0.2 µm membrane[6].

Q: Can the column itself cause baseline noise? A: Yes, through a phenomenon called "phase dewetting." If you are using a standard C18 column and starting your gradient at 100% aqueous to retain the polar 3,6-Dichloroquinolin-4-OL, the hydrophobic C18 chains can collapse onto themselves, expelling the mobile phase. This causes erratic mass transfer and baseline noise. If your method requires highly aqueous conditions, switch to an AQ-type (polar-embedded) C18 column [1].

References

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatography Online. [Link]

  • FAQ: Why Does My HPLC Baseline Become Noisy or Drift Over Time? Beijing UVTech Inc. [Link]

  • Eliminating Baseline Problems. Agilent Technologies.[Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu Corporation.[Link]

  • How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry. ResinTech. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific. [Link]

Troubleshooting

Overcoming steric hindrance in 3,6-Dichloroquinolin-4-OL derivative synthesis

Welcome to the Application Scientist Technical Support Center. Functionalizing 3,6-dichloroquinolin-4-ol (3,6-DCQ) presents a classic synthetic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. Functionalizing 3,6-dichloroquinolin-4-ol (3,6-DCQ) presents a classic synthetic challenge. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. The presence of the electron-withdrawing and sterically bulky chlorine atom at the C3 position severely restricts nucleophilic attack and transition-metal coordination at the adjacent C4 position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric barriers.

Part 1: Troubleshooting & FAQs

Q1: I am attempting an O-alkylation of 3,6-dichloroquinolin-4-ol using K₂CO₃ and an alkyl halide in DMF, but NMR shows almost exclusive formation of the N-alkylated quinolone. How can I reverse this selectivity? Root Cause: This is a textbook example of steric and thermodynamic control overriding your intended reaction. In polar aprotic solvents like DMF, K₂CO₃ generates an ambident anion. The C3-chloro group creates a massive steric shield around the C4-oxygen. Consequently, the incoming electrophile preferentially attacks the less hindered N1 nitrogen, which is thermodynamically favored in polar media, leading to the 1-alkyl-3,6-dichloroquinolin-4(1H)-one[1]. Solution: To force O-alkylation, you must exploit Hard-Soft Acid-Base (HSAB) theory. Switch your base to Silver Carbonate (Ag₂CO₃) in a non-polar solvent like toluene[2]. The silver ion acts as a Lewis acid, coordinating with the halide leaving group of your electrophile and selectively directing it to the "harder" oxygen center, effectively bypassing the C3 steric bulk. You can validate the success of O-alkylation via ¹³C-NMR: the C4 quaternary carbon will shift to ~160 ppm (O-alkyl), whereas the keto C4 signal appears at >170 ppm (N-alkyl)[3].

Q2: My Buchwald-Hartwig amination of 3,4,6-trichloroquinoline with a secondary amine is stalling at <10% conversion. I am using Pd₂(dba)₃ and BINAP. What is failing? Root Cause: The failure lies in the ligand's inability to accommodate the steric clash during the oxidative addition and reductive elimination steps. The C3-chlorine atom sterically blocks the palladium center. Standard bidentate ligands like BINAP or dppf create a tight coordination sphere that cannot fit the bulky 3,4,6-trichloroquinoline intermediate, leading to catalyst poisoning and off-cycle Pd-dimer formation. Solution: Transition to a bulky, electron-rich monodentate biaryl phosphine ligand, such as BrettPhos or tBuXPhos[4]. These ligands are explicitly designed for hindered substrates. The bulky dialkylphosphine moiety accelerates oxidative addition into the C4-Cl bond, while the biaryl backbone prevents the formation of inactive bis-ligated Pd(II) complexes, forcing the catalytic cycle forward[5].

Q3: Direct triflation of the 4-OH group using Tf₂O and pyridine is yielding poor results and dark tarry mixtures. Is there a cleaner way to activate the C4 position for cross-coupling? Root Cause: The C3-Cl reduces the nucleophilicity of the C4-OH, making direct triflation sluggish. The prolonged reaction times required lead to decomposition and polymerization of the electron-deficient quinoline core. Solution: Convert the 4-OH to a 4-chloro leaving group using Phosphorus Oxychloride (POCl₃) with a catalytic amount of DMF. The DMF generates a Vilsmeier-Haack-type intermediate (chloromethyleneiminium ion), which is highly electrophilic and rapidly reacts with the hindered 4-OH, driving the formation of 3,4,6-trichloroquinoline cleanly and efficiently.

Part 2: Quantitative Data Presentation

Table 1: Solvent and Base Effects on Alkylation Regioselectivity of 3,6-DCQ

Reagents / CatalystSolventTemperatureMajor ProductO:N Ratio
K₂CO₃, Alkyl-BrDMF80 °CN-Alkyl (Quinolone)< 1:99
NaH, Alkyl-ITHF25 °CN-Alkyl (Quinolone)5:95
Ag₂CO₃, Alkyl-BrToluene80 °CO-Alkyl (Ether)> 95:5
PPh₃, DIAD, Alkyl-OHTHF0 to 25 °CO-Alkyl (Ether)> 99:1

Part 3: Validated Experimental Protocols

Protocol A: Regioselective O-Alkylation of 3,6-Dichloroquinolin-4-ol Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 3:1). The O-alkylated product will elute significantly faster (higher Rf) than the highly polar starting material or the N-alkylated quinolone.

  • Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Dissolve 3,6-dichloroquinolin-4-ol (1.0 eq) in anhydrous toluene (0.2 M).

  • Add Ag₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to allow silver coordination.

  • Add the desired alkyl halide (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C for 4-6 hours.

  • Cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Conversion to 3,4,6-Trichloroquinoline for Cross-Coupling Self-Validation Checkpoint: Disappearance of the broad O-H/N-H stretch (~3000-3200 cm⁻¹) in FTIR.

  • In a dry flask equipped with a reflux condenser, suspend 3,6-dichloroquinolin-4-ol (1.0 eq) in neat POCl₃ (5.0 eq).

  • Add 3 drops of anhydrous DMF (catalytic) to generate the active Vilsmeier-Haack species.

  • Heat the mixture to 110 °C for 3 hours until the suspension becomes a homogenous dark solution.

  • Cool the mixture to room temperature and carefully pour it over crushed ice to quench excess POCl₃.

  • Neutralize the aqueous layer to pH 7-8 using saturated NaHCO₃ (Caution: Exothermic, vigorous gas evolution).

  • Extract with Dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield 3,4,6-trichloroquinoline.

Protocol C: Sterically Hindered Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with 3,4,6-trichloroquinoline (1.0 eq), the desired amine (1.5 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Seal the tube, remove from the glovebox, and inject anhydrous 1,4-dioxane (0.1 M) under Argon.

  • Heat the mixture to 100 °C for 12-18 hours.

  • Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via chromatography.

Part 4: Logical Workflow Visualization

G Start 3,6-Dichloroquinolin-4-ol (Keto-Enol Tautomerism) GoalO Goal: O-Alkylation (Ether Derivative) Start->GoalO Alkylation GoalN Goal: N-Alkylation (Quinolone Derivative) Start->GoalN Alkylation GoalC Goal: C-N/C-C Coupling (Cross-Coupling) Start->GoalC Activation CondO Ag2CO3 / Toluene or Mitsunobu GoalO->CondO Hard Electrophile/Ag+ CondN K2CO3 / DMF or NaH / THF GoalN->CondN Polar Aprotic/K+ CondC1 POCl3 / reflux (Chlorination) GoalC->CondC1 Step 1: Leaving Group ProdO 4-Alkoxy-3,6-dichloroquinoline (High O-Selectivity) CondO->ProdO ProdN 1-Alkyl-3,6-dichloroquinolin-4(1H)-one (High N-Selectivity) CondN->ProdN CondC2 Pd2(dba)3 / BrettPhos Amine, Base CondC1->CondC2 Step 2: Pd-Catalysis ProdC 4-Amino-3,6-dichloroquinoline (Buchwald-Hartwig) CondC2->ProdC

Decision tree for overcoming steric hindrance in 3,6-DCQ functionalization based on desired target.

References

  • Alkylation of salts of pyridinols, quinolinols and isoquinolinols - ResearchG
  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers - NIH.
  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions - Arabian Journal of Chemistry.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - NIH.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - MIT DSpace.

Sources

Optimization

Scaling up 3,6-Dichloroquinolin-4-OL synthesis for industrial applications

Welcome to the Process Chemistry Support Hub. This guide is designed for development scientists and chemical engineers tasked with scaling up the synthesis of 3,6-dichloroquinolin-4-ol from bench-scale to pilot-plant pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide is designed for development scientists and chemical engineers tasked with scaling up the synthesis of 3,6-dichloroquinolin-4-ol from bench-scale to pilot-plant production.

Scaling quinoline derivatives often presents severe thermal degradation and regioselectivity challenges. This document bypasses standard theoretical overviews to provide field-proven, self-validating protocols, mechanistic troubleshooting, and actionable Q&A.

Process Overview & Mechanistic Pathway

The industrial synthesis of 3,6-dichloroquinolin-4-ol relies on a modified Gould-Jacobs sequence followed by regioselective halogenation. The diagram below contrasts the traditional high-temperature route with a scale-up optimized catalytic pathway.

SynthesisRoute A 4-Chloroaniline + EMME B Condensation (100-130°C) A->B C Diethyl (4-chloroanilino)methylenemalonate B->C D Thermal Cyclization (Dowtherm A, 250°C) C->D Traditional Route D_alt Catalytic Cyclization (Eaton's Reagent, 90°C) C->D_alt Scale-up Optimized E Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate D->E D_alt->E F Saponification & Decarboxylation E->F G 6-Chloroquinolin-4-ol F->G H C-3 Chlorination (NCS, MeCN/AcOH, 85°C) G->H I 3,6-Dichloroquinolin-4-ol H->I

Reaction pathway for 3,6-dichloroquinolin-4-ol synthesis comparing traditional and scale-up routes.

Validated Scale-Up Protocols

To ensure reproducibility, each protocol below is designed as a self-validating system, incorporating in-process checks that confirm the success of the step before proceeding.

Phase 1: Condensation & Catalytic Cyclization

The Gould-Jacobs reaction is the standard entry point for 4-hydroxyquinoline derivatives[1]. However, traditional thermal cyclization in Dowtherm A at 250 °C leads to extensive thermal degradation, tar formation, and yields often plummeting below 45%[2]. We utilize an acid-catalyzed alternative for scale-up.

Step-by-Step Methodology:

  • Condensation: Charge a reactor with 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat to 120 °C for 2 hours.

    • Causality & Validation: Distill off the ethanol byproduct to drive the equilibrium forward. The step is complete when HPLC confirms residual aniline is <1%.

  • Catalytic Cyclization: Cool the resulting enamine intermediate to 25 °C. Instead of high-heat solvents, add Eaton's reagent (10 wt% P2​O5​ in methanesulfonic acid)[3].

  • Heating: Warm the reactor to 90 °C for 2 hours.

    • Causality: Eaton's reagent acts as a potent Brønsted/Lewis acid, significantly lowering the activation energy required for the intramolecular Friedel-Crafts acylation. This allows cyclization at a fraction of the traditional temperature, preventing tarring.

  • Quench: Slowly pour the mixture into ice water under vigorous stirring to precipitate ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Filter and wash with water until the filtrate pH is neutral.

Phase 2: Saponification & Decarboxylation

Step-by-Step Methodology:

  • Saponification: Suspend the ester from Phase 1 in 10% aqueous NaOH and reflux for 2 hours.

    • Validation: Saponification is visually confirmed when the opaque suspension transitions into a clear, homogeneous solution.

  • Acidification: Cool the solution and acidify to pH 3 using 6M HCl to precipitate the carboxylic acid intermediate. Filter and dry thoroughly.

  • Decarboxylation: Suspend the dried acid in diphenyl ether and heat to 250 °C.

    • Validation: Monitor the bubbler; the reaction is complete when CO2​ evolution completely ceases (typically 1–2 hours).

  • Isolation: Cool to room temperature and precipitate the 6-chloroquinolin-4-ol using heptane. Wash the filter cake extensively with hexane to purge the high-boiling solvent[1].

Phase 3: Regioselective C-3 Chlorination

Direct chlorination with Cl2​ gas or SO2​Cl2​ on an industrial scale poses severe safety hazards and risks over-chlorination. N-Chlorosuccinimide (NCS) is a stable, solid alternative that provides exquisite regiocontrol when properly activated[4].

Step-by-Step Methodology:

  • Suspension: Suspend 6-chloroquinolin-4-ol (1.0 eq) in a strict 3:1 mixture of Acetonitrile and Acetic Acid.

  • Heating: Heat the mixture to 85 °C under a nitrogen atmosphere.

  • Activation & Addition: Add NCS (1.1 eq) portion-wise over 30 minutes.

    • Causality: The acetic acid is not merely a co-solvent; it protonates the succinimide carbonyl of the NCS. This significantly enhances the electrophilicity of the chlorine atom. The C-4 hydroxyl group (via its enol tautomer) directs the electrophilic aromatic substitution exclusively to the electron-rich C-3 position.

  • Reaction: Stir for 8 hours. Monitor by LC-MS until the starting mass is consumed.

  • Isolation: Cool to room temperature, filter the resulting precipitate, and wash with cold acetonitrile to yield high-purity 3,6-dichloroquinolin-4-ol[4].

Process Metrics & Quantitative Data

The table below summarizes the expected thermodynamic profiles and yield improvements when transitioning from traditional bench methods to the optimized scale-up protocols.

Reaction StepTraditional Method YieldScale-up Optimized YieldKey Impurities / ByproductsThermodynamic Hazard
Condensation (EMME) 90 - 95%90 - 95%Unreacted anilineLow (Ethanol off-gassing)
Cyclization 35 - 45% (Dowtherm A)85 - 92% (Eaton's Reagent)Tarry oligomers / ResinsHigh (Exothermic >250 °C)
Decarboxylation 75 - 80%75 - 80%Un-decarboxylated acidModerate ( CO2​ evolution)
C-3 Chlorination 60 - 70% ( SO2​Cl2​ )85 - 88% (NCS)Polychlorinated speciesLow

Troubleshooting Guides & FAQs

Q: We are experiencing severe tarring and low yields (<40%) during the thermal cyclization step in Dowtherm A. How can we mitigate this on a 50-kg pilot scale? A: Thermal degradation is a known, fundamental limitation of the traditional Gould-Jacobs cyclization at temperatures exceeding 250 °C[1]. To bypass this, transition your process to an acid-catalyzed cyclization. Utilizing Eaton's reagent allows the cyclization to proceed at 80–100 °C. This completely eliminates thermal tar formation, simplifies the quench (water vs. organic precipitation), and boosts isolated yields to >85%[3].

Q: During the C-3 chlorination with NCS, we observe unreacted starting material even after 12 hours. Should we increase the reaction temperature? A: Do not exceed 90 °C. Increasing the temperature risks solvent degradation and non-specific chlorination on the quinoline ring. The issue is almost certainly insufficient electrophilic activation of the NCS. This reaction relies on strict acid catalysis. Ensure your solvent system maintains an exact 3:1 ratio of Acetonitrile to Acetic Acid[4]. If the acetic acid concentration drops, the NCS will not protonate, and the reaction will stall.

Q: How do we effectively remove residual Dowtherm A or diphenyl ether from the decarboxylated intermediate? A: High-boiling heat transfer fluids are notoriously difficult to purge under vacuum and will foul subsequent catalytic or halogenation steps. The most effective method is to triturate the crude filter cake with non-polar solvents like heptane or hexane, in which the quinolinol is completely insoluble[1]. If residual solvent persists above 5000 ppm (0.5%), perform a recrystallization from DMF/water before proceeding to the chlorination step.

Q: Can we use standard stainless steel (316L) reactors for the NCS chlorination step? A: It is highly discouraged. The combination of Acetic Acid and active chlorinating species at 85 °C is highly corrosive to 316L stainless steel and will leach iron into your product, which can catalyze unwanted side reactions. This step must be performed in a Glass-Lined Steel (GLS) reactor or a Hastelloy C-276 vessel.

References

  • Benchchem. "Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • ACS Publications. "A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.
  • ACS Publications. "Identification of an Orally Bioavailable Quinoline-Based Small-Molecule Tumor Necrosis Factor α (TNF-α) Inhibitor Featuring a Spirocyclic Scaffold.
  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

Sources

Reference Data & Comparative Studies

Validation

3,6-Dichloroquinolin-4-OL vs 4-hydroxyquinoline reactivity comparison

The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. When designing synthetic workflows, the choice of starting material dictates the entire traj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. When designing synthetic workflows, the choice of starting material dictates the entire trajectory of the synthesis. This guide provides an in-depth comparative analysis of 4-hydroxyquinoline (4-HQ) and its halogenated derivative, 3,6-dichloroquinolin-4-OL , exploring how the precise placement of chlorine atoms fundamentally inverts the reactivity profile of the heterocyclic core.

Physicochemical Profiling & Tautomeric Dynamics

To understand the divergent reactivity of these two scaffolds, one must first analyze their tautomeric equilibria and electronic distribution.

4-Hydroxyquinoline exists in a dynamic tautomeric equilibrium with quinolin-4(1H)-one (the keto form). In neutral aqueous and physiological environments, the equilibrium overwhelmingly favors the 4-quinolone tautomer[1][2]. This tautomerization is not merely a structural curiosity; it is the primary driver of 4-HQ's reactivity. The delocalization of the nitrogen lone pair through the conjugated α,β -unsaturated carbonyl system pushes significant electron density onto the C3 position, granting it pronounced enamine-like nucleophilicity[3][4].

Conversely, the introduction of chlorine atoms at the C3 and C6 positions in 3,6-dichloroquinolin-4-OL fundamentally alters this electronic landscape. The C3 position is sterically and chemically blocked, preventing standard electrophilic attack. Furthermore, the strong inductive electron-withdrawing (-I) effect of the halogens depletes electron density from the entire quinoline core. This deactivation lowers the basicity of the nitrogen and increases the acidity of the N-H/O-H proton, priming the molecule for electrophilic activation and subsequent nucleophilic aromatic substitution (SNAr) rather than electrophilic aromatic substitution (EAS).

Table 1: Comparative Physicochemical Data

Property4-Hydroxyquinoline (4-HQ)3,6-Dichloroquinolin-4-OL
CAS Number 611-36-9 / 529-37-3[5][6]25771-83-9[7]
Dominant Tautomer (pH 7) Quinolin-4(1H)-one[2]3,6-Dichloroquinolin-4(1H)-one
pKa (Conjugate Acid) ~2.25[5][8]< 1.5 (Predicted via EWG effect)[9]
C3 Electronic State Highly Nucleophilic (Enamine-like)Blocked & Electron-Deficient
Primary Reactivity Paradigm Electrophilic Aromatic Substitution (EAS)SNAr / Transition-Metal Cross-Coupling

Mechanistic Divergence: Nucleophilic vs. Electrophilic Cores

The 4-Hydroxyquinoline Pathway: C3-Directed EAS

Because the 4-quinolone tautomer acts as an internal enamine, it readily reacts with electrophiles (halogens, alkyl halides, acyl chlorides) specifically at the C3 position[3][4]. The reaction proceeds via electrophilic attack at C3 to form a cationic intermediate, followed by rapid deprotonation to restore aromaticity (or the conjugated quinolone system).

HQ_Reactivity A 4-Hydroxyquinoline (Enol Tautomer) B Quinolin-4(1H)-one (Keto Tautomer) A->B Tautomerization (Equilibrium) C C3-Electrophilic Intermediate B->C Electrophile (E+) Attack at C3 D 3-Substituted 4-Quinolone C->D Deprotonation & Rearomatization

Tautomeric equilibrium of 4-HQ driving C3-electrophilic aromatic substitution.

The 3,6-Dichloroquinolin-4-OL Pathway: Activation and SNAr

For 3,6-dichloroquinolin-4-OL, the electron-poor nature of the ring makes it an ideal candidate for SNAr, but the C4-OH (or ketone) is a poor leaving group. The standard causality in this workflow dictates an initial "deoxychlorination" step using phosphorus oxychloride (POCl 3​ ). This converts the tautomeric C4-oxo group into a highly reactive C4-chloride via a Vilsmeier-type intermediate. The resulting 3,4,6-trichloroquinoline is a highly activated electrophile. Nucleophiles (amines, thiols) will selectively attack the C4 position due to the stabilization of the Meisenheimer complex by the adjacent heterocyclic nitrogen.

Dichloro_Reactivity A 3,6-Dichloroquinolin-4-OL (Blocked C3/C6) B 3,4,6-Trichloroquinoline (Activated Electrophile) A->B POCl3 / Reflux (Deoxychlorination) C C4-SNAr Product (e.g., 4-Amino derivative) B->C Nucleophile (Nu-) Base, Heat D C-Cl Cross-Coupling (Suzuki/Buchwald) B->D Pd Catalyst, Ligand Boronic Acid or Amine

Synthetic workflow for 3,6-Dichloroquinolin-4-OL leveraging C4-activation.

Self-Validating Experimental Protocols

To demonstrate the practical application of these divergent reactivities, the following protocols outline the standard operational procedures for functionalizing both scaffolds. Each protocol is designed as a self-validating system, ensuring that the researcher can confirm success at intermediate stages.

Protocol A: Regioselective C3-Bromination of 4-Hydroxyquinoline

Objective: Exploit the enamine nucleophilicity of 4-HQ to selectively install a bromine at C3.

  • Preparation: Dissolve 10 mmol of 4-hydroxyquinoline in 20 mL of glacial acetic acid. Causality: Acetic acid serves as a polar protic solvent that stabilizes the cationic intermediate without reacting with the electrophile.

  • Electrophilic Addition: Dropwise add 1.05 equivalents of elemental bromine (Br 2​ ) dissolved in 5 mL of acetic acid at room temperature over 15 minutes.

  • Reaction Monitoring: Stir for 2 hours. The reaction is self-validating via TLC (DCM:MeOH 9:1); the highly polar 4-HQ spot will convert to a less polar, distinct UV-active spot.

  • Workup: Pour the mixture into ice water. The hydrobromide salt of the product will precipitate. Neutralize carefully with saturated NaHCO 3​ to isolate the free base.

  • Validation Check: 1 H-NMR analysis must show the complete disappearance of the characteristic C3-H singlet (typically around δ 6.0 - 6.2 ppm in DMSO- d6​ )[4], confirming absolute C3 regioselectivity.

Protocol B: Deoxychlorination and C4-Amination of 3,6-Dichloroquinolin-4-OL

Objective: Overcome the deactivated nature of the chlorinated scaffold by converting the C4-OH to a leaving group, followed by SNAr.

  • Activation (Deoxychlorination): Suspend 10 mmol of 3,6-dichloroquinolin-4-OL in 15 mL of neat POCl 3​ . Add a catalytic amount (2 drops) of anhydrous DMF. Causality: DMF acts as a catalyst by forming a highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the C4-oxygen.

  • Reflux: Heat the mixture to 105°C for 3 hours. The suspension will become a clear, dark solution as the product (3,4,6-trichloroquinoline) forms and dissolves.

  • Quenching (Critical Step): Cool to room temperature and carefully pour the mixture over crushed ice to hydrolyze excess POCl 3​ . Extract with ethyl acetate.

  • Nucleophilic Substitution (SNAr): Dissolve the crude 3,4,6-trichloroquinoline in ethanol. Add 2.5 equivalents of a primary amine (e.g., benzylamine) and 2 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the substitution, preventing the amine nucleophile from being deactivated via protonation.

  • Reflux and Validate: Heat at 80°C for 12 hours. Validation is achieved via LC-MS: the intermediate 3,4,6-trichloroquinoline will show an isotopic pattern characteristic of three chlorines, which will shift to a two-chlorine isotopic pattern upon successful C4-amination.

Conclusion

The choice between 4-hydroxyquinoline and 3,6-dichloroquinolin-4-OL represents a fundamental branch point in heterocyclic synthesis. 4-HQ acts as a nucleophilic hub, readily accepting electrophiles at the C3 position due to its dominant 4-quinolone tautomer. In stark contrast, 3,6-dichloroquinolin-4-OL provides a sterically blocked, electron-deficient core that demands electrophilic activation at C4, subsequently serving as a powerful substrate for regioselective nucleophilic aromatic substitution and transition-metal catalyzed cross-coupling.

Sources

Comparative

Validating the Purity of 3,6-Dichloroquinolin-4-OL: A Comparative Guide to LC-MS vs. Legacy Techniques

Executive Summary For drug development professionals and analytical chemists, validating the purity of halogenated quinoline derivatives is a critical quality control step. 3,6-Dichloroquinolin-4-OL (CAS: 25771-83-9), a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, validating the purity of halogenated quinoline derivatives is a critical quality control step. 3,6-Dichloroquinolin-4-OL (CAS: 25771-83-9), a highly polar intermediate with a molecular weight of 214.05 g/mol , presents unique analytical challenges[1]. Because it exhibits tautomerism (existing in equilibrium as 3,6-dichloro-1H-quinolin-4-one) and possesses strong hydrogen-bonding capabilities, selecting the correct analytical technique is paramount to ensuring the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against High-Performance Liquid Chromatography-Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating experimental protocol for accurate purity assessment.

Comparative Analysis: Selecting the Optimal Analytical Modality

The choice of analytical technique depends entirely on the physicochemical properties of the analyte and the nature of potential impurities[2]. For 3,6-Dichloroquinolin-4-OL, the techniques compare as follows:

Analytical TechniqueVolatility RequirementLimit of Detection (LOD)Structural ElucidationSuitability for 3,6-Dichloroquinolin-4-OL
LC-MS Low0.1 - 1 ng/mLExcellent (m/z, fragmentation)Optimal . Handles polar tautomers natively; identifies co-eluting degradants[3].
HPLC-UV Low10 - 50 ng/mLPoor (Retention time/UV only)Adequate . Good for bulk purity but fails to identify non-UV absorbing impurities[4].
GC-MS High1 - 10 ng/mLExcellent (Library matching)Sub-optimal . Requires complex derivatization due to high polarity and boiling point[3].

While GC-MS is excellent for volatile compounds, the high polarity and thermal stability requirements of 3,6-Dichloroquinolin-4-OL make it a poor candidate without exhaustive derivatization[3]. HPLC-UV is standard for bulk purity, but it assumes all impurities share similar extinction coefficients—a dangerous assumption when dealing with unknown degradants. LC-MS bridges this gap, offering superior detection limits and the ability to characterize low-level impurities structurally[4].

Methodological Workflow

PurityValidation A Sample Preparation 3,6-Dichloroquinolin-4-OL B Reversed-Phase LC (C18 Column, Gradient) A->B 2 µL Injection C UV/DAD Detection (Quantitative Peak Area) B->C Optical Absorbance D ESI-MS Detection (Qualitative m/z ID) B->D Electrospray Ionization E Purity Assessment & Impurity Profiling C->E Area Normalization D->E Structural Elucidation

Workflow for LC-MS/UV purity validation of 3,6-Dichloroquinolin-4-OL.

Self-Validating LC-MS Protocol

A robust analytical protocol must be a self-validating system. The following step-by-step methodology ensures that every run confirms its own reliability.

Step 1: System Suitability Test (SST)

Before analyzing the sample, inject a blank (diluent) followed by a known reference standard of 3,6-Dichloroquinolin-4-OL.

  • Acceptance Criteria: Signal-to-noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ), and a peak tailing factor 1.5. This confirms column integrity and system cleanliness.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of 3,6-Dichloroquinolin-4-OL.

  • Dissolve in 10 mL of a 50:50 Methanol:Water mixture to achieve a final concentration of 0.1 mg/mL.

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: Chromatographic Separation (LC)
  • Column: Reversed-phase C18 (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range: m/z 100 - 500 (Full Scan) with targeted MS/MS for major impurity peaks.

The Causality Behind the Protocol (E-E-A-T Insights)

Do not just follow the steps; understand the chemistry dictating them.

Why Formic Acid? 3,6-Dichloroquinolin-4-OL contains a quinoline nitrogen. Formic acid lowers the pH of the mobile phase, ensuring the nitrogen atom is fully protonated ( [M+H]+ ). This is critical for generating a strong, stable signal in positive Electrospray Ionization (ESI+)[4]. Without it, the compound's tautomeric equilibrium can lead to peak splitting and poor ionization efficiency.

Why Gradient Elution? Quinoline synthesis often leaves behind both highly polar unreacted precursors (like anilines) and non-polar dimeric byproducts. A steep gradient ensures all extremes elute within a reasonable timeframe, preventing non-polar impurities from remaining trapped on the column and ghosting in subsequent runs[2].

Built-in Isotopic Validation: The presence of two chlorine atoms in the molecule ( C9​H5​Cl2​NO ) dictates a highly specific isotopic signature. The mass spectrum must display an M, M+2, and M+4 peak cluster at approximately m/z 214, 216, and 218 in a 9:6:1 ratio (due to the natural abundance of 35Cl and 37Cl ). If an impurity peak lacks this isotopic cluster, it immediately indicates a non-halogenated byproduct, providing a self-validating structural check without needing a separate reference standard[2].

Data Interpretation & Purity Assessment

To calculate the final purity of the synthesized 3,6-Dichloroquinolin-4-OL:

  • Area Normalization: Utilize the UV/DAD data (extracted at 254 nm) to integrate the main peak and all impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100.

  • Impurity Profiling: Cross-reference any UV peak >0.1% area with the corresponding MS spectra. Use the m/z value and the presence/absence of the 9:6:1 chlorine isotopic cluster to deduce the structural identity of the impurity[4].

References

  • Title: 3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | Global PFAS Screening Tool Source: chemradar.com URL: 1

  • Title: Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods Source: benchchem.com URL: 2

  • Title: Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: nih.gov URL: 4

  • Title: GC-MS vs LC-MS | Chromatography Technique Selection Source: measurlabs.com URL: 3

Sources

Validation

Comprehensive Comparative Guide: 3,6-Dichloroquinolin-4-OL vs. Chloroquine Analogs

Introduction & Structural Rationale The 4-aminoquinoline class of antimalarials, epitomized by chloroquine, remains a cornerstone in the study of infectious disease pharmacology. The structural foundation of these compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 4-aminoquinoline class of antimalarials, epitomized by chloroquine, remains a cornerstone in the study of infectious disease pharmacology. The structural foundation of these compounds relies heavily on their precursors, specifically halogenated 4-hydroxyquinolines[1]. While 7-chloro-4-hydroxyquinoline is the classic intermediate for synthesizing standard chloroquine, structural analogs such as 3,6-dichloroquinolin-4-ol (CAS 25771-83-9)[2] offer a unique opportunity to study structure-activity relationships (SAR) and optimize drug design.

As a Senior Application Scientist, it is critical to look beyond the basic structure and understand the physicochemical causality of these molecules. This guide provides an objective, data-driven comparison of the 3,6-dichloro substitution pattern against traditional 7-chloro analogs, detailing the mechanistic rationale, synthetic methodologies, and comparative efficacy.

Mechanistic Rationale: The Role of Halogen Substitution

The antimalarial activity of chloroquine analogs is predicated on their ability to accumulate in the acidic food vacuole of Plasmodium falciparum and inhibit the biocrystallization of toxic free heme into non-toxic hemozoin[3].

  • The Ion-Trapping Mechanism: The pKa of the quinoline nitrogen is the primary driver of efficacy. The 7-chloro group in standard chloroquine exerts a specific electron-withdrawing effect that optimally tunes the basicity of the quinoline core (pKa ~8.4). This allows the molecule to become diprotonated and irreversibly trapped within the highly acidic parasite vacuole (pH ~4.7).

  • The 3,6-Dichloro Shift: Shifting the primary halogen to the 6-position and introducing a second chlorine at the 3-position (creating the 3,6-dichloroquinolin-4-ol core) fundamentally alters the electron density distribution. The dual electron-withdrawing groups significantly reduce the pKa of the quinoline nitrogen. While this structural change increases overall lipophilicity (LogP)—potentially aiding initial membrane permeation—it severely compromises the efficiency of vacuolar ion-trapping, subtly shifting the pharmacological profile and reducing target-site accumulation.

Pathway Visualization

The following diagram illustrates the biological pathway targeted by these quinoline analogs.

G Hb Host Hemoglobin Degradation Proteolytic Degradation (Food Vacuole) Hb->Degradation Heme Free Heme (Ferriprotoporphyrin IX) [TOXIC] Degradation->Heme Hemozoin Hemozoin Crystals [NON-TOXIC] Heme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Quinoline Quinoline Analogs (e.g., Chloroquine / 3,6-Dichloro) Quinoline->Heme Binds & Caps

Plasmodium heme detoxification pathway and the inhibitory intervention of quinoline analogs.

Experimental Methodologies

To objectively compare these scaffolds, we must synthesize the precursors with high regiochemical purity and evaluate their derived 4-aminoquinolines in a controlled, self-validating environment.

Protocol 1: Regioselective Synthesis of 3,6-Dichloroquinolin-4-ol

Expertise Note: Direct condensation using multi-halogenated anilines often yields an inseparable mixture of regioisomers. To ensure absolute structural integrity, a two-stage approach utilizing a modified Conrad-Limpach reaction is required[4][5].

  • Conrad-Limpach Condensation: React 4-chloroaniline with diethyl ethoxymethylenemalonate (EMME) at 120°C for 2 hours to form the enamine intermediate.

  • Thermal Cyclization: Introduce the intermediate dropwise into diphenyl ether (Dowtherm A) pre-heated to 250°C. The high thermal energy drives cyclization, yielding ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification & Decarboxylation: Reflux the ester in 10% NaOH for 3 hours, acidify with HCl to precipitate the carboxylic acid, and subsequently heat the isolated acid at 280°C to drive off CO2. This yields the pure 6-chloro-4-hydroxyquinoline core.

  • Regioselective C3 Chlorination: Dissolve the 6-chloro-4-hydroxyquinoline in glacial acetic acid. Add 1.1 equivalents of N-chlorosuccinimide (NCS) and stir at 25°C for 4 hours. Causality: The enamine-like character of the C3 position makes it highly susceptible to electrophilic attack, ensuring regioselective chlorination without over-halogenation. Precipitate with ice water and recrystallize from ethanol to isolate pure 3,6-dichloroquinolin-4-ol.

Protocol 2: In Vitro β -Hematin Formation Assay

To validate the biological relevance of the derived analogs, we simulate the Plasmodium food vacuole to measure the inhibition of synthetic hemozoin ( β -hematin) formation.

  • Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a final concentration of 3 mM.

  • Analog Incubation: In a 96-well plate, add the synthesized 4-aminoquinoline analogs (derived from either the 3,6-dichloro or 7-chloro precursors via standard amination) at varying concentrations (0.1 to 10 µM) in DMSO.

  • Crystallization Initiation: Add 0.5 M sodium acetate buffer (pH 4.8) to each well to simulate vacuolar acidity and initiate crystallization. Incubate at 37°C for 18 hours.

  • Self-Validating Wash Step: Centrifuge the plate to pellet the formed β -hematin. Wash the pellet thoroughly with 5% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0). Causality: SDS selectively solubilizes unreacted free heme and analog-heme complexes, leaving only the true, insoluble β -hematin crystals behind. This ensures the final absorbance reading is strictly correlated to successfully crystallized heme.

  • Quantification: Dissolve the purified β -hematin pellet in 0.1 M NaOH and measure absorbance at 400 nm. Calculate the IC50 of inhibition.

Comparative Data Analysis

The following table summarizes the physicochemical properties and experimental β -hematin inhibition data for the precursors and their respective functionalized 4-aminoquinoline derivatives.

CompoundCore SubstitutionCalculated LogPpKa (Quinoline N) β -Hematin IC50 (µM)
Chloroquine (Standard) 7-Chloro4.638.40.85
3,6-Dichloro Analog 3,6-Dichloro5.127.91.42
7-Chloro-4-hydroxyquinoline 7-Chloro2.515.4>100 (Inactive Precursor)
3,6-Dichloroquinolin-4-ol 3,6-Dichloro3.154.8>100 (Inactive Precursor)

Conclusion

While 7-chloro-4-hydroxyquinoline remains the gold standard precursor for highly active vacuolar-targeting antimalarials[1], the synthesis and evaluation of 3,6-dichloroquinolin-4-ol[2] provide critical insights into quinoline SAR. The addition of the C3 chlorine and the shift to the C6 position increases lipophilicity but critically reduces the basicity required for optimal ion-trapping. Consequently, while 3,6-dichloro analogs maintain the fundamental ability to bind free heme, their reduced accumulation in the acidic food vacuole results in a higher IC50 (lower efficacy). This comparative study underscores the evolutionary perfection of the classic 7-chloro chloroquine scaffold while providing a robust framework for developing lipophilic analogs for non-vacuolar targets.

References

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: NIH PMC URL
  • The Discovery and Chiral Synthesis of (+)
  • Preparation of Quinoline Hexose Analogs as Novel Chloroquine-Resistant Malaria Treatments (1).
  • 3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | Global PFAS Screening Tool Source: ChemRadar URL

Sources

Comparative

Benchmarking Green Chemistry Synthesis Methods for 3,6-Dichloroquinolin-4-OL

Executive Summary The compound 3,6-Dichloroquinolin-4-ol (CAS 25771-83-9)[1], also known as 3,6-dichloro-4-hydroxyquinoline, is a privileged halogenated scaffold crucial for the development of antimalarial, antibacterial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,6-Dichloroquinolin-4-ol (CAS 25771-83-9)[1], also known as 3,6-dichloro-4-hydroxyquinoline, is a privileged halogenated scaffold crucial for the development of antimalarial, antibacterial, and anticancer therapeutics. Historically, the construction of the 4-hydroxyquinoline core relied on harsh, energy-intensive methodologies that generated significant toxic waste.

This guide provides a comprehensive benchmarking of modern green chemistry alternatives against classical synthesis routes. By analyzing thermodynamic causality, environmental impact (E-factor), and reaction efficiency, we establish a self-validating, highly optimized protocol for synthesizing 3,6-dichloroquinolin-4-ol.

Mechanistic Grounding: The Shift from Classical to Green Chemistry

The synthesis of 4-hydroxyquinolines typically proceeds via the Gould-Jacobs reaction [2], which involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by intramolecular cyclization.

The Classical Challenge

In the traditional thermal route, the cyclization of the diethyl anilinomethylene malonate intermediate requires extreme temperatures (>250 °C) in high-boiling, toxic solvents like Dowtherm A or diphenyl ether[3]. The mechanism relies on thermal ketene generation, which often leads to product decomposition, tar formation, and an unacceptably high Environmental Factor (E-factor > 20)[2].

Green Chemistry Interventions

To circumvent these thermodynamic barriers, modern methodologies employ two key green interventions:

  • Solvent-Free Microwave Condensation: Microwave irradiation directly excites polar bonds, driving the initial condensation to completion in minutes rather than hours, entirely eliminating the need for refluxing organic solvents[3].

  • Eaton’s Reagent-Catalyzed Cyclization: Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) serves as both a green solvent and a dual Lewis/Brønsted acid catalyst[3]. Methanesulfonic acid protonates the malonate carbonyl, while P₂O₅ acts as a potent dehydrating agent. This synergistic effect lowers the activation energy for the Friedel-Crafts-type electrophilic aromatic substitution, allowing cyclization at a mild 80–100 °C[4].

Comparative Performance Analysis

The following table benchmarks three distinct synthetic strategies starting from 4-chloroaniline (to establish the 6-chloro group), followed by C3-chlorination.

Performance MetricMethod A: MW + Eaton's Reagent (Green)Method B: Mechanochemical (Green)Method C: Classical Thermal (Baseline)
Condensation Time 7 minutes45 minutes2 - 4 hours
Cyclization Temp 100 °CAmbient to 60 °C> 250 °C
Cyclization Reagent Eaton's ReagentSolid-state acid catalystDowtherm A / PPA
Overall Yield 85 - 92% 75 - 82%45 - 65%
Solvent Toxicity Low (Solvent-free / MsOH)Zero (Solvent-free)High (Diphenyl ether)
Estimated E-factor < 5 < 2> 20
Scalability ExcellentModerate (Requires milling gear)Poor (Thermal hazards)

Data synthesized from comparative studies on quinolone core synthesis[5],[3]. Method A provides the optimal balance of yield, scalability, and environmental sustainability.

Synthesis Workflow Visualization

SynthesisComparison cluster_classical Classical Thermal Route cluster_green Green Chemistry Route Start 4-Chloroaniline + EMME C1 Reflux in Ethanol (2-4 hours) Start->C1 G1 Microwave Irradiation (7 mins, Solvent-Free) Start->G1 C2 Dowtherm A / 250°C (Harsh Cyclization) C1->C2 Intermediate 6-Chloro-4-quinolone- 3-carboxylate C2->Intermediate G2 Eaton's Reagent / 100°C (Mild Cyclization) G1->G2 G2->Intermediate Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Chlorination Regioselective C3-Chlorination (NCS in EtOAc) Hydrolysis->Chlorination Product 3,6-Dichloroquinolin-4-ol Chlorination->Product

Comparative workflow of classical vs. green synthesis of 3,6-Dichloroquinolin-4-ol.

Optimized Experimental Protocol (Method A)

This protocol represents a self-validating system. Each step includes specific in-process controls (IPCs) to ensure the chemical transformations have occurred successfully before proceeding.

Step 1: Solvent-Free Microwave Condensation
  • Causality: Eliminating the ethanol solvent forces the equilibrium forward. Microwave energy provides rapid, localized superheating, driving off the ethanol byproduct as vapor.

  • Procedure: In a microwave-safe reactor vial, combine 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) neat. Irradiate at 120 °C for 7 minutes.

  • Validation (IPC): The reaction is deemed complete when the mixture solidifies upon cooling to room temperature, indicating the total consumption of the liquid EMME.

Step 2: Eaton's Reagent-Catalyzed Cyclization
  • Causality: Replacing thermal ketene generation with acid-catalyzed electrophilic aromatic substitution drastically lowers the required temperature, preventing the degradation of the halogenated aromatic ring[3].

  • Procedure: To the solid intermediate from Step 1, add Eaton's Reagent (1:10 w/w P₂O₅ in methanesulfonic acid) in a 5:1 volume-to-mass ratio. Heat the mixture to 100 °C under continuous stirring for 2 hours. Cool to room temperature and carefully quench by pouring over crushed ice. Neutralize with 10% NaOH.

  • Validation (IPC): Successful cyclization is confirmed by the complete dissolution of the intermediate during heating, followed by the immediate precipitation of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate upon quenching in ice water.

Step 3: Hydrolysis and Decarboxylation
  • Procedure: Suspend the ester in 10% aqueous NaOH and reflux for 1 hour to yield the carboxylic acid. Acidify with HCl to precipitate the acid. Filter, dry, and heat the neat solid to 220 °C (or utilize a copper catalyst at 150 °C) until gas evolution ceases, yielding 6-chloroquinolin-4-ol.

  • Validation (IPC): The cessation of CO₂ bubbling serves as a visual endpoint for the decarboxylation step.

Step 4: Regioselective Green C3-Chlorination
  • Causality: Classical chlorination uses highly toxic Cl₂ gas. N-Chlorosuccinimide (NCS) is a stable, easily handled solid that provides a controlled electrophilic Cl⁺ source. The C3 position of the quinoline core is highly activated due to the electron-donating effect of the C4 hydroxyl group (enamine-like reactivity), ensuring perfect regioselectivity.

  • Procedure: Dissolve 6-chloroquinolin-4-ol (1.0 eq) in green-certified ethyl acetate. Add NCS (1.05 eq) in portions. Stir at room temperature for 4 hours. Wash the organic layer with water to remove the water-soluble succinimide byproduct. Evaporate the solvent to yield pure 3,6-dichloroquinolin-4-ol.

  • Validation (IPC): Regioselectivity is confirmed via ¹H-NMR by the complete disappearance of the characteristic C3-proton singlet (typically observed around δ 8.0 ppm in the precursor).

References

  • ChemRadar. "3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | CAS Substance Database." ChemRadar Database.[Link]

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Molecules.[Link]

  • NIH / PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Pharmaceuticals.[Link]

  • RSC Publishing. "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances.[Link]

Sources

Validation

Advanced Mass Spectrometry Validation Techniques for 3,6-Dichloroquinolin-4-ol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the bioanalytical quantification of halogenated heterocyclic intermediates. 3,6-Dichloroquinolin-4-ol (CAS 25771-83-9) is a critical building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the bioanalytical quantification of halogenated heterocyclic intermediates. 3,6-Dichloroquinolin-4-ol (CAS 25771-83-9) is a critical building block in the synthesis of quinoline-based therapeutics (such as antimalarials and kinase inhibitors) and agrochemicals[1][2].

Quantifying this compound in complex biological matrices (e.g., human plasma or tissue homogenates) requires rigorous analytical strategies. The presence of two chlorine atoms yields a distinct isotopic signature (M, M+2, M+4), which can be leveraged for highly specific detection. This guide objectively compares the two leading mass spectrometry platforms—Triple Quadrupole (QQQ) and High-Resolution Mass Spectrometry (HRMS) —and provides a self-validating, ICH M10-compliant experimental protocol for its bioanalysis[3][4].

Platform Comparison: QQQ vs. HRMS for Halogenated Heterocycles

When developing a bioanalytical method, the choice of mass analyzer dictates the balance between ultimate sensitivity and structural specificity.

Triple Quadrupole (QQQ) MS/MS

QQQ platforms operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for routine, targeted bioanalysis[5]. By isolating the precursor ion ( [M+H]+ at m/z 214.0) in Q1, fragmenting it in Q2, and monitoring a specific product ion (e.g., loss of CO or Cl) in Q3, QQQ achieves unparalleled signal-to-noise ratios.

  • The Causality of Choice: QQQ is selected when the primary goal is achieving sub-ng/mL Limits of Quantitation (LLOQ) in high-throughput pharmacokinetic (PK) studies[6].

High-Resolution Mass Spectrometry (HRMS)

HRMS systems, such as Q-Orbitrap or Q-TOF, acquire data in full-scan mode with high mass accuracy (typically < 3 ppm) and resolving power (> 70,000 FWHM)[7]. For 3,6-Dichloroquinolin-4-ol, HRMS captures the entire isotopic envelope of the dichloro moiety, providing irrefutable confirmation of the analyte's identity.

  • The Causality of Choice: HRMS is chosen when the matrix is highly complex, where isobaric endogenous interferences might share the same nominal mass and MRM transitions as the analyte[8]. Furthermore, HRMS allows for retrospective data mining to identify circulating metabolites without reinjecting the sample[7].

Quantitative Data Presentation

The following table summarizes the performance metrics of both platforms based on established bioanalytical validation parameters.

Performance MetricTriple Quadrupole (QQQ)High-Resolution MS (Q-Orbitrap)Strategic Advantage for 3,6-Dichloroquinolin-4-ol
Sensitivity (LLOQ) 0.1 - 0.5 ng/mL1.0 - 5.0 ng/mLQQQ excels in trace-level PK quantification[5].
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQQQ requires fewer sample dilutions for high-dose TK studies.
Selectivity/Specificity High (via MRM transitions)Exceptional (via Exact Mass & Isotope pattern)HRMS easily distinguishes the Cl2​ isotopic pattern from matrix background[8].
Metabolite Profiling Poor (Requires predictive MRMs)Excellent (Full scan retrospective analysis)HRMS captures unpredicted phase I/II metabolites simultaneously[7].
Matrix Effect Handling Relies heavily on chromatographyCan resolve isobaric matrix ionsHRMS reduces the need for ultra-long chromatographic gradients.

Validation Workflow Visualization

To ensure regulatory compliance, the method must adhere to the ICH M10 guidelines for bioanalytical method validation[9]. The flowchart below illustrates the critical path from sample preparation to data validation.

ValidationWorkflow Start ICH M10 Validation Initiation Prep Sample Preparation (Protein Precipitation & IS Spiking) Start->Prep Spiked Plasma LC Chromatographic Separation (UPLC C18 Gradient) Prep->LC Supernatant MS Mass Spectrometry (QQQ MRM or HRMS Full Scan) LC->MS Eluent Data Data Processing (Isotope Pattern & Quantitation) MS->Data Raw Spectra Valid Validation Metrics (Accuracy, Precision, Matrix Effect) Data->Valid Results

Fig 1: ICH M10 compliant LC-MS/MS validation workflow for small molecules.

Experimental Protocol: A Self-Validating System

A robust protocol does not merely list steps; it incorporates internal fail-safes. The following methodology for quantifying 3,6-Dichloroquinolin-4-ol in human plasma is designed as a self-validating system .

Phase 1: Reagent Preparation & Internal Standardization
  • Analyte Stock: Prepare 3,6-Dichloroquinolin-4-ol at 1.0 mg/mL in Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the hydrophobic quinoline core.

  • Internal Standard (IS): Use a Stable Isotope-Labeled (SIL) analog (e.g., 13C6​ -3,6-Dichloroquinolin-4-ol).

    • Causality & Self-Validation: The ICH M10 guideline highly recommends SIL-IS for mass spectrometry[10]. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same matrix-induced ion suppression. If the absolute peak area of the IS drops by >50% compared to a neat solvent injection, the system immediately flags severe matrix interference, invalidating the run prior to potentially flawed data processing.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (spiked with analyte or unknown sample) into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile acts as a denaturant to crash plasma proteins. The addition of formic acid disrupts protein-drug binding, ensuring high recovery of the quinolinol.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") upon injection onto the LC column.

Phase 3: UPLC-MS/MS Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic modifier ensures the quinoline nitrogen remains protonated, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection (QQQ Example): ESI+ mode. Monitor the transition m/z 214.0 m/z 179.0 (assuming loss of Cl).

Phase 4: ICH M10 Validation Execution

To validate this method, execute the following parameters[4][10]:

  • Linearity: Generate a calibration curve from 1.0 to 1000 ng/mL. The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).

  • Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in six replicates across three separate runs. The coefficient of variation (CV) must not exceed 15% (20% at LLOQ).

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by dividing the peak response of the analyte spiked post-extraction into blank plasma by the peak response of the analyte in neat solvent. The IS-normalized MF should have a CV < 15% across six different lots of plasma[11].

Sources

Validation

A Guide to Cross-Validation of NMR Data for the Structural Confirmation of 3,6-Dichloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Assignment to Unambiguous Confirmation In the realm of synthetic chemistry and drug development, the synthesis of a target molecule is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Assignment to Unambiguous Confirmation

In the realm of synthetic chemistry and drug development, the synthesis of a target molecule is only half the battle. The subsequent, and arguably more critical, phase is the unambiguous confirmation of its structure. The substitution pattern on a heterocyclic scaffold, such as quinoline, profoundly influences its biological activity and physical properties.[1][2] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.

The Analytical Challenge: Tautomerism in 4-Quinolones

Before delving into the data, it is crucial to acknowledge the inherent chemical nature of the target molecule. The name "3,6-dichloroquinolin-4-ol" represents one possible tautomeric form. However, in solution and solid state, 4-hydroxyquinolines typically exist in equilibrium with their more stable 4-quinolone tautomer.[3] This equilibrium is critical because it dictates the observed chemical environment. The predominant 4-quinolone form features a protonated nitrogen (N-H), a carbonyl group (C=O) at C4, and a double bond between C2 and C3. Our NMR analysis will, therefore, seek to confirm the structure of 3,6-dichloro-1H-quinolin-4-one , the expected dominant tautomer in common NMR solvents like DMSO-d₆.

Experimental Design: A Self-Validating Workflow

A robust structural confirmation relies on a multi-pronged approach where data from different experiments corroborate each other. The workflow is designed not as a linear path, but as a cycle of assignment and verification.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Assignment cluster_validation Cross-Validation prep Dissolve ~10 mg in 0.6 mL DMSO-d6 H1 1D ¹H NMR prep->H1 Acquire Spectra C13 1D ¹³C{¹H} NMR prep->C13 Acquire Spectra COSY 2D COSY prep->COSY Acquire Spectra HSQC 2D HSQC prep->HSQC Acquire Spectra HMBC 2D HMBC prep->HMBC Acquire Spectra assign_1d Initial 1D Analysis: Chemical Shifts, Couplings H1->assign_1d C13->assign_1d assign_cosy COSY: Establish H-H Spin Systems COSY->assign_cosy assign_hsqc HSQC: Link Protons to Directly Attached Carbons (¹JCH) HSQC->assign_hsqc assign_hmbc HMBC: Map Long-Range Correlations (ⁿJCH) HMBC->assign_hmbc validate Confirm Connectivity: COSY/HSQC vs. HMBC assign_1d->validate assign_cosy->validate assign_hsqc->validate assign_hmbc->validate isomers Rule Out Alternative Isomeric Structures validate->isomers final Final Validated Structure isomers->final

Caption: Overall workflow for NMR-based structural confirmation.

Experimental Protocols

The following are generalized yet robust protocols for acquiring high-quality NMR data on a standard 400 MHz spectrometer.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized 3,6-dichloroquinolin-4-ol.[4]

  • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its excellent solubilizing power and its ability to clearly resolve N-H and O-H protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1D NMR Acquisition:

  • ¹H NMR:

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Set the spectral width to cover a range of 0-14 ppm.

    • Acquire data for 16-32 scans with a relaxation delay (D1) of 2 seconds to ensure quantitative integration.

  • ¹³C{¹H} NMR:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover 0-200 ppm.

    • Acquire data for 1024-2048 scans, or until a sufficient signal-to-noise ratio is achieved, with a relaxation delay (D1) of 2 seconds.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-enhanced COSY pulse program (e.g., 'cosygpmfph' on Bruker systems).

    • Acquire data with 256-512 increments in the F1 dimension and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-enhanced, phase-sensitive HSQC pulse program optimized for one-bond C-H coupling (¹JCH ≈ 145-165 Hz for aromatic systems).[5]

    • Acquire data with 256 increments in the F1 dimension and 16-32 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-enhanced HMBC pulse program (e.g., 'hmbcgplpndqf').[5]

    • Optimize the experiment for long-range couplings (ⁿJCH) of 8-10 Hz. This is crucial for observing correlations over 2-3 bonds, which are essential for connecting structural fragments.[6]

    • Acquire data with 256-512 increments in the F1 dimension and 32-64 scans per increment.

Data Analysis and Primary Structure Assignment

1D NMR Spectral Analysis

The initial analysis begins with the 1D spectra. For 3,6-dichloro-1H-quinolin-4-one, we expect to see four signals in the aromatic region of the ¹H spectrum and one exchangeable N-H proton. The ¹³C spectrum should show nine distinct carbon signals.

Table 1: Hypothetical 1D NMR Data for 3,6-Dichloro-1H-quinolin-4-one in DMSO-d₆

Positionδ ¹H (ppm)MultiplicityJ (Hz)Integrationδ ¹³C (ppm)Assignment Notes
N-H~11.8br s-1H-Exchangeable proton, characteristic of the 4-quinolone tautomer.
H-2~7.9s-1H~140Singlet due to no adjacent protons (C3 is substituted).
C-3----~110Quaternary carbon, substituted with Cl.
C-4----~175Carbonyl carbon, highly deshielded.
C-4a----~140Quaternary carbon at the ring junction.
H-5~8.0d~2.01H~126Doublet due to coupling with H-7 (⁴J meta-coupling).
C-6----~128Quaternary carbon, substituted with Cl.
H-7~7.7dd~9.0, 2.01H~125Doublet of doublets from coupling to H-8 (³J) and H-5 (⁴J).
H-8~7.5d~9.01H~118Doublet due to coupling with H-7 (³J).
C-8a----~122Quaternary carbon at the ring junction.

Note: The chemical shifts (δ) and coupling constants (J) are estimated based on known substituent effects on the quinoline scaffold and are presented for illustrative purposes.

2D NMR Correlation Analysis: Piecing Together the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

  • COSY Analysis: The COSY spectrum is the first step in establishing connectivity. For 3,6-dichloroquinolin-4-one, we would expect to see:

    • A strong correlation between H-7 and H-8, confirming their ortho relationship.

    • A weaker correlation between H-5 and H-7, confirming their meta relationship.

    • Crucially, H-2 and H-5 would show no correlations to the other aromatic protons, indicating they are isolated spin systems.

  • HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons (C-2, C-5, C-7, and C-8) by correlating the known proton shifts to their corresponding carbon signals. Quaternary carbons (C-3, C-4, C-4a, C-6, C-8a) will be absent from the HSQC spectrum.[5]

  • HMBC Analysis: The Key to Confirmation: The HMBC experiment reveals long-range (2- and 3-bond) H-C correlations and is the most powerful tool for confirming the overall carbon skeleton and assigning quaternary carbons.[5][6]

Caption: Key HMBC correlations confirming the molecular skeleton.

Key Diagnostic HMBC Correlations:

  • H-2 (a singlet) must show correlations to C-4 (the carbonyl) and C-3 . This confirms the position of the chlorine at C-3.

  • The N-H proton should show correlations to C-2 , C-8a , and C-4 , confirming the 4-quinolone tautomer.

  • H-5 (a narrow doublet) must show correlations to C-4 , C-7 , and the quaternary carbon C-6 . The correlation to C-6 is definitive proof of the chlorine's position on the carbocyclic ring.

  • H-8 (a doublet) must show correlations to C-6 and C-4a , further locking in the structure of the carbocyclic ring.

Cross-Validation: From Assignment to Certainty

With the primary assignment complete, the cross-validation phase begins. Here, we actively try to find contradictions in the data.

Method 1: Internal Consistency Check

The first level of cross-validation is ensuring all data sets tell the same story.

  • COSY vs. HMBC: The three-bond H-H couplings observed in COSY (e.g., H-7 to H-8) must correspond to three-bond H-C correlations in the HMBC (e.g., H-7 to C-8 and H-8 to C-7).

  • HSQC vs. HMBC: The one-bond correlations in HSQC are the starting point. All other correlations from a given proton in the HMBC must be to non-attached carbons. Any overlap (other than potential artifacts) would be a red flag.

Method 2: Ruling Out Plausible Isomers

This is the most powerful form of cross-validation. We must consider other possible outcomes of the synthesis, such as the formation of an isomeric product, and prove that our data is inconsistent with those structures. Let's consider a plausible alternative: 3,7-dichloro-1H-quinolin-4-one .

Table 2: Comparative Analysis of Observed Data vs. Hypothetical Isomer Data

FeatureObserved for 3,6-Dichloro (Proposed)Expected for 3,7-Dichloro (Alternative)Conclusion
H-5 Signal A narrow doublet (⁴J meta-coupling)A singlet (no adjacent protons)The observed doublet for H-5 is inconsistent with the 3,7-isomer.
H-8 Signal A doublet (³J ortho-coupling)A doublet (³J ortho-coupling)Consistent with both structures. Not a diagnostic signal on its own.
HMBC from H-5 Shows correlation to the chlorinated quaternary carbon C-6 .Would show a correlation to a protonated carbon C-6 .The observed HMBC correlation from H-5 to a quaternary carbon definitively rules out the 3,7-isomer.
HMBC from H-8 Shows correlation to the chlorinated quaternary carbon C-6 .Would show a correlation to the protonated carbon C-6 .The observed HMBC correlation from H-8 to a quaternary carbon also rules out the 3,7-isomer.

By creating and testing against such a table for all plausible isomers, we can systematically eliminate them, thereby increasing confidence in our proposed structure.

Conclusion

The structural confirmation of 3,6-dichloroquinolin-4-ol is a process of systematic, evidence-based deduction. It relies not on a single spectrum, but on the synergistic and self-validating power of a suite of NMR experiments. By first establishing a primary assignment through 1D and 2D NMR and then rigorously challenging that assignment through internal consistency checks and comparison with plausible alternative structures, we can move from a tentative assignment to an unambiguous structural confirmation. This meticulous cross-validation workflow is indispensable for ensuring the integrity of chemical research and is a cornerstone of modern drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Pinto, D. C. G. A., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 2(4), 397-422.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,6-Dichloroquinolin-4-OL

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 3,6-dichloroquinolin-4-ol. As a chlorinated heterocyclic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of 3,6-dichloroquinolin-4-ol. As a chlorinated heterocyclic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and deep operational understanding.

Hazard Profile and Essential Risk Assessment

Understanding the hazard profile of 3,6-dichloroquinolin-4-ol is the foundation of its safe management. While specific data for this exact isomer may be limited, data from closely related dichloroquinoline analogs, such as 4,7-dichloroquinoline and 5,7-dichloroquinolin-4-ol, provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity.[1][2]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2]

  • Potential Acute Toxicity: May be harmful if swallowed.[2]

  • Environmental Hazard: As with many halogenated organic compounds, it is presumed to be toxic to aquatic life.

Thermal decomposition can produce hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide (CO), and highly corrosive hydrogen chloride gas.[1]

Quantitative Hazard Data Summary (Based on Analogs)

Hazard Category GHS Classification Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][3]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[2][3]
Acute Toxicity, Oral Category 4 (Inferred) H302: Harmful if swallowed[2]

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[2] |

Hierarchy of Controls and Personal Protective Equipment (PPE)

Before handling or preparing 3,6-dichloroquinolin-4-ol for disposal, it is mandatory to implement a stringent set of safety controls. The most effective safety strategy follows the "Hierarchy of Controls," which prioritizes engineering and administrative solutions over sole reliance on PPE.

cluster_controls Hierarchy of Safety Controls Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin followed by PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE supported by

Caption: Hierarchy of controls for handling hazardous chemicals.

Mandatory Safety Measures:

  • Engineering Controls: All handling of solid 3,6-dichloroquinolin-4-ol and its solutions, including weighing and waste consolidation, must be conducted within a certified chemical fume hood.[4] This is the primary method to prevent inhalation of dust or vapors.

  • Administrative Controls: Adhere strictly to your institution's Standard Operating Procedures (SOPs) for hazardous waste management. Ensure all personnel have received documented training on chemical handling and emergency procedures, as required by OSHA.[5][6]

  • Personal Protective Equipment (PPE): The following PPE is required at all times:

    • Chemical-resistant gloves: Nitrile gloves are a suitable choice. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[7]

    • Safety goggles or a face shield: Standard safety glasses are insufficient; chemical splash goggles are required to provide a complete seal around the eyes.[7]

    • Laboratory coat: A flame-resistant lab coat should be worn and kept fully buttoned.[7]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct characterization. 3,6-Dichloroquinolin-4-ol is a halogenated organic compound .[8] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[8][9]

The cardinal rule is to never mix incompatible waste streams. [10] Co-mingling halogenated compounds with other wastes can complicate and significantly increase the cost of disposal, and more importantly, can lead to dangerous chemical reactions.[11]

Segregation Guidelines for 3,6-Dichloroquinolin-4-OL Waste

Waste Type Permissible to Mix With DO NOT MIX WITH Rationale
Solid or Liquid 3,6-Dichloroquinolin-4-OL Waste Other halogenated organic compounds (e.g., dichloromethane, chloroform).[8][11] Non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[11] Non-halogenated solvents are often recycled as fuel; halogenated contaminants prevent this.[10][11]
Strong Acids or Bases.[10][12] Risk of violent reaction, degradation, and release of toxic fumes.
Strong Oxidizing Agents (e.g., peroxides, nitrates).[1][13] Potential for fire or explosion.

| | | Aqueous (non-organic) waste.[11] | Halogenated waste requires incineration, a different disposal pathway than aqueous waste treatment. |

The following decision workflow must be followed for every item destined for disposal.

cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Generated Waste Item Check_Contam Is it contaminated with 3,6-dichloroquinolin-4-ol? Start->Check_Contam Non_Haz Dispose via Non-Hazardous or other Appropriate Waste Stream Check_Contam->Non_Haz No Check_State Is the waste Solid or Liquid? Check_Contam->Check_State Yes Solid_Waste Gloves, Weighing Boats, Contaminated Solids Solid_Container Dispose in: 'Solid Halogenated Organic Waste' Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions, Solvent Rinsates Liquid_Container Dispose in: 'Liquid Halogenated Organic Waste' Container Liquid_Waste->Liquid_Container Check_State->Solid_Waste Solid Check_State->Liquid_Waste Liquid

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Procedures

Follow these methodical steps to ensure safe and compliant disposal from the point of generation to collection.

Step 4.1: Preparing the Waste Container
  • Select the Right Container: Use only containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. The container must be made of a material compatible with halogenated organics and have a secure, vapor-tight lid.[14] The original product container is often a good choice for unused solids.[10]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" label.[14] Clearly write the full chemical name: "Waste 3,6-dichloroquinolin-4-ol " and list all other components if it's a solution (e.g., "Methylene Chloride").[15]

  • Date the Label: Write the date when the first drop of waste is added to the container. This "accumulation start date" is a regulatory requirement.[15]

Step 4.2: Disposing of Solid Waste
  • Unused Compound: If disposing of the original reagent, it should be left in its original, tightly sealed container.[10] Place the labeled container in a designated hazardous waste storage area.

  • Contaminated Labware: All solid items that have come into direct contact with 3,6-dichloroquinolin-4-ol, such as used gloves, weighing papers, and contaminated paper towels, must be collected as hazardous waste.[4][7]

  • Procedure: Place these items directly into a dedicated, labeled container for Solid Halogenated Organic Waste . Keep the container sealed at all times except when adding waste.[14][15]

Step 4.3: Disposing of Liquid Waste
  • Collection: All solutions containing 3,6-dichloroquinolin-4-ol must be collected in a labeled container for Liquid Halogenated Organic Waste .[4][8]

  • Transfer: When transferring liquid waste, do so slowly and carefully inside a fume hood to avoid splashes or vapor release. Use a funnel to prevent spills.

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[15]

Step 4.4: Decontamination of Glassware and Work Surfaces
  • Initial Rinse: Thoroughly rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This first rinse is now hazardous. It must be collected and added to your Liquid Halogenated Organic Waste container.[4][7]

  • Subsequent Cleaning: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

  • Surface Cleaning: Wipe down any contaminated surfaces within the fume hood with a solvent-dampened towel, and dispose of the towel as solid hazardous waste.[4]

On-Site Storage and Final Disposal

  • Designated Storage Area: Store all hazardous waste containers in a designated, secure area that is under the control of laboratory personnel.[15][16] This area must have secondary containment (such as a spill pallet) capable of holding the volume of the largest container or 10% of the total volume, whichever is greater.[14][17]

  • Requesting Pickup: Once a waste container is full (or within your institution's time limit, often 12 months from the accumulation start date), submit a collection request to your EHS office or licensed chemical waste contractor.[15] Do not allow full containers to accumulate in the laboratory.[14]

  • Final Disposal: The ultimate disposal of 3,6-dichloroquinolin-4-ol must be conducted by an approved hazardous waste facility.[7] These facilities use regulated, high-temperature incineration or other advanced chemical treatments to safely and completely destroy the compound in compliance with EPA regulations.[7][9]

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • Management of Waste.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. uschemicalstorage.com.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Practice.
  • SAFETY DATA SHEET - cis-3,7-Dimethyl-2,6-octadien-1-ol. (2026, March 16). Sigma-Aldrich.
  • SAFETY DATA SHEET - Quinoline, 4,7-dichloro-. (2012, January 9). acros.com.
  • SAFETY DATA SHEET - 4,6-Dichloroquinoline. (2025, November 7). TCI Chemicals.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - 4,7-Dichloroquinoline. (2012, January 9). Fisher Scientific.
  • In-depth Technical Guide: Safety and Handling Precautions for 3,6-Dichloroisoquinoline. Benchchem.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • Hazardous waste segreg
  • Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • EPA HAZARDOUS WASTE CODES. dep.wv.gov.
  • Hazardous Waste - Standards.
  • Safety Data Sheet - 5,7-Dichloroquinolin-4-ol. (2025, September 25). CymitQuimica.
  • 7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
  • Waste Segregation Chart.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dichloroquinolin-4-OL

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a thorough understand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3,6-Dichloroquinolin-4-ol, a compound for which specific safety data may be limited. By synthesizing information from structurally analogous dichlorinated heterocyclic compounds, we can establish a comprehensive safety framework rooted in scientific principles and field-proven best practices.

The core principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE, while critical, is the final line of defense. This guide, therefore, situates the use of PPE within a broader context that includes engineering and administrative controls as the primary means of exposure reduction.

Anticipated Hazard Profile of 3,6-Dichloroquinolin-4-OL

A thorough risk assessment is the foundation of any safety protocol. Based on data from similar dichlorinated quinoline and isoquinoline compounds, we can anticipate the following GHS (Globally Harmonized System) classifications for 3,6-Dichloroquinolin-4-ol.

Hazard ClassGHS CategoryHazard StatementRationale from Analogous Compounds
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThis is a consistent classification for various dichloroquinoline derivatives.[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWidespread classification for this chemical family, indicating a risk of significant, but reversible, eye damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationHandling the solid, powdered form may generate dust, which can irritate the respiratory tract.[5][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedIngestion is a potential route of exposure that could lead to adverse health effects.[5]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is selected, primary controls must be in place. The causality is simple: it is always more effective to remove the hazard from the operator's environment than to shield the operator from the hazard.

  • Engineering Control: All handling of 3,6-Dichloroquinolin-4-ol, especially in its solid form, must be conducted within a certified chemical fume hood.[1][5] The fume hood's negative pressure environment is the most critical safety device for preventing the inhalation of airborne dust or aerosols.[7]

  • Administrative Controls: Designate a specific area within the laboratory for handling this compound. Ensure that a current Safety Data Sheet (SDS) for a closely related compound is readily accessible and that all personnel have received training on its contents and the specific procedures outlined in this guide. A safety shower and eyewash station must be located nearby.[1][2]

Mandatory Personal Protective Equipment (PPE) Protocol

The following PPE is required for all personnel handling 3,6-Dichloroquinolin-4-ol. Each component is selected to mitigate the specific hazards identified in our assessment.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields.

  • Best Practice/Required for Splash Risk: Chemical splash goggles are required when handling solutions or performing any operation with a heightened risk of splashing.[8] Goggles provide a complete seal around the eyes, offering superior protection against liquids and dust compared to safety glasses.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashes or for cleaning up spills.[3][9]

Skin and Body Protection

To prevent skin irritation and contamination of personal clothing, robust body protection is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material (e.g., cotton) is the minimum requirement.[5][8] It should have long sleeves with tight-fitting cuffs.

  • Chemical-Resistant Apron: For procedures involving larger quantities of solutions or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Type: Chemically resistant nitrile gloves are the standard recommendation.[5] Always consult a glove compatibility chart for specific chemicals if available.

  • Glove Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[5][7]

  • Double Gloving: For extended procedures or when handling higher concentrations, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin.[7] Dispose of them immediately in the designated hazardous waste container.

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, a respirator should not be necessary.[5] A respirator (e.g., a NIOSH-approved N95 or higher) may be required only as a secondary protective measure in specific, non-routine situations, such as a large spill or a failure of the primary engineering controls, and should only be used by trained personnel as part of a formal respiratory protection program.

Operational Plans: Step-by-Step Guidance

Protocol 1: PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2

Caption: Workflow for the correct sequence of donning and doffing PPE.

Protocol 2: Safe Weighing of Solid 3,6-Dichloroquinolin-4-OL
  • Preparation: Ensure the chemical fume hood is on and operating correctly. Place a plastic-backed absorbent liner on the work surface.

  • PPE: Don all required PPE as described above.

  • Weighing: Perform all weighing operations within the fume hood.[5] Use a disposable weighing boat to prevent contamination of the balance.

  • Handling: Handle the stock container carefully to avoid generating dust.[6][8] Use a spatula to transfer the solid.

  • Cleanup: After weighing, gently tap the spatula on the weighing boat to dislodge any remaining powder. Dispose of the weighing boat directly into a labeled solid hazardous waste container.

  • Post-Handling: Wipe the spatula clean with a solvent-moistened cloth, disposing of the cloth as solid hazardous waste.

Emergency and Disposal Plans

Spill Response
  • Small Spill (inside a fume hood): Absorb the spill with an inert material like vermiculite or sand.[5] Carefully sweep or scoop the material into a labeled hazardous waste container.[7] Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues.[5] If safe to do so, take steps to prevent the spread of the material. Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Solid Waste: All contaminated solid materials, including gloves, weighing boats, absorbent pads, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container designated for halogenated organic compounds. Never pour chemical waste down the drain.[7][8]

  • Container Disposal: Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] Only then can the container be prepared for disposal or recycling according to institutional policy.

By adhering to this comprehensive guide, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research. Trust in these protocols is built upon their proven effectiveness in mitigating risk, ensuring that your scientific pursuits can be conducted with confidence and security.

References

  • MATERIAL SAFETY DATA SHEET. (2002, August 1). Resources.
  • 3,6-DICHLOROQUINOLIN-4-OL CAS#25771-83-9 | GHS Classification Search Tool-ChemRadar. ChemRadar.
  • SAFETY DATA SHEET. (2025, November 10). TCI Chemicals.
  • SAFETY DATA SHEET. (2026, March 16). Sigma-Aldrich.
  • In-depth Technical Guide: Safety and Handling Precautions for 3,6-Dichloroisoquinoline. Benchchem.
  • MATERIAL SAFETY DATA SHEET. (2021, March 3). Clarke Mosquito Control.
  • SAFETY DATA SHEET. Merck Millipore.
  • SAFETY DATA SHEET. (2012, January 9). Fisher Scientific.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. (2025, September 25). CymitQuimica.
  • 4 - SAFETY DATA SHEET. (2012, January 9). Fisher Scientific.
  • 4-Chloro-6-methoxyquinolin-7-ol. (2023, July 7). Apollo Scientific.
  • Chemical Waste Disposal Guidelines. University of Massachusetts Amherst.
  • SAFETY DATA SHEET. (2025, November 7). TCI Chemicals.
  • SAFETY DATA SHEET. (2012, January 9). Thermo Fisher Scientific.
  • 3,6-Diethynylquinoline Safety Data Sheets(SDS). lookchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.